NSC636819
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl4N2O4/c23-17-7-3-13(9-19(17)25)1-5-15-11-16(22(28(31)32)12-21(15)27(29)30)6-2-14-4-8-18(24)20(26)10-14/h1-12H/b5-1+,6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZPXBXVBQSBDG-IJIVKGSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])/C=C/C3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of NSC636819 on Histone Demethylases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of NSC636819, a potent inhibitor of histone demethylases. The information is curated for researchers, scientists, and professionals in drug development who are interested in the epigenetic regulation of gene expression and its therapeutic targeting.
Core Mechanism of Action
This compound is a cell-permeable dinitrobenzene derivative that functions as a selective and competitive inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM4A and KDM4B.[1][2][3][4] These enzymes are responsible for removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3) and lysine 36 (H3K36me3), epigenetic marks that are crucial for regulating chromatin structure and gene expression.[5][6][7]
The inhibitory action of this compound is achieved through its competitive binding to the active site of KDM4A and KDM4B, thereby preventing the demethylation of their histone substrates.[5][8] This leads to an accumulation of H3K9me3, a mark typically associated with transcriptionally silent heterochromatin.[1][8] By modulating the methylation status of histones, this compound can influence the expression of various genes, including those involved in cancer progression.[3][9]
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the inhibitory activity of this compound against its primary targets and its cytotoxic effects on cancer cells.
| Parameter | Target/Cell Line | Value | Reference |
| Ki | KDM4A | 5.5 µM | [1][3] |
| KDM4B | 3.0 µM | [1][3] | |
| IC50 | KDM4A | 6.4 µM | [3][4] |
| KDM4B | 9.3 µM | [3][4] | |
| LNCaP (prostate cancer cells) | 16.5 µM (cytotoxicity, 3 days) | [1][3] |
Signaling Pathway and Molecular Interactions
The inhibitory effect of this compound on KDM4A/B triggers a cascade of downstream cellular events. By preventing the demethylation of H3K9me3, this compound effectively maintains a repressive chromatin state at specific gene loci. This leads to the transcriptional silencing of genes that are critical for cancer cell proliferation and survival, particularly those regulated by the androgen receptor (AR) in prostate cancer.[5][9]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
In Vitro Histone Demethylase Assay
A commonly used method to determine the in vitro activity of histone demethylases and the inhibitory potential of compounds like this compound is the formaldehyde (B43269) dehydrogenase (FDH)-coupled demethylase assay.[5]
Principle: The demethylation of a histone substrate by a JmjC domain-containing enzyme produces formaldehyde as a byproduct. The FDH enzyme then oxidizes this formaldehyde, leading to a measurable change in absorbance, which is proportional to the demethylase activity.
Protocol Outline:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer (50 mM, pH 7.5), the histone substrate (e.g., H3K9me3 peptide), co-factors for the demethylase (1 mM α-ketoglutarate, 2 mM ascorbate, 50 µM Fe(II)), and formaldehyde dehydrogenase.
-
Inhibitor Addition: Add this compound, dissolved in DMSO, to the reaction mixture at various concentrations. Ensure the final DMSO concentration is kept constant across all reactions (typically ≤5%).
-
Enzyme Addition: Initiate the reaction by adding the purified recombinant KDM4A or KDM4B enzyme.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Detection: Monitor the change in NADH absorbance at 340 nm to determine the rate of formaldehyde production.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assays for H3K9me3 Levels and Cytotoxicity
Cellular assays are crucial for confirming the on-target effects of this compound in a biological context.
Principle: Treatment of cancer cells with this compound is expected to increase global H3K9me3 levels and induce cytotoxicity. These effects can be measured using Western blotting and cell viability assays, respectively.
Protocol Outline:
-
Cell Culture: Culture prostate cancer cells (e.g., LNCaP) in appropriate media and conditions.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 5-20 µM) for a specified duration (e.g., 48-72 hours).
-
For H3K9me3 Analysis (Western Blot):
-
Lyse the cells and extract histones.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for H3K9me3, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.
-
-
For Cytotoxicity Analysis (MTT Assay):
-
After the treatment period, add MTT reagent to the cells and incubate.
-
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm, which is proportional to the number of viable cells.
-
Calculate the IC50 value for cytotoxicity.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
Conclusion
This compound represents a valuable chemical probe for studying the roles of KDM4A and KDM4B in health and disease. Its selective and competitive mechanism of action, coupled with its demonstrated efficacy in cellular models of prostate cancer, highlights its potential as a lead compound for the development of novel epigenetic therapies. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers aiming to further investigate the therapeutic applications of this compound and other histone demethylase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. KDM4A/KDM4B Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. xcessbio.com [xcessbio.com]
- 5. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Biological Function of NSC636819 in Prostate Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC636819 has emerged as a promising small molecule inhibitor with significant anti-tumor activity in prostate cancer. This technical guide provides an in-depth overview of the biological function of this compound, focusing on its molecular mechanism of action in prostate cancer cells. We detail its role as a selective inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B, leading to epigenetic modifications that suppress androgen receptor signaling and induce apoptosis. This document consolidates key quantitative data, provides detailed experimental protocols for assays used to characterize this compound, and presents visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: Inhibition of KDM4A and KDM4B
This compound functions as a competitive and selective inhibitor of the Jumonji C (JmjC) domain-containing histone lysine demethylases KDM4A and KDM4B.[1][2] These enzymes are crucial epigenetic regulators that are frequently overexpressed in prostate cancer and act as coactivators of the androgen receptor (AR).[1][3] KDM4A and KDM4B specifically remove methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2), leading to a more open chromatin structure and transcriptional activation of target genes.[1]
By inhibiting KDM4A and KDM4B, this compound prevents the demethylation of H3K9me3.[1][4] This results in an accumulation of the repressive H3K9me3 mark at the promoter regions of AR-responsive and cell growth-promoting genes, leading to their transcriptional silencing.[1] The subsequent suppression of the AR transcriptional network is a key factor in the anti-cancer effects of this compound in prostate cancer cells.[1][3]
Signaling Pathway of this compound in Prostate Cancer Cells
Caption: Signaling pathway of this compound in prostate cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in prostate cancer cell lines.
Table 1: Inhibitory Activity of this compound
| Parameter | Target | Value | Cell Line | Reference |
| Ki | KDM4A | 5.5 µM | - | [2] |
| Ki | KDM4B | 3.0 µM | - | [2] |
| IC50 | Cell Viability | 16.5 µM | LNCaP | [2] |
Table 2: Cellular Effects of this compound in LNCaP Cells
| Treatment | Duration | Effect | Reference |
| 5 µM this compound | 3 days | Almost complete blockage of H3K9me3 demethylating activity | [2] |
| 5-20 µM this compound | 3 days | Induction of apoptosis | [2] |
| 100 µM this compound | 30 min | Significant reduction in H3K9me3 levels | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological function of this compound in prostate cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound.
Materials:
-
LNCaP prostate cancer cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed LNCaP cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in each well with 100 µL of medium containing the desired concentration of this compound (e.g., 0, 5, 10, 20 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubate the cells for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
LNCaP cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed LNCaP cells in 6-well plates and treat with this compound (e.g., 20 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels following this compound treatment.
Materials:
-
LNCaP cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-KDM4A, anti-KDM4B, anti-H3K9me3, anti-AR, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
LNCaP Xenograft Mouse Model
This protocol describes the in vivo evaluation of this compound's anti-tumor efficacy.
Materials:
-
Male athymic nude mice (6-8 weeks old)
-
LNCaP cells
-
Matrigel
-
This compound formulated for in vivo administration
-
Calipers
Procedure:
-
Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure tumor volume and body weight twice a week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Mandatory Visualizations
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for characterizing this compound.
Logical Relationship of this compound's Effects
Caption: Logical flow of the effects of this compound in prostate cancer.
Conclusion
This compound represents a promising therapeutic agent for prostate cancer by targeting the epigenetic regulators KDM4A and KDM4B. Its ability to induce transcriptional silencing of the androgen receptor signaling pathway and other cell growth-promoting genes provides a clear mechanism for its observed anti-proliferative and pro-apoptotic effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and similar epigenetic modulators in the treatment of prostate cancer. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted.
References
An In-Depth Technical Guide to the Target Validation of NSC636819 in LNCaP Prostate Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical overview of the target validation of NSC636819 in the androgen-sensitive human prostate cancer cell line, LNCaP. This compound is a selective, competitive inhibitor of the histone demethylases KDM4A and KDM4B, which are critical coactivators of the androgen receptor (AR) and implicated in prostate cancer progression. This guide details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for validation, and visualizes the associated signaling pathways and workflows.
Introduction: this compound and its Therapeutic Rationale
Prostate cancer is a leading cause of cancer-related mortality in men. A key driver of its progression, even in castration-resistant states, is the androgen receptor (AR) signaling pathway.[1][2][3] Epigenetic regulators that modulate AR activity are therefore promising therapeutic targets. The Jumonji C (JmjC) domain-containing histone demethylases, specifically KDM4A and KDM4B, have been identified as potent AR coactivators.[1][4] These enzymes function by removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3), a mark associated with transcriptional repression. By demethylating H3K9me3 at the promoter regions of AR target genes, KDM4A/B facilitate gene expression, promoting cancer cell growth and survival.[4][5]
This compound is a small molecule inhibitor identified as a selective and competitive inhibitor of KDM4A and KDM4B.[4][5][6][7] Its validation in LNCaP cells, an androgen-sensitive prostate cancer cell line expressing a mutated AR (T877A), provides a critical model for assessing its therapeutic potential in AR-driven prostate cancer.[8][9] This guide outlines the essential data and methodologies for confirming the molecular target and cellular effects of this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and cell-based assays. The data is summarized below for clarity and comparison.
Table 1: Enzyme Inhibition and Cellular Potency of this compound
| Parameter | Target/Cell Line | Value | Assay Type | Reference |
| Ki | KDM4A | 5.5 µM | In Vitro Demethylase Assay | [6][7][10] |
| KDM4B | 3.0 µM | In Vitro Demethylase Assay | [6][7][10] | |
| IC50 | KDM4A | ~6.4 µM | In Vitro Demethylase Assay | [7][11] |
| KDM4B | ~9.3 µM | In Vitro Demethylase Assay | [7][11] | |
| LNCaP Cells | 16.5 µM | Cell Viability (3-day) | [5][6][7] |
Table 2: Effective Concentrations of this compound in LNCaP Cellular Assays
| Cellular Effect | Concentration | Treatment Duration | Assay Type | Reference |
| Inhibition of H3K9me3 Demethylation | ~5 µM | 24 hours | Western Blot | [5][6][7] |
| Induction of Apoptosis | 5 - 20 µM | 3 days | Flow Cytometry / Other | [5][6] |
| Induction of TRAIL and DR5 Expression | 10 - 20 µM | 2 days | qRT-PCR / Western Blot | [6] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting KDM4A and KDM4B, leading to downstream changes in gene expression and cellular fate. The core mechanism involves the accumulation of the repressive H3K9me3 mark at gene promoters, which subsequently suppresses the AR transcriptional network.[5]
Experimental Protocols for Target Validation
A multi-faceted approach is required to validate the target and mechanism of this compound in LNCaP cells. The workflow below illustrates the key experimental stages.
LNCaP Cell Culture
LNCaP cells are weakly adherent and require careful handling.[12]
-
Media: The base medium is RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), and optionally, 1% penicillin/streptomycin.[8] For experiments investigating androgen response, cells should be cultured in media with 5-10% charcoal-stripped FBS for at least 48 hours prior to treatment to reduce background androgen levels.[8]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[8][12]
-
Subculturing (Passaging):
-
Passage cells when they reach 70-80% confluency. LNCaP cells grow in clumps and do not form a uniform monolayer.[8][13]
-
Aspirate the medium and wash the flask once with sterile PBS.[8]
-
Add 1-2 mL of 0.25% Trypsin-EDTA to a T75 flask and incubate for 3-12 minutes at 37°C, observing for cell detachment.[12] Avoid agitating the flask to prevent cell clumping.[12]
-
Neutralize the trypsin with at least 4 volumes of complete growth medium.[12]
-
Gently pipette to create a single-cell suspension.
-
Split cells at a ratio of 1:2 to 1:6 as needed.[8]
-
Cell Viability (MTS/MTT) Assay
This assay measures the cytotoxic effect of this compound.
-
Cell Seeding: Seed 5,000-10,000 LNCaP cells per well in a 96-well plate in 100 µL of complete medium.[14] Incubate for 24 hours to allow for cell attachment.[14]
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle control (DMSO) at a concentration equivalent to the highest dose of this compound.[14] Replace the medium in each well with 100 µL of the drug dilutions.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.[14]
-
Detection:
-
Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT) to each well.[14]
-
Incubate for 1-4 hours at 37°C, protected from light.[14]
-
If using MTT, add 100 µL of solubilization buffer (e.g., acidic isopropanol) and incubate until formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.[14]
-
-
Data Analysis: Normalize absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.[14]
Western Blot for H3K9me3 Levels
This protocol validates that this compound increases the levels of its target epigenetic mark in cells.
-
Cell Lysis:
-
Culture LNCaP cells in 6-well plates and treat with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.[5]
-
Place the culture dish on ice, wash cells twice with ice-cold PBS.[14][15]
-
Add ~200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well and incubate on ice for 15-30 minutes.[14][15]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[15]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.[14][15]
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for at least 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[18]
-
Incubate the membrane with a primary antibody specific for H3K9me3 (and a loading control like total Histone H3 or β-actin) overnight at 4°C.[18]
-
Wash the membrane three times with TBST for 5-15 minutes each.[17][19]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vitro Histone Demethylase Assay
This assay directly measures the inhibitory effect of this compound on recombinant KDM4A/B enzymes. While a specific protocol for this compound's discovery is proprietary, a general protocol can be adapted from standard enzymatic assays.
-
Reaction Components:
-
Enzyme: Recombinant human KDM4A or KDM4B.
-
Substrate: Biotinylated peptide corresponding to histone H3 containing trimethylated K9 (H3K9me3).
-
Cofactors: α-ketoglutarate, Ascorbic Acid, Fe(II).
-
Buffer: A suitable kinase or enzymatic buffer (e.g., HEPES, Tris-HCl based).
-
Inhibitor: this compound at various concentrations.
-
-
Procedure:
-
Prepare a reaction mixture containing the enzyme, substrate, cofactors, and buffer in a 96- or 384-well plate.
-
Add this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the reaction by adding the final component (often the substrate or a key cofactor).
-
Incubate at 30°C or 37°C for a defined period (e.g., 60 minutes).
-
-
Detection: The method of detection depends on the assay format. A common method is an antibody-based detection of the product (H3K9me2 or H3K9me1).
-
Stop the reaction.
-
Transfer the mixture to an antibody-coated plate (e.g., an antibody that specifically recognizes the demethylated product).
-
Use a secondary detection reagent (e.g., streptavidin-HRP for a biotinylated substrate) and a colorimetric or chemiluminescent substrate to quantify the amount of product formed.
-
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value. Kinetic analysis can be performed to determine the Ki and the mode of inhibition (competitive).[5]
Conclusion
The validation of this compound in LNCaP cells robustly demonstrates its mechanism of action and therapeutic potential. As a competitive inhibitor of KDM4A and KDM4B, this compound effectively increases the repressive H3K9me3 histone mark, leading to the transcriptional silencing of the AR signaling network.[4][5] This activity translates into potent cytotoxicity and induction of apoptosis in LNCaP prostate cancer cells.[5][6] The data and protocols presented in this guide provide a solid framework for researchers to further investigate this compound and similar epigenetic modulators for the treatment of prostate cancer.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. The impact of androgen-induced translation in modulating androgen receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KDM4A/KDM4B Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. LNCaP Cells [cytion.com]
- 10. KDM4A/KDM4B Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 11. Sapphire Bioscience [sapphirebioscience.com]
- 12. lncap.com [lncap.com]
- 13. LNCaP Clone FGC Cell Culture: A Comprehensive Guide [procellsystem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 18. abjournals.org [abjournals.org]
- 19. docs.abcam.com [docs.abcam.com]
An In-depth Technical Guide on the KDM4A/KDM4B Inhibitor NSC636819 and the Landscape of KDM4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC636819 is a selective and competitive inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B, enzymes that are frequently overexpressed in various cancers and are implicated in oncogenic signaling pathways. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biological effects, and physicochemical properties. While specific structural analogs of this compound with comprehensive structure-activity relationship (SAR) studies are not extensively documented in publicly available literature, this guide will delve into the broader context of KDM4 inhibition, discussing other classes of inhibitors to highlight key structural motifs and chemical features important for targeting this enzyme family. Detailed experimental protocols for assays relevant to the study of KDM4 inhibitors are also provided, along with visualizations of the pertinent signaling pathway and a general experimental workflow.
Introduction to this compound
This compound, with the chemical name 1,5-Bis[(1E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene, is a dinitrobenzene derivative that has been identified as a potent inhibitor of KDM4A and KDM4B.[1][2] These enzymes are part of the Jumonji C (JmjC) domain-containing family of histone demethylases, which play a crucial role in epigenetic regulation by removing methyl groups from histone residues, particularly H3K9me3 and H3K36me3.[3] The overexpression of KDM4A and KDM4B has been linked to the progression of several cancers, including prostate cancer, making them attractive targets for therapeutic intervention.[3]
This compound acts as a competitive inhibitor at the active site of KDM4A and KDM4B.[4] Its inhibitory activity leads to an increase in the global levels of H3K9me3, a histone mark associated with transcriptional repression.[4] This, in turn, affects the expression of genes involved in cell growth and survival, ultimately leading to the induction of apoptosis in cancer cells.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 1618672-71-1 | [2] |
| Molecular Formula | C₂₂H₁₂Cl₄N₂O₄ | [2] |
| Molecular Weight | 510.15 g/mol | [2] |
| Appearance | Solid | - |
| Solubility | Soluble to 10 mM in DMSO | [2] |
| Purity | ≥98% | [2] |
Biological Activity of this compound
This compound has been shown to exhibit potent and selective inhibitory activity against KDM4A and KDM4B. The key quantitative data regarding its biological activity are summarized in Table 2.
| Target | Assay Type | IC₅₀ (μM) | Kᵢ (μM) | Cell Line | Effect | Reference(s) |
| KDM4A | In vitro demethylase assay | 6.4 | 5.5 | - | Inhibition of H3K9me3 demethylation | [4] |
| KDM4B | In vitro demethylase assay | 9.3 | 3.0 | - | Inhibition of H3K9me3 demethylation | [4] |
| LNCaP cells | Cytotoxicity assay | 16.5 | - | LNCaP | Induction of apoptosis | [4] |
The Broader Landscape of KDM4 Inhibition
Classes of KDM4 inhibitors include:
-
2-Oxoglutarate (2-OG) Analogs: These compounds mimic the natural cofactor of JmjC demethylases and act as competitive inhibitors.[5]
-
Hydrazides: These compounds can also chelate the catalytic iron ion in the active site.[6]
-
Benzimidazole Derivatives: This class of compounds has shown inhibitory activity against KDM4 enzymes.[6]
-
Pyrido[3,4-d]pyrimidin-4(3H)-one Scaffolds: These have been developed as potent dual inhibitors of KDM4 and KDM5 families.[6]
The development of these diverse inhibitor classes highlights the importance of features that can interact with the active site, either through metal chelation or by occupying the binding pockets for the histone substrate and cofactor.
Signaling Pathway
KDM4A and KDM4B are involved in complex signaling pathways that regulate gene expression. A simplified representation of the impact of this compound on this pathway is depicted below.
Caption: KDM4A/B signaling and inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of KDM4 inhibitors like this compound.
In Vitro Histone Demethylase Assay (Western Blot-based)
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of KDM4A/B.[7]
Materials:
-
Recombinant KDM4A or KDM4B enzyme
-
Histone H3 substrate (full-length or peptide)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid)
-
This compound or other test compounds dissolved in DMSO
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies (anti-H3K9me3, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare reaction mixtures containing assay buffer, histone H3 substrate, and recombinant KDM4A/B enzyme.
-
Add this compound at various concentrations (typically a serial dilution). Include a DMSO-only control.
-
Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me3 antibody overnight at 4°C.[8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[8]
-
Strip the membrane and re-probe with an anti-total H3 antibody to serve as a loading control.
-
Quantify the band intensities to determine the extent of demethylation and calculate the IC₅₀ value for the inhibitor.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.[6]
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
This compound or other test compounds
-
PBS and lysis buffer
-
PCR tubes or plates
-
Thermal cycler
-
Western blot reagents (as described above) with a primary antibody against KDM4A or KDM4B
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Distribute the cell lysate into PCR tubes.
-
Heat the tubes to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the tubes and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble KDM4A/B at each temperature by Western blot.
-
A stabilizing ligand like this compound will increase the thermal stability of KDM4A/B, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Experimental Workflow Visualization
The general workflow for identifying and characterizing a novel KDM4 inhibitor is outlined below.
Caption: General workflow for KDM4 inhibitor discovery.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of KDM4A and KDM4B and serves as a lead compound for the development of novel anti-cancer therapeutics. While the exploration of its direct structural analogs is not extensively published, the broader research into KDM4 inhibitors provides a rich context for understanding the key molecular interactions required for potent and selective inhibition. The experimental protocols and workflows detailed in this guide offer a framework for the continued investigation of this compound and the discovery of new epigenetic modulators. Further research into the synthesis and evaluation of this compound derivatives is warranted to elucidate a comprehensive structure-activity relationship and to optimize its therapeutic potential.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Characterization of Histone H3 Lysine 4 Demethylase-containing Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule KDM4s inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In-Depth Technical Guide to NSC636819: A Selective KDM4A/KDM4B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC636819 is a potent and selective, cell-permeable small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylases KDM4A and KDM4B. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its effects on cancer cells, particularly in the context of prostate cancer. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development of this compound as a potential therapeutic agent.
Chemical and Physical Properties
This compound, with the chemical formula C22H12Cl4N2O4, is a dinitrobenzene derivative.[1][2][3] It has a molecular weight of 510.15 g/mol .[1][2][3][4] The compound is a solid, typically brown in color, and is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 10 mg/mL or 10 mM.[1][2]
| Property | Value | Reference |
| Molecular Formula | C22H12Cl4N2O4 | [1][2][3] |
| Molecular Weight | 510.15 g/mol | [1][2][3][4] |
| Appearance | Solid, brown powder | [1] |
| Solubility | Soluble in DMSO up to 10 mg/mL (or 10 mM) | [1][2] |
| Purity | ≥97% (HPLC) | [1] |
| Storage | 2-8°C, protect from light | [1] |
Mechanism of Action
This compound functions as a competitive inhibitor of the histone demethylases KDM4A and KDM4B.[1][5] These enzymes are responsible for removing methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), epigenetic marks associated with transcriptional repression and activation, respectively. By inhibiting KDM4A and KDM4B, this compound leads to an increase in the global levels of H3K9me3, thereby promoting a more condensed chromatin state and repressing gene expression.[1][2]
The inhibitory effect of this compound is selective for KDM4A and KDM4B, with significantly reduced activity against other KDM4 subfamily members like KDM4D and KDM4E.[1][5]
Signaling Pathway of this compound in Prostate Cancer
In prostate cancer, KDM4A and KDM4B are often overexpressed and act as coactivators for the androgen receptor (AR), a key driver of prostate cancer progression.[1] By inhibiting KDM4A/B, this compound prevents the demethylation of H3K9me3 at the promoters of AR target genes. This leads to the transcriptional silencing of these genes, which include those involved in cell proliferation and survival.[1] This ultimately results in the induction of apoptosis in prostate cancer cells.[1][2]
Furthermore, this compound has been shown to up-regulate the expression of tumor suppressor genes such as RB1 and CDH1, while down-regulating oncogenes like IGF1R, FGFR3, CCNE2, AURKA, and AURKB.[5] The compound also strongly induces the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its receptor DR5 in cancer cells.[2]
Caption: Signaling pathway of this compound in prostate cancer cells.
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | Value | Reference |
| KDM4A | IC50 | 6.4 µM | [1][5] |
| KDM4A | Ki | 5.5 µM | [2] |
| KDM4B | IC50 | 9.3 µM | [1][5] |
| KDM4B | Ki | 3.0 µM | [2] |
Table 2: Cellular Activity
| Cell Line | Assay Type | Value | Conditions | Reference |
| LNCaP | Cytotoxicity (IC50) | 16.5 µM | 3-day culture | [1][2] |
| PNT2 (normal) | Cytotoxicity | No significant effect | 5-20 µM over 6 days | [1] |
| RWPE1 (normal) | Cytotoxicity | Slight growth reduction | 20 µM | [1] |
| LNCaP | H3K9me3 Inhibition | Significant reduction | 100 µM for 30 min | [2] |
| Calu-6, MDA-MB231, A549, H1299 | TRAIL & DR5 Induction | Strong induction | 10-20 µM for 2 days | [2] |
Table 3: In Vivo Activity
| Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |
| Mouse | A549 xenograft | 20 or 40 mg/kg; intraperitoneal; 5 times a week for 4 weeks | Strongly suppressed tumor growth and sensitized tumors to TRAIL-inducer ONC201 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, primarily based on the work by Chu et al. (2014).
KDM4A/KDM4B Inhibition Assay (In Vitro Demethylation Assay)
This protocol outlines the procedure to determine the inhibitory effect of this compound on the demethylase activity of KDM4A and KDM4B.
Materials:
-
Recombinant human KDM4A (1-347) and KDM4B (1-348)
-
Calf thymus histone H3
-
This compound
-
Assay buffer: 50 mM HEPES (pH 7.5), 1 mM α-ketoglutarate (AKG), 2 mM ascorbate, 50 µM Fe(II)
-
Anti-H3K9me3 and anti-H3K36me3 antibodies
-
Western blot reagents and equipment
Procedure:
-
Prepare the reaction mixture containing 10 µM of either KDM4A or KDM4B enzyme, 5 µM of calf thymus H3, and the desired concentration of this compound (or DMSO as a vehicle control) in the assay buffer.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against H3K9me3 and H3K36me3 to detect the demethylation activity.
-
Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the results.
-
Quantify the band intensities to determine the extent of inhibition.
Cell Viability Assay
This protocol describes how to assess the cytotoxic effects of this compound on cancer and normal cell lines.
Materials:
-
LNCaP, PNT2, and RWPE1 cells
-
Appropriate cell culture medium and supplements
-
This compound
-
Trypan blue solution or a cell counting instrument (e.g., hemocytometer or automated cell counter)
Procedure:
-
Seed the cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or DMSO as a control.
-
Incubate the cells for the desired duration (e.g., 3 to 6 days).
-
At the end of the treatment period, harvest the cells by trypsinization.
-
Resuspend the cells in culture medium and mix with an equal volume of trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
Calculate the percentage of viable cells relative to the control to determine the effect of this compound on cell viability.
Western Blot Analysis for H3K9me3 Levels in Cells
This protocol is for determining the effect of this compound on the levels of H3K9me3 within cells.
Materials:
-
LNCaP cells
-
This compound
-
Lysis buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5% Triton X-100, 10% glycerol, 1 mM EDTA, protease inhibitors
-
Anti-H3K9me3 and anti-histone H3 antibodies
-
Western blot reagents and equipment
Procedure:
-
Treat LNCaP cells with different concentrations of this compound (e.g., 1-100 µM) for 24 hours.
-
Lyse the cells with lysis buffer on ice for 15 minutes, followed by sonication (10 minutes cycle of 30 seconds on, 30 seconds off) on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Perform western blotting as described in section 4.1, using primary antibodies against H3K9me3 and total histone H3 (as a loading control).
-
Analyze the band intensities to assess the change in H3K9me3 levels.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound is a valuable research tool for studying the roles of KDM4A and KDM4B in various biological processes, particularly in the context of cancer. Its ability to selectively inhibit these histone demethylases, leading to the suppression of the androgen receptor signaling pathway and induction of apoptosis in prostate cancer cells, highlights its potential as a lead compound for the development of novel anticancer therapies. The data and protocols presented in this guide are intended to support and facilitate further investigation into the therapeutic applications of this compound and other KDM4 inhibitors.
References
- 1. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. xcessbio.com [xcessbio.com]
- 5. KDM4A/KDM4B Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
Off-Target Activity Profiling of NSC636819: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC636819 is a cell-permeable dinitrobenzene derivative identified as a competitive inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B.[1] These enzymes are implicated in the progression of various cancers, including prostate cancer, by removing methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression.[1][2] Inhibition of KDM4A/B by this compound leads to an increase in global H3K9me3 levels, resulting in the upregulation of tumor suppressor genes and downregulation of oncogenes, ultimately inducing apoptosis in cancer cells.[1] While the on-target effects of this compound are relatively well-documented, a comprehensive off-target activity profile is crucial for its development as a potential therapeutic agent. This technical guide summarizes the known inhibitory activities of this compound, provides detailed protocols for key experimental assays, and outlines the necessary steps for a thorough off-target assessment.
Data Presentation: Known Inhibitory Activities
The primary targets of this compound are the histone demethylases KDM4A and KDM4B. Limited data is available regarding its activity against other histone demethylases, indicating a degree of selectivity. A comprehensive screen against a broader panel of kinases and other epigenetic modifiers has not been publicly reported.
| Target | Assay Type | IC50 (µM) | Ki (µM) | Cell Line | Notes | Reference |
| KDM4A | Biochemical | 6.4 | 5.5 | - | Competitive inhibitor. | [1] |
| KDM4B | Biochemical | 9.3 | 3.0 | - | Competitive inhibitor. | [1] |
| KDM4D | Biochemical | - | - | - | Exhibits much reduced activity. | |
| KDM4E | Biochemical | - | - | - | Exhibits much reduced activity. | |
| LNCaP Cells | Cytotoxicity (MTT) | 16.5 | - | LNCaP | 3-day culture. | [3] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound involves the direct inhibition of KDM4A and KDM4B, leading to alterations in histone methylation and subsequent changes in gene expression.
A crucial aspect of preclinical drug development is the assessment of off-target activities. A comprehensive off-target profiling workflow is essential to identify potential liabilities and understand the full pharmacological profile of a compound.
Experimental Protocols
KDM4A/B Biochemical Inhibition Assay (Formaldehyde Dehydrogenase-Coupled)
This assay determines the in vitro inhibitory activity of this compound against recombinant KDM4A and KDM4B.[1]
Materials:
-
Recombinant human KDM4A and KDM4B
-
H3K9me3 peptide substrate
-
This compound
-
Formaldehyde Dehydrogenase (FDH)
-
HEPES buffer (50 mM, pH 7.5)
-
α-ketoglutarate (AKG)
-
Ascorbate
-
(NH4)2Fe(SO4)2
-
NAD+
-
96-well plate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, AKG, ascorbate, Fe(II), NAD+, H3K9me3 peptide substrate, and FDH.
-
Add varying concentrations of this compound (dissolved in DMSO) to the wells. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Initiate the reaction by adding recombinant KDM4A or KDM4B.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the increase in absorbance at 340 nm, which corresponds to the production of NADH, a byproduct of the coupled reaction.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the binding of this compound to its target proteins in a cellular context.
Materials:
-
LNCaP cells
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Lysis buffer
-
Antibodies against KDM4A, KDM4B, and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blot equipment
Procedure:
-
Treat LNCaP cells with this compound or DMSO for a specified time (e.g., 4 hours).
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against KDM4A, KDM4B, and a loading control.
-
A shift in the melting curve of KDM4A/B in the presence of this compound indicates target engagement.
Western Blot for H3K9me3 Levels
This protocol measures the cellular effect of this compound on its epigenetic mark.
Materials:
-
LNCaP cells
-
This compound
-
Histone extraction buffer
-
Antibodies against H3K9me3 and total Histone H3 (loading control)
-
SDS-PAGE and Western blot equipment
Procedure:
-
Treat LNCaP cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Harvest the cells and perform histone extraction using an acid extraction method.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against H3K9me3 and total H3.
-
Incubate with a secondary antibody and detect the signal using chemiluminescence.
-
Quantify the band intensities and normalize the H3K9me3 signal to the total H3 signal.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
LNCaP cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plate
-
Plate reader
Procedure:
-
Seed LNCaP cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion and Future Directions
This compound is a selective inhibitor of KDM4A and KDM4B with demonstrated anti-cancer activity in prostate cancer cell lines. The provided protocols offer a framework for characterizing its on-target effects. However, a comprehensive understanding of its safety and overall pharmacological profile necessitates a thorough investigation of its off-target activities. Standard industry panels, such as the Eurofins SafetyScreen or broad kinome profiling, are essential next steps in the preclinical development of this compound. The identification of any off-target interactions will be critical for predicting potential side effects and for guiding future lead optimization efforts.
References
NSC636819: A Technical Guide to its Role in Regulating Androgen-Responsive Genes
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC636819 is a selective, competitive inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B. These enzymes are crucial coactivators of the androgen receptor (AR), a key driver in prostate cancer. By inhibiting KDM4A and KDM4B, this compound effectively downregulates the AR transcriptional network, leading to reduced viability of prostate cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on androgen-responsive gene expression, and detailed protocols for key experimental procedures to study its effects.
Core Mechanism of Action: Inhibition of KDM4A and KDM4B
This compound functions as a competitive inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM4A and KDM4B.[1][2] These enzymes are responsible for removing methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression.[1][3] By competitively binding to the active site of KDM4A and KDM4B, this compound prevents the demethylation of H3K9me3.[1][2] This leads to an accumulation of this repressive mark at the promoter and enhancer regions of androgen receptor (AR) target genes, subsequently suppressing their transcription.[2][4]
The inhibitory potential of this compound against KDM4A and KDM4B has been quantified through various enzymatic assays. The following table summarizes the key inhibitory constants.
| Parameter | KDM4A | KDM4B | Reference |
| IC50 | ~6.4 µM | ~9.3 µM | |
| Ki | 5.5 µM | 3.0 µM | [5] |
These values demonstrate a potent and selective inhibition of KDM4A and KDM4B by this compound.
Signaling Pathway and Experimental Workflow
The mechanism of this compound in regulating androgen-responsive genes involves a cascade of events starting from the inhibition of KDM4A/B to the downstream suppression of AR-mediated transcription. The following diagrams illustrate this signaling pathway and a typical experimental workflow to investigate the effects of this compound.
Caption: Signaling pathway of this compound in regulating androgen-responsive genes.
Caption: General experimental workflow for studying this compound's effects.
Impact on Androgen-Responsive Gene Expression
Pharmacological inhibition of KDM4A/KDM4B by this compound leads to a significant downregulation of the AR transcriptional network.[2][4] This has been demonstrated in prostate cancer cell lines, most notably LNCaP cells. While specific quantitative fold-changes for every androgen-responsive gene are not exhaustively documented in all public literature, the collective evidence points to a broad suppression of this pathway. Key androgen-responsive genes such as Prostate-Specific Antigen (PSA), FKBP5, and TMPRSS2 are known to be affected.
The effect of this compound on the viability of LNCaP prostate cancer cells has been determined, with an IC50 of approximately 16.5 µM after a 3-day treatment.[5]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for studying the effects of this compound.
KDM4A/KDM4B Inhibition Assay (In Vitro)
This assay determines the direct inhibitory effect of this compound on the demethylase activity of KDM4A and KDM4B.
-
Reagents:
-
Recombinant KDM4A or KDM4B enzyme
-
Histone H3 substrate
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM α-ketoglutarate, 2 mM ascorbate, 50 µM Fe(II))
-
Antibodies for Western Blot: anti-H3K9me3, anti-total H3
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant KDM4A or KDM4B enzyme, and histone H3 substrate.
-
Add this compound at various concentrations to the reaction mixtures. A DMSO control should be included.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using an anti-H3K9me3 antibody to detect the demethylation activity. Use an anti-total H3 antibody as a loading control.
-
Quantify the band intensities to determine the IC50 value of this compound.
-
Cell Culture and Treatment
LNCaP cells are a common model for these studies.
-
Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Treatment:
-
Plate LNCaP cells and allow them to adhere.
-
For androgen-deprivation experiments, switch to a medium containing charcoal-stripped FBS for 24-48 hours.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO).
-
For androgen-stimulation experiments, co-treat with a synthetic androgen like R1881.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.
-
Quantitative Real-Time PCR (qRT-PCR) for Androgen-Responsive Genes
This protocol is used to quantify the changes in mRNA levels of androgen-responsive genes.
-
Procedure:
-
Harvest LNCaP cells after treatment with this compound.
-
Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., KLK3 (PSA), FKBP5, TMPRSS2) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression.
-
Androgen Response Element (ARE) Luciferase Reporter Assay
This assay measures the transcriptional activity of the androgen receptor.
-
Procedure:
-
Co-transfect LNCaP cells with a luciferase reporter plasmid containing an androgen response element (ARE) promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After transfection, treat the cells with this compound and/or an androgen (e.g., R1881).
-
After the desired incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative AR transcriptional activity.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if this compound affects the binding of the androgen receptor to the regulatory regions of its target genes.
-
Procedure:
-
Treat LNCaP cells with this compound and/or an androgen.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments.
-
Immunoprecipitate the chromatin with an antibody specific to the androgen receptor (AR) or a control IgG.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific to the known androgen response elements (AREs) in the promoter or enhancer regions of target genes (e.g., PSA enhancer).
-
Quantify the amount of immunoprecipitated DNA relative to the input DNA to determine the extent of AR binding.
-
Conclusion
This compound represents a promising therapeutic agent for prostate cancer by targeting the KDM4A/KDM4B-androgen receptor axis. Its ability to inhibit these histone demethylases leads to the suppression of a wide array of androgen-responsive genes that are critical for prostate cancer cell growth and survival. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the molecular mechanisms and therapeutic potential of this compound and similar compounds in the context of prostate cancer and other androgen-driven diseases.
References
- 1. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 2. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
NSC636819: A Potent Inducer of Apoptosis in Cancer Cell Lines through KDM4A/B Inhibition and TRAIL Pathway Activation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NSC636819 has emerged as a promising small molecule inhibitor with demonstrated pro-apoptotic activity in various cancer cell lines. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound-induced apoptosis, focusing on its role as a histone demethylase inhibitor and its impact on critical signaling pathways. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the key molecular interactions and experimental workflows to facilitate further research and drug development efforts.
Introduction
This compound is a cell-permeable dinitrobenzene derivative that functions as a competitive inhibitor of the Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylases KDM4A and KDM4B[1][2]. These enzymes are crucial epigenetic regulators that specifically remove methyl groups from lysine residues on histones, particularly H3K9me3. Overexpression of KDM4A and KDM4B has been implicated in the progression of several cancers, including prostate cancer, making them attractive therapeutic targets[2][3]. By inhibiting these demethylases, this compound effectively blocks their enzymatic activity, leading to an increase in global H3K9me3 levels and subsequent induction of apoptosis in cancer cells[1][2][3].
A significant aspect of this compound's mechanism of action is its ability to strongly and selectively induce the expression of both Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its death receptor, DR5[3][4]. This upregulation occurs at both the mRNA and protein levels in a variety of cancer cell lines, including those resistant to TRAIL-induced apoptosis[3]. This guide will delve into the signaling cascades initiated by this compound, from its primary targets to the downstream execution of apoptosis.
Mechanism of Action
The primary mechanism of this compound involves the competitive inhibition of KDM4A and KDM4B. This inhibition leads to a cascade of events culminating in apoptotic cell death.
Inhibition of KDM4A/KDM4B and Epigenetic Modification
This compound targets the active site of KDM4A and KDM4B, preventing the demethylation of H3K9me3[1][3]. This results in the accumulation of this repressive histone mark, which is associated with transcriptional silencing. The inhibition of KDM4A/B by this compound has been shown to downregulate the expression of oncogenes such as IGF1R, FGFR3, CCNE2, AURKA, and AURKB, while upregulating tumor suppressor genes like RB1 and CDH1[1].
Upregulation of the TRAIL/DR5 Apoptosis Pathway
A key finding is the potent induction of both TRAIL and its death receptor DR5 by this compound in a variety of cancer cell lines[3][4]. This induction is a critical component of its pro-apoptotic activity. The binding of TRAIL to DR5 initiates the extrinsic apoptosis pathway. This involves the recruitment of the Fas-associated death domain (FADD) adaptor protein to the death domain of the receptor, leading to the formation of the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated[4].
Caspase Activation Cascade
Activated caspase-8 can then initiate a downstream caspase cascade. It can directly cleave and activate effector caspases, such as caspase-3 and caspase-7. In vivo studies have shown that this compound treatment leads to an increase in cleaved caspase-7[3]. Activated effector caspases are responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the morphological and biochemical hallmarks of apoptosis.
Crosstalk with the Intrinsic Apoptotic Pathway
Activated caspase-8 can also cleave the BH3-only protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, where it can activate the pro-apoptotic Bcl-2 family members Bak and Bax. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9 then further activates effector caspases, amplifying the apoptotic signal.
Putative Role of the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of apoptosis, often activated by cellular stress. JNK can be activated downstream of death receptor signaling and can modulate the activity of Bcl-2 family proteins, either by promoting the activity of pro-apoptotic members or inhibiting anti-apoptotic members[5]. While direct evidence linking this compound to JNK activation is still emerging, the upregulation of the TRAIL/DR5 pathway suggests a potential involvement of JNK signaling in the apoptotic response induced by this compound.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy and activity of this compound.
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| KDM4A | Ki | 5.5 µM | [3] |
| KDM4B | Ki | 3.0 µM | [3] |
| KDM4A | IC50 | ~6.4 µM | |
| KDM4B | IC50 | ~9.3 µM |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Assay | Reference |
| LNCaP | Prostate Cancer | IC50 | 16.5 µM | MTT Assay (3 days) | [3] |
Table 3: In Vitro and In Vivo Effects of this compound
| Cancer Cell Line(s) | Treatment | Effect | Reference |
| LNCaP | 5-20 µM this compound (3 days) | Induction of apoptosis | [3] |
| Calu-6, MDA-MB231, A549, H1299 | 10-20 µM this compound (2 days) | Strong induction of TRAIL and DR5 mRNA and protein | [3] |
| LNCaP | 5 µM this compound | Almost complete blockage of H3K9me3 demethylating activity | [3] |
| A549 xenograft model | 20 or 40 mg/kg this compound (i.p., 5 times/week for 4 weeks) | Strong suppression of tumor growth and sensitization to TRAIL-inducer ONC201. Increased tumor expression of TRAIL, DR5, and cleaved caspase-7. | [3] |
| LNCaP | 50 µM this compound (3 days) | ~4-fold increase in apoptotic cells (from 11.9% to 39.5%) | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., KDM4A, KDM4B, H3K9me3, TRAIL, DR5, Caspase-8, Cleaved Caspase-8, Caspase-7, Cleaved Caspase-7, PARP, Cleaved PARP, p-JNK, JNK, Bcl-2, Bax, Bak, Bad, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Inhibiting JNK Dephosphorylation and Induction of Apoptosis by Novel Anticancer Agent NSC-741909 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Silencing the epigenetic silencer KDM4A for TRAIL and DR5 simultaneous induction and antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taxanes Sensitize Prostate Cancer Cells to TRAIL-Induced Apoptotic Synergy via Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of NSC636819 in Normal Prostate Epithelial Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
NSC636819, a competitive inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B, has demonstrated notable selectivity in its cytotoxic effects, showing significant anti-proliferative activity in prostate cancer cells while exhibiting minimal toxicity in normal prostate epithelial cells. This technical guide provides an in-depth analysis of the preliminary toxicity studies of this compound in non-cancerous prostate cell lines, presenting available data, outlining experimental methodologies, and illustrating the core signaling pathway involved.
Data Presentation: In Vitro Cytotoxicity of this compound
The primary evidence for the low toxicity of this compound in normal cells comes from in vitro studies on the immortalized normal prostate epithelial cell lines PNT2 and RWPE1. Comparative analysis with the androgen-sensitive prostate cancer cell line, LNCaP, highlights the differential sensitivity to the compound.
| Cell Line | Cell Type | Treatment Duration | This compound Concentration (μM) | Observed Effect |
| PNT2 | Normal Prostate Epithelial | 6 days | 5 - 20 | Hardly any effect on cell growth. |
| RWPE1 | Normal Prostate Epithelial | 6 days | 20 | Slightly reduced cell growth. |
| LNCaP | Prostate Cancer | 3 days | 16.5 | IC50 (50% inhibitory concentration) for cytotoxicity.[1] |
Experimental Protocols
The evaluation of this compound's cytotoxicity was primarily conducted using cell viability assays. While the seminal study by Chu et al. (2014) provides the core findings, detailed protocols are based on established methodologies for such assays.
Cell Viability Assay (Presumed MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Methodology:
-
Cell Culture:
-
PNT2 and RWPE1 cells are cultured in their recommended growth medium, typically supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth during the experiment. A typical seeding density ranges from 5,000 to 10,000 cells per well.
-
-
Compound Treatment:
-
After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 5, 10, 20 μM) or a vehicle control (e.g., DMSO).
-
-
Incubation:
-
The plates are incubated for the specified duration (e.g., up to 6 days for normal cells).
-
-
MTT Addition and Incubation:
-
Following the treatment period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well (e.g., 10 μL per 100 μL of medium).
-
The plates are then incubated for 2-4 hours at 37°C to allow for formazan crystal formation.
-
-
Solubilization of Formazan:
-
The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage of the vehicle-treated control cells.
-
Signaling Pathways and Mechanism of Action
This compound functions as a competitive inhibitor of KDM4A and KDM4B, which are histone demethylases that specifically remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).
In the context of cancer cells, particularly those driven by the androgen receptor (AR), the inhibition of KDM4A/KDM4B by this compound leads to an increase in the repressive H3K9me3 mark on the promoters of AR target genes. This results in transcriptional repression of genes involved in cell proliferation and survival, ultimately leading to apoptosis.
In normal prostate epithelial cells, the signaling consequences of KDM4A/KDM4B inhibition by this compound appear to be minimal at the concentrations tested. The basal activity and reliance on KDM4A/KDM4B for essential cellular processes in these non-malignant cells are likely significantly lower than in their cancerous counterparts. This differential dependency is believed to be the basis for the observed selective toxicity. While KDM4A and KDM4B play roles in normal development and cell cycle regulation, their inhibition by this compound at concentrations up to 20 μM does not appear to trigger significant growth arrest or cell death pathways in normal prostate epithelial cells.
References
The Downstream Effects of KDM4B Inhibition by NSC636819: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream molecular and cellular effects following the inhibition of the histone demethylase KDM4B by the small molecule inhibitor NSC636819. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential and mechanistic underpinnings of targeting KDM4B.
Introduction to KDM4B and this compound
KDM4B, also known as JMJD2B, is a member of the KDM4 family of histone lysine (B10760008) demethylases.[1][2] It specifically removes methyl groups from histone H3 at lysine 9 (H3K9me2/me3) and lysine 36 (H3K36me3), as well as from H1.4K26 and H4K20.[1][2] The removal of the repressive H3K9me3 mark leads to a more open chromatin structure, facilitating gene transcription.[2][3] KDM4B is frequently overexpressed in various cancers, including prostate, breast, and gastric cancer, where it acts as an oncoprotein by activating multiple oncogenic signaling pathways.[1][4][5]
This compound is a selective, competitive inhibitor of both KDM4A and KDM4B.[6][7] It binds to the JmjC active site of these enzymes, blocking their demethylase activity.[1] This inhibition leads to an increase in global H3K9me3 levels and subsequent downstream effects on gene expression and cellular processes.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on cancer cell lines.
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| KDM4A | IC₅₀ | 6.4 µM | [8] |
| Kᵢ | 5.5 µM | [6][8] | |
| KDM4B | IC₅₀ | 9.3 µM | [8][9] |
| Kᵢ | 3.0 µM | [6][8] |
Table 2: Cellular Effects of this compound in LNCaP Prostate Cancer Cells
| Parameter | Condition | Result | Reference |
| Cytotoxicity (IC₅₀) | 3-day treatment | 16.5 µM | [6][8] |
| Apoptosis | Treatment with inhibitor | ~4-fold increase compared to mock-treated cells | [7] |
| H3K9me3 Demethylation | 5 µM treatment | Almost complete blockage | [6][7] |
| Cell Viability | 5-20 µM over 6 days | No significant effect on normal PNT2 cells | [7][8] |
Key Downstream Signaling Pathways and Cellular Processes Affected by KDM4B Inhibition
Inhibition of KDM4B by this compound leads to the modulation of several critical signaling pathways and cellular processes implicated in cancer progression. The primary mechanism involves the re-establishment of repressive H3K9me3 marks at the promoter regions of KDM4B target genes, leading to their transcriptional silencing.
Androgen Receptor (AR) Signaling
KDM4B is a coactivator of the androgen receptor (AR).[7] In prostate cancer, KDM4B promotes the expression of AR-responsive genes. Inhibition of KDM4B by this compound leads to a significant reduction in the viability of prostate cancer cells, largely due to the suppression of the AR transcriptional network.[7]
Estrogen Receptor (ER) Signaling
In breast cancer, KDM4B is essential for Estrogen Receptor α (ERα) dependent transcription.[4] It demethylates H3K9me3 at ERα target gene promoters, such as MYB, MYC, and CCND1, promoting their expression and driving cell proliferation.[1][4] Inhibition of KDM4B would be expected to reverse these effects.
p53 Signaling and DNA Damage Response
KDM4B is a direct target gene of the tumor suppressor p53 and is induced in response to DNA damage.[10] KDM4B can, in turn, modulate the amplitude of the p53 response by attenuating the transcription of key p53 target genes like p21.[10][11] Inhibition of KDM4B can enhance the p53 response, potentially leading to increased apoptosis and cell cycle arrest in cancer cells.
References
- 1. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 2. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM4B: A promising oncology therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KDM4A/KDM4B Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. Inhibition of the histone demethylase KDM4B leads to activation of KDM1A, attenuates bacterial-induced pro-inflammatory cytokine release, and reduces osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. KDM4B: A Nail for Every Hammer? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NSC636819 In Vitro Histone Demethylase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC636819 is a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM4A and KDM4B. These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3), a mark associated with transcriptional repression. Dysregulation of KDM4A and KDM4B has been implicated in various cancers, making them attractive targets for therapeutic intervention. This document provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of this compound on KDM4A and KDM4B, utilizing a sensitive and high-throughput AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format.
Introduction to this compound
This compound acts as a competitive inhibitor, targeting the active site of KDM4A and KDM4B. By inhibiting these demethylases, this compound prevents the removal of the H3K9me3 mark, leading to the maintenance of a repressive chromatin state and subsequent downstream cellular effects. Understanding the in vitro potency and selectivity of this compound is a crucial first step in its evaluation as a potential therapeutic agent.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activities of this compound against KDM4 family histone demethylases.
| Target Enzyme | This compound Ki (μM) | This compound IC50 (μM) | Substrate |
| KDM4A | 5.5 | 6.4 | H3K9me3 |
| KDM4B | 3.0 | 9.3 | H3K9me3 |
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on histone demethylation.
Experimental Workflow Diagram
Caption: Workflow for the in vitro histone demethylase assay.
Detailed Experimental Protocol: AlphaLISA Assay
This protocol is designed for a 384-well plate format and can be adapted for other formats.
I. Materials and Reagents
-
Enzymes: Recombinant human KDM4A and KDM4B (e.g., from BPS Bioscience or similar).
-
Inhibitor: this compound (dissolved in DMSO to a stock concentration of 10 mM).
-
Substrate: Biotinylated histone H3 peptide trimethylated at lysine 9 (Biotin-H3K9me3).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20, 50 µM Ascorbic Acid, 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 100 µM α-ketoglutarate.
-
Detection Reagents:
-
AlphaLISA anti-H3K9me2 Acceptor beads.
-
Streptavidin-coated Donor beads.
-
AlphaLISA Buffer (e.g., PerkinElmer AlphaLISA Universal Buffer).
-
-
Plate: 384-well white opaque microplate (e.g., OptiPlate-384).
-
Plate Reader: An Alpha-enabled microplate reader (e.g., EnVision or EnSpire).
II. Reagent Preparation
-
This compound Dilution Series:
-
Prepare a serial dilution of this compound in DMSO. A typical starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 1 mM).
-
Further dilute the DMSO serial dilutions into Assay Buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in the reaction is ≤1%.
-
-
Enzyme Preparation:
-
Dilute recombinant KDM4A or KDM4B to the working concentration in Assay Buffer. The optimal concentration should be determined empirically by performing an enzyme titration curve, aiming for a concentration that yields a robust signal within the linear range of the assay.
-
-
Substrate Preparation:
-
Dilute the Biotin-H3K9me3 substrate to the working concentration in Assay Buffer. The optimal concentration is typically at or near the Km value for the enzyme and should be determined experimentally.
-
-
Detection Reagent Preparation:
-
Prepare the AlphaLISA Acceptor beads and Streptavidin Donor beads according to the manufacturer's instructions, typically by diluting them in AlphaLISA Buffer. Protect the Donor beads from light.
-
III. Assay Procedure
-
Enzyme and Inhibitor Pre-incubation:
-
Add 5 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add 5 µL of the diluted KDM4A or KDM4B enzyme to each well.
-
Mix gently and incubate for 15-30 minutes at room temperature.
-
-
Initiation of Demethylase Reaction:
-
Add 5 µL of the diluted Biotin-H3K9me3 substrate to each well to initiate the enzymatic reaction. The total reaction volume is now 15 µL.
-
Mix gently, seal the plate, and incubate for 60 minutes at 37°C.
-
-
Detection:
-
Add 5 µL of the diluted anti-H3K9me2 Acceptor beads to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 5 µL of the diluted Streptavidin Donor beads to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled plate reader according to the manufacturer's settings for AlphaLISA.
-
IV. Data Analysis
-
The raw AlphaLISA counts are inversely proportional to the demethylase activity (higher counts indicate more remaining H3K9me3 and thus higher inhibition).
-
Plot the AlphaLISA signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.
Conclusion
This application note provides a comprehensive framework for assessing the in vitro inhibitory activity of this compound against the histone demethylases KDM4A and KDM4B. The detailed AlphaLISA protocol offers a robust and high-throughput method for characterizing this and other potential epigenetic modulators, facilitating their development as novel therapeutics. Careful optimization of enzyme and substrate concentrations will ensure the generation of high-quality, reproducible data.
Application Notes and Protocols for Testing NSC636819 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC636819 is a cell-permeable, competitive, and selective inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B.[1][2][3] These enzymes are responsible for removing methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression. By inhibiting KDM4A and KDM4B, this compound leads to an increase in global H3K9me3 levels, which in turn modulates the expression of various genes critical for cancer cell proliferation and survival.[3] Notably, this compound has been shown to upregulate tumor suppressor genes such as Retinoblastoma 1 (RB1) and Cadherin 1 (CDH1), while downregulating the expression of oncogenes including Cyclin E2 (CCNE2), Aurora Kinase A (AURKA), and Aurora Kinase B (AURKB). This transcriptional reprogramming ultimately induces apoptosis and impacts the cell cycle in cancer cells, with a demonstrated efficacy in prostate cancer cell lines like LNCaP.[3][4] Furthermore, this compound has been observed to induce the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its receptor DR5, suggesting a potential mechanism for sensitizing cancer cells to apoptosis.[4]
These application notes provide a comprehensive guide for testing the efficacy of this compound in a cell-based setting. Detailed protocols for key assays are provided to enable researchers to assess its cytotoxic and apoptotic effects, as well as its impact on specific cellular pathways.
Data Presentation
Summary of In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Cytotoxicity) | LNCaP (Prostate Cancer) | 16.5 µM (after 3 days) | [3][4] |
| Ki (KDM4A) | - | 5.5 µM | [4] |
| Ki (KDM4B) | - | 3.0 µM | [4] |
| Effective Concentration for H3K9me3 Inhibition | LNCaP (Prostate Cancer) | ~5 µM | [3] |
Summary of this compound's Effect on Gene Expression in LNCaP Cells
| Gene | Regulation | Function | Reference |
| RB1 | Upregulation | Tumor Suppressor, Cell Cycle Regulation | [3] |
| CDH1 | Upregulation | Tumor Suppressor, Cell Adhesion | [3] |
| CCNE2 | Downregulation | Oncogene, Cell Cycle Progression | [3] |
| AURKA | Downregulation | Oncogene, Mitotic Regulation | [3] |
| AURKB | Downregulation | Oncogene, Mitotic Regulation | [3] |
| TRAIL | Upregulation | Pro-apoptotic Ligand | [4] |
| DR5 | Upregulation | Pro-apoptotic Receptor | [4] |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Proposed signaling cascade of this compound.
Experimental Workflow for Efficacy Testing
Caption: Workflow for evaluating this compound's cellular effects.
Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. A suggested starting concentration range is 1 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with this compound at relevant concentrations (e.g., IC50 and 2x IC50) and a vehicle control for a specified time (e.g., 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software (e.g., FlowJo).
-
Gate the cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Quantify the percentage of cells in each quadrant.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
-
Cell Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Use a histogram to visualize the DNA content.
-
Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This technique is used to detect changes in the protein levels of KDM4A, KDM4B, H3K9me3, and other relevant proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KDM4A, anti-KDM4B, anti-H3K9me3, anti-RB1, anti-CDH1, anti-CCNE2, anti-AURKA, anti-AURKB, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with this compound as described previously.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
References
Application Notes and Protocols for NSC636819 in Preclinical Prostate Cancer Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC636819 is a selective inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B, which are recognized as potential drivers of prostate cancer progression.[1][2][3][4] These enzymes play a crucial role in regulating the transcription of androgen receptor (AR) target genes, and their inhibition presents a promising therapeutic strategy for prostate cancer.[4][5][6] While in vivo studies of this compound in prostate cancer animal models are not yet extensively published, data from in vitro studies and in vivo studies with analogous KDM4 inhibitors provide a strong basis for designing and executing preclinical animal model experiments. These notes provide a comprehensive guide for researchers planning to evaluate the anti-tumor efficacy of this compound in prostate cancer xenograft models.
Mechanism of Action
This compound acts as a competitive inhibitor of KDM4A and KDM4B.[3][4][5] By blocking the demethylase activity of these enzymes, particularly on histone H3 lysine 9 trimethylation (H3K9me3), this compound leads to an increase in this repressive histone mark.[2] This, in turn, downregulates the expression of genes involved in cell proliferation and the androgen receptor signaling pathway, ultimately inducing apoptosis in prostate cancer cells.[1][4][5][6]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound in prostate cancer cells.
Caption: Proposed mechanism of this compound in prostate cancer cells.
Preclinical Animal Model Data
While specific in vivo data for this compound in prostate cancer models is limited, the following tables summarize in vitro data for this compound and in vivo data for other relevant KDM4 inhibitors to guide experimental design.
Table 1: In Vitro Activity of this compound in Prostate Cancer Cells
| Parameter | Cell Line | Value | Reference |
| Ki (KDM4A) | - | 5.5 µM | [2] |
| Ki (KDM4B) | - | 3.0 µM | [2] |
| IC50 (Cytotoxicity) | LNCaP | 16.5 µM | [2] |
Table 2: In Vivo Efficacy of KDM4 Inhibitors in Prostate Cancer Xenograft Models
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Compound B3 | SCID Mice | PC3 | 20 mg/kg/day, i.p. | Significant inhibition | [1] |
| QC6352 | GEMMs & PDXs | NEPC | Not specified | Reduced tumor burden | [7] |
| YK-4-279 | Mouse Xenograft | Fusion-positive | Not specified | Inhibition of primary tumor growth and metastasis | [8] |
Experimental Protocols
The following protocols are adapted from published studies on KDM4 inhibitors in prostate cancer xenograft models and can serve as a template for evaluating this compound.
Protocol 1: Prostate Cancer Xenograft Model
Objective: To establish a subcutaneous prostate cancer xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP for androgen-sensitive, PC3 or DU145 for androgen-insensitive)
-
Male immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old
-
Matrigel
-
Sterile PBS
-
Syringes and needles
-
Calipers
Procedure:
-
Culture prostate cancer cells to 80-90% confluency.
-
Harvest cells by trypsinization and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
Protocol 2: In Vivo Efficacy Study of this compound
Objective: To assess the anti-tumor activity of this compound in an established prostate cancer xenograft model.
Materials:
-
Tumor-bearing mice from Protocol 1
-
This compound
-
Vehicle control (e.g., DMSO, saline)
-
Dosing equipment (e.g., gavage needles, syringes)
Procedure:
-
Prepare this compound formulation in a suitable vehicle. Based on studies with other small molecule inhibitors, a starting dose could be in the range of 20-40 mg/kg.
-
Administer this compound or vehicle control to the respective groups of mice via the desired route (e.g., intraperitoneal injection or oral gavage). A typical dosing schedule could be once daily for 5 days a week.
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting, qPCR).
Experimental Workflow Diagram
Caption: Workflow for a prostate cancer xenograft study.
Endpoint Analysis
A comprehensive evaluation of this compound's efficacy should include multiple endpoint analyses.
Table 3: Recommended Endpoint Analyses
| Analysis | Method | Purpose |
| Tumor Growth Inhibition | Caliper measurements, tumor weight at endpoint | To quantify the effect of this compound on tumor growth. |
| Histology | H&E staining, Immunohistochemistry (IHC) | To assess tumor morphology and the expression of key biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, AR, H3K9me3). |
| Western Blotting | Protein extraction from tumor tissue | To quantify changes in protein levels of targets in the KDM4A/B and AR signaling pathways. |
| Quantitative PCR | RNA extraction from tumor tissue | To measure changes in the mRNA expression of AR-responsive and cell cycle-related genes. |
| Toxicity Assessment | Body weight monitoring, clinical observations, organ histology | To evaluate the safety profile of this compound. |
Conclusion
These application notes and protocols provide a foundational framework for conducting preclinical in vivo studies of this compound in prostate cancer animal models. While direct in vivo data for this compound in this context is pending, the information gathered from its known mechanism of action and from studies on analogous KDM4 inhibitors offers valuable guidance for robust experimental design and execution. Successful completion of such studies will be critical in advancing our understanding of this compound's therapeutic potential for prostate cancer.
References
- 1. KDM4/JMJD2 histone demethylase inhibitors block prostate tumor growth by suppressing the expression of AR and BMYB-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM4/JMJD2 Histone Demethylase Inhibitors Block Prostate Tumor Growth by Suppressing the Expression of AR and BMYB-Regulated Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openworks.mdanderson.org [openworks.mdanderson.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. A small molecule inhibitor of ETV1, YK-4-279, prevents prostate cancer growth and metastasis in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Dosage of NSC636819 for LNCaP Prostate Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
NSC636819 is a selective inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B, which are implicated in the progression of prostate cancer.[1][2][3] This document provides detailed application notes and protocols for determining the optimal dosage of this compound for inducing cytotoxicity and apoptosis in the LNCaP human prostate cancer cell line. The provided protocols are based on established methodologies and published findings.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on LNCaP cells.
Table 1: Cytotoxicity of this compound in LNCaP Cells
| Parameter | Value | Experimental Conditions | Citation |
| IC50 | 16.5 µM | 3-day treatment, MTT assay | [1] |
| Cytotoxic Range | 5-20 µM | 3-day treatment, induces apoptosis | [1] |
| Effective Concentration | 5 µM | Almost completely blocks H3K9me3 demethylating activity | [1] |
Caption: Summary of the cytotoxic effects of this compound on LNCaP cells.
Table 2: Apoptosis Induction by this compound in LNCaP Cells
| Treatment | Concentration | Apoptotic Cells (%) | Experimental Conditions | Citation |
| Control (DMSO) | - | 11.9% | Flow cytometry analysis | [4] |
| This compound | 20 µM | 39.5% | Flow cytometry analysis | [4] |
Caption: Quantitative analysis of apoptosis in LNCaP cells after treatment with this compound.
Table 3: Effect of this compound on LNCaP Cell Cycle Distribution (Representative Data)
| Treatment | Concentration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | - | 55 | 25 | 20 |
| This compound | 10 µM | 65 | 20 | 15 |
| This compound | 20 µM | 75 | 15 | 10 |
Caption: Representative data on the effect of this compound on the cell cycle distribution of LNCaP cells. Note: Specific quantitative data for the effect of this compound on the LNCaP cell cycle was not available in the searched literature. This table presents hypothetical data to illustrate the expected trend of G1 cell cycle arrest.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on LNCaP cells using a colorimetric MTT assay.
Materials:
-
LNCaP cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in all wells should be less than 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the quantification of apoptotic LNCaP cells after this compound treatment using flow cytometry.
Materials:
-
LNCaP cells
-
6-well plates
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed LNCaP cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) and a vehicle control (DMSO) for 48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in this compound-treated LNCaP cells using propidium iodide staining and flow cytometry.
Materials:
-
LNCaP cells
-
6-well plates
-
This compound (stock solution in DMSO)
-
PBS
-
Cold 70% Ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed LNCaP cells in 6-well plates.
-
After 24 hours, treat the cells with the desired concentrations of this compound and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for assessing the effects of this compound on LNCaP cells.
Caption: Proposed signaling pathway of this compound in LNCaP prostate cancer cells.
References
NSC636819 solubility in DMSO and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, handling, and experimental use of NSC636819, a selective inhibitor of the histone demethylases KDM4A and KDM4B.
Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 510.15 g/mol | [1] |
| Formula | C₂₂H₁₂Cl₄N₂O₄ | [1] |
| CAS Number | 1618672-71-1 | [1] |
| Appearance | Solid, Yellow to orange | [2] |
| Purity | ≥97% (HPLC) | [1] |
Solubility Data
| Solvent | Concentration | Comments |
| DMSO | ≤ 10 mM (5.1 mg/mL) | Soluble to 10 mM.[1] Preparation of a 10 mM stock solution may require sonication and warming. It is recommended to use newly opened, anhydrous DMSO as the compound is sensitive to hygroscopic DMSO.[2] |
| Other Organic Solvents (Ethanol, Methanol, Acetonitrile) | Data not available | While specific data is unavailable, based on the compound's structure, solubility is expected to be lower than in DMSO. It is recommended to test solubility in small aliquots starting with low concentrations. |
Stock Solution Preparation and Storage
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 5.1 mg of this compound (Molecular Weight: 510.15 g/mol ).
-
Add the appropriate volume of high-quality, anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
To facilitate dissolution, sonicate the mixture and gently warm the vial.[2] Ensure the solution is clear and free of particulates before use.
Storage:
-
Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
Stock Solutions (in DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Biological Activity
This compound is a cell-permeable, competitive inhibitor of KDM4A and KDM4B histone demethylases.[1][3] It selectively targets the demethylation of trimethylated lysine (B10760008) 9 on histone H3 (H3K9me3).[3] By inhibiting KDM4A/KDM4B, this compound leads to an increase in H3K9me3 levels, which is a marker for heterochromatin and is associated with transcriptional repression.[4] This compound has been shown to negatively regulate the expression of androgen-responsive genes and induce apoptosis in prostate cancer cells.[3]
Signaling Pathway
This compound inhibits KDM4A and KDM4B, which are coactivators of the Androgen Receptor (AR). This inhibition leads to increased H3K9me3 at the promoter regions of AR target genes, resulting in their transcriptional repression and subsequent downstream effects on cell proliferation and survival.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro KDM4A/KDM4B Inhibition Assay (Western Blot Based)
This protocol is adapted from methodologies described in Chu et al., 2014.[3]
Materials:
-
Recombinant KDM4A or KDM4B enzyme
-
Calf thymus histone H3
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM α-ketoglutarate, 2 mM ascorbate, 50 µM Fe(II)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-H3K9me3, anti-Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Prepare a reaction mixture containing 10 µM of recombinant KDM4A or KDM4B enzyme and 5 µM of calf thymus histone H3 in the assay buffer.
-
Add this compound to the desired final concentration (e.g., 1 µM to 100 µM). For a negative control, add an equivalent volume of DMSO.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K9me3 and total Histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
-
A decrease in the H3K9me3 signal relative to the total H3 signal indicates inhibition of the demethylase activity.
Cell Viability Assay
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. Final concentrations may range from 1 µM to 50 µM. Include a DMSO vehicle control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Measure cell viability using a standard method such as the MTT assay.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC₅₀ value.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for evaluating the efficacy of this compound in a cell-based experiment.
Caption: Workflow for a cell viability assay.
References
- 1. KDM4A/KDM4B Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of histone lysine demethylase KDM4B blocks the growth of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
preparing stock solutions of NSC636819 for cell culture
Preparing Stock Solutions of the KDM4A/KDM4B Inhibitor NSC636819 for Cell Culture Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a cell-permeable small molecule that acts as a competitive inhibitor of the histone demethylases KDM4A and KDM4B.[1][2][3] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3), a mark associated with transcriptional repression. By inhibiting KDM4A and KDM4B, this compound can induce apoptosis in cancer cells, particularly in prostate cancer, and negatively regulate androgen-responsive genes.[4] Proper preparation of stock solutions is critical for accurate and reproducible experimental results in cell culture-based assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 510.15 g/mol | |
| Chemical Formula | C₂₂H₁₂Cl₄N₂O₄ | |
| Purity | ≥97% (HPLC) | |
| Solubility in DMSO | Up to 10 mM or 10 mg/mL | [4] |
| Storage (Solid) | +4°C or 2-8°C | |
| Storage (Stock Solution) | -20°C (stable for up to 3 months) or -80°C (stable for up to 6 months) | [1] |
| Ki for KDM4A | 5.5 µM | [1] |
| Ki for KDM4B | 3.0 µM | [1] |
| IC₅₀ in LNCaP cells | 16.5 µM (after 3 days) | [1] |
| Typical Working Concentration | 5 - 20 µM | [1] |
Signaling Pathway of this compound
This compound exerts its biological effects by inhibiting the enzymatic activity of KDM4A and KDM4B. This leads to an increase in the repressive H3K9me3 mark on target gene promoters, altering gene expression and ultimately leading to cellular apoptosis.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile, nuclease-free water
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Protocol for Preparing a 10 mM Stock Solution of this compound
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 510.15 g/mol .
-
To prepare a 10 mM stock solution, you will need 5.1015 mg of this compound per 1 mL of DMSO.
-
For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.10 mg of this compound.
-
-
Dissolve the this compound in DMSO:
-
Aseptically add the calculated mass of this compound to a sterile microcentrifuge tube.
-
Add the corresponding volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Aliquot and Store the Stock Solution:
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[1]
-
Workflow for Preparing and Using this compound Stock Solution
The following diagram illustrates the general workflow from receiving the solid compound to its application in cell culture experiments.
Protocol for Treating Cells with this compound
-
Thaw the Stock Solution:
-
Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.
-
-
Prepare the Working Solution:
-
Dilute the stock solution to the desired final concentration in your cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
It is recommended to prepare a series of dilutions to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Treat the Cells:
-
Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before performing downstream assays.
-
Safety Precautions
-
This compound is intended for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.
-
Handle DMSO with care as it can facilitate the absorption of other substances through the skin.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes for NSC636819 in Chromatin Immunoprecipitation (ChIP) Assays
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. rndsystems.com [rndsystems.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. rockland.com [rockland.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ptglab.com [ptglab.com]
Application Notes and Protocols for Detecting KDM4A via Western Blot Following NSC636819 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of the histone demethylase KDM4A in cultured cells by Western blot after treatment with NSC636819, a selective inhibitor of KDM4A/B. This document outlines the experimental workflow, from cell culture and treatment to data analysis, and includes a summary of key quantitative data and a visualization of the underlying signaling pathway.
Introduction
KDM4A, a member of the Jumonji C domain-containing histone demethylase family, plays a crucial role in epigenetic regulation by specifically removing methyl groups from lysine (B10760008) 9 of histone H3 (H3K9me3/me2).[1] Dysregulation of KDM4A is implicated in various cancers, making it an attractive therapeutic target. This compound is a cell-permeable, competitive inhibitor of KDM4A and KDM4B.[2][3][4][5][6][7] It has been shown to inhibit the demethylase activity of KDM4A, leading to an increase in global H3K9me3 levels and induction of apoptosis in cancer cell lines.[1][4][7] Western blotting is a fundamental technique to verify the presence of KDM4A and to assess the efficacy of this compound by monitoring changes in the levels of H3K9me3.
Data Presentation
The following table summarizes key quantitative data for this compound, providing essential parameters for experimental design.
| Parameter | Value | Species/Cell Line | Reference |
| This compound Ki (KDM4A) | 5.5 µM | Recombinant Human | [2] |
| This compound Ki (KDM4B) | 3.0 µM | Recombinant Human | [2] |
| This compound IC50 (KDM4A) | 6.4 µM | Recombinant Human | [3][6] |
| This compound IC50 (KDM4B) | 9.3 µM | Recombinant Human | [3][6] |
| LNCaP Cell Cytotoxicity IC50 | 16.5 µM (3-day treatment) | Human Prostate Cancer | [2][3] |
| Effective Concentration for H3K9me3 Inhibition | ~5 µM | LNCaP Cells | [2][5] |
Signaling Pathway
This compound acts as a competitive inhibitor at the active site of KDM4A, preventing the demethylation of its substrate, tri-methylated Histone H3 at lysine 9 (H3K9me3). This leads to an accumulation of H3K9me3, a mark associated with transcriptional repression, which can subsequently induce apoptosis in cancer cells.
This compound inhibits KDM4A, leading to increased H3K9me3 levels.
Experimental Workflow
The following diagram outlines the major steps for the Western blot analysis of KDM4A and H3K9me3 after this compound treatment.
Workflow for Western blot analysis of this compound-treated cells.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Treatment: The day after seeding, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 5-20 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Replace the old medium with the drug-containing or vehicle control medium and incubate the cells for the desired duration (e.g., 24-72 hours).
Protocol 2: Cell Lysis and Protein Extraction
-
Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to the culture dish.
-
Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the soluble protein to a new, clean tube. Store on ice for immediate use or at -80°C for long-term storage.
Protocol 3: Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a BCA protein assay kit, which is compatible with detergents present in the RIPA buffer.
-
Procedure: Follow the manufacturer's instructions for the BCA assay.
Protocol 4: Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 4-15% SDS-polyacrylamide gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against KDM4A and H3K9me3, diluted in the blocking buffer, overnight at 4°C with gentle shaking. A loading control antibody (e.g., β-actin or Histone H3) should be used on a separate blot or after stripping the initial antibodies.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the KDM4A and H3K9me3 signals to the loading control for each sample.
References
- 1. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KDM4A/KDM4B Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. rndsystems.com [rndsystems.com]
Application Notes and Protocols for High-Content Screening Assays Utilizing NSC636819
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC636819 is a potent and selective cell-permeable inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B.[1][2] These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression. Inhibition of KDM4A/B by this compound leads to an increase in global H3K9me3 levels, which in turn can induce apoptosis in cancer cells, particularly in prostate cancer.[1] Furthermore, KDM4A/B are known coactivators of the androgen receptor (AR), a key driver in prostate cancer progression. By inhibiting these demethylases, this compound can negatively regulate androgen-responsive genes.[1]
High-content screening (HCS) is a powerful technology that combines automated microscopy with quantitative image analysis to measure the effects of compounds on cellular phenotypes. This document provides detailed protocols for three distinct HCS assays designed to characterize the activity of this compound and similar KDM4 inhibitors. These assays enable the quantification of:
-
Target Engagement: Changes in global H3K9 trimethylation.
-
Phenotypic Effect: Induction of apoptosis.
-
Mechanism of Action: Modulation of androgen receptor nuclear translocation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity.
| Parameter | KDM4A | KDM4B | Reference |
| IC50 | ~6.4 µM | ~9.3 µM | [3][4] |
| Ki | 5.5 µM | 3.0 µM | [2][5] |
| Cell-Based Assay | Cell Line | Parameter | Value | Reference |
| Cytotoxicity | LNCaP | IC50 (3 days) | 16.5 µM | [2] |
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
Caption: this compound inhibits KDM4A/B, increasing H3K9me3 and inducing apoptosis.
High-Content Screening Experimental Workflow
Caption: A generalized workflow for high-content screening experiments.
Experimental Protocols
Protocol 1: HCS Assay for H3K9me3 Quantification
This assay quantifies the effect of this compound on its direct target, the H3K9me3 epigenetic mark, using immunofluorescence.
Materials:
-
LNCaP cells (or other relevant cell line)
-
Black, clear-bottom 96-well imaging plates
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-H3K9me3
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear stain: Hoechst 33342
-
Phosphate-buffered saline (PBS)
-
High-content imaging system
Procedure:
-
Cell Plating: Seed LNCaP cells into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of imaging. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentrations should bracket the known IC50 value (e.g., 1 µM to 50 µM). Include a DMSO vehicle control. Add the compound solutions to the cells and incubate for 24-48 hours.
-
Fixation: Carefully aspirate the medium and wash the cells once with PBS. Add 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Permeabilization: Aspirate the fixation solution and wash twice with PBS. Add 100 µL of permeabilization buffer and incubate for 10 minutes at room temperature.
-
Blocking: Aspirate the permeabilization buffer and wash twice with PBS. Add 100 µL of blocking buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-H3K9me3 antibody in blocking buffer. Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 in blocking buffer. Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash the cells three times with PBS. Add 100 µL of PBS to each well. Acquire images using a high-content imaging system. Use the Hoechst channel to identify nuclei and the FITC/Alexa Fluor 488 channel to quantify the H3K9me3 signal.
-
Image Analysis: Use the imaging software to segment the nuclei based on the Hoechst stain. Measure the mean fluorescence intensity of the H3K9me3 signal within each nucleus. Calculate the average nuclear intensity per well.
Protocol 2: HCS Assay for Apoptosis Induction
This assay quantifies apoptosis by measuring nuclear condensation and fragmentation using a nuclear stain.
Materials:
-
LNCaP cells
-
Black, clear-bottom 96-well imaging plates
-
Cell culture medium
-
This compound
-
Fixation solution (4% paraformaldehyde in PBS)
-
Nuclear stain: Hoechst 33342
-
PBS
-
High-content imaging system
Procedure:
-
Cell Plating and Treatment: Follow steps 1 and 2 from Protocol 1. A longer incubation time (e.g., 48-72 hours) may be optimal for observing apoptosis.
-
Staining and Fixation: Add Hoechst 33342 directly to the cell culture medium to a final concentration of 1 µg/mL and incubate for 30 minutes at 37°C. Subsequently, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS.
-
Imaging: Add 100 µL of PBS to each well and acquire images on a high-content imaging system using the DAPI channel.
-
Image Analysis: Use the image analysis software to identify nuclei. Quantify parameters indicative of apoptosis, such as nuclear area (size), intensity, and condensation (texture or brightness). The percentage of cells with small, bright, and condensed nuclei can be determined for each treatment condition.[1][5][6]
Alternative Apoptosis Assay: A live-cell assay using a caspase-3/7 activated fluorescent dye can also be employed.[4][7][8][9] In this case, the dye is added to the cells, and imaging is performed without fixation.
Protocol 3: HCS Assay for Androgen Receptor Nuclear Translocation
This assay measures the ability of this compound to modulate the localization of the androgen receptor (AR), a downstream consequence of KDM4A/B inhibition in prostate cancer cells.
Materials:
-
LNCaP or a stable AR-GFP expressing cell line (e.g., C4-2-2GFP-AR)
-
Black, clear-bottom 96-well imaging plates
-
Hormone-depleted cell culture medium (e.g., phenol (B47542) red-free RPMI with charcoal-stripped FBS)
-
This compound
-
Dihydrotestosterone (DHT) or other androgen
-
Fixation solution
-
Permeabilization buffer
-
Blocking buffer
-
Primary antibody: Mouse anti-Androgen Receptor (if not using a GFP-tagged line)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG (if not using a GFP-tagged line)
-
Nuclear stain: Hoechst 33342
-
PBS
-
High-content imaging system
Procedure:
-
Cell Plating and Hormone Deprivation: Seed cells in a 96-well imaging plate. Once attached, switch to hormone-depleted medium and incubate for 24-48 hours to synchronize the cells and ensure cytoplasmic localization of the AR.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 4-24 hours).
-
Androgen Stimulation: Add an androgen, such as DHT (e.g., 10 nM final concentration), to stimulate AR nuclear translocation. Include control wells with no DHT (negative control) and DHT with vehicle (positive control). Incubate for 1-2 hours.
-
Fixation, Permeabilization, and Staining: If using an untagged AR, fix, permeabilize, and stain for the AR and nucleus as described in Protocol 1. If using a GFP-tagged AR cell line, fix and stain only for the nucleus with Hoechst 33342.
-
Imaging: Acquire images in the DAPI and FITC/GFP channels.
-
Image Analysis: The image analysis software should be configured to:
-
Identify the nucleus using the Hoechst signal.
-
Define a cytoplasmic region around each nucleus.
-
Measure the mean fluorescence intensity of the AR signal in both the nucleus and the cytoplasm for each cell.
-
Calculate the ratio of nuclear to cytoplasmic AR intensity. An increase in this ratio indicates nuclear translocation.
-
Workflow for Androgen Receptor Translocation Assay
Caption: Workflow for the Androgen Receptor nuclear translocation HCS assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Apoptosis using Automated Cell Imaging | Molecular Devices [moleculardevices.com]
- 5. Development of High Content Imaging Methods for Cell Death Detection in Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for NSC636819 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC636819 is a selective and competitive inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B.[1][2] These enzymes, particularly KDM4A and KDM4B, are implicated as potential progression factors in prostate cancer due to their role as co-activators of the androgen receptor (AR).[3][4] By inhibiting these demethylases, this compound leads to an increase in the trimethylation of histone H3 at lysine 9 (H3K9me3), a marker associated with transcriptional repression. This epigenetic modification results in the downregulation of AR-responsive genes and the induction of apoptosis in prostate cancer cells.[5][6] Furthermore, this compound has demonstrated cytotoxic effects in various cancer cell lines, including those of lung and breast origin.[1] In vivo studies have shown that this compound can suppress tumor growth in a lung cancer xenograft model.[1][3]
These application notes provide a summary of the available data on this compound and protocols for its use in preclinical xenograft models based on existing, albeit limited, public information.
Mechanism of Action
This compound functions by targeting the catalytic activity of KDM4A and KDM4B. This inhibition prevents the removal of methyl groups from H3K9me3, leading to the silencing of genes that promote cell proliferation and survival, particularly those regulated by the androgen receptor in prostate cancer.[4][7] This mechanism makes this compound a compound of interest for cancers where KDM4A/B are overexpressed or where AR signaling is a key driver of the disease.
Caption: Mechanism of action of this compound.
In Vitro Activity
This compound has been evaluated in several cancer cell lines. The following table summarizes its in vitro potency.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| LNCaP | Prostate Cancer | IC₅₀ | 16.5 µM (3 days) | [1] |
| KDM4A | - | Kᵢ | 5.5 µM | [1] |
| KDM4B | - | Kᵢ | 3.0 µM | [1] |
Recommended Xenograft Model Protocol: A549 Lung Cancer
The following protocol is based on the available information for an A549 non-small cell lung cancer xenograft model. Disclaimer: This protocol is derived from publicly available data from a commercial supplier and has not been independently verified by a peer-reviewed publication.[1][3] Researchers should optimize these conditions for their specific experimental setup.
Materials
-
A549 human lung carcinoma cells
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (or similar basement membrane matrix)
-
This compound
-
Vehicle for this compound (e.g., DMSO, followed by dilution in saline or corn oil; solubility up to 10 mM in DMSO is reported, but the in vivo vehicle is not specified in the available literature). It is crucial to perform a vehicle tolerability study.
Experimental Workflow
Caption: Workflow for the A549 xenograft study.
Detailed Protocol
-
Cell Culture: Culture A549 cells in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin and wash with sterile PBS. Perform a cell count and check for viability.
-
Implantation: Resuspend A549 cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x length x width²).
-
Treatment Initiation: Once tumors reach an average volume of 120-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration:
-
Treatment Groups: Administer this compound at 20 mg/kg and 40 mg/kg via intraperitoneal (i.p.) injection.
-
Control Group: Administer the vehicle used for this compound.
-
Dosing Schedule: 5 times per week for 27 days.[1]
-
-
Efficacy Evaluation: Monitor tumor growth and animal body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., Western blot for H3K9me3, TRAIL, DR5, and cleaved caspase-7).[1]
In Vivo Efficacy Data (A549 Model)
While specific tumor growth inhibition (TGI) percentages or graphical data are not available in the public domain, the available information states that this compound:
-
Dose-dependently inhibited tumor growth.[1]
-
Sensitized tumors to the TRAIL-inducer ONC201.[1]
-
Increased the expression of TRAIL, DR5, and cleaved caspase-7 in the tumors.[1]
-
Decreased the expression of KDM4A in the xenograft tumors.[1]
Proposed Protocol for a Prostate Cancer Xenograft Model (General Guidance)
Given the mechanism of action of this compound, a prostate cancer xenograft model is highly relevant. While no specific study using this compound in a prostate cancer xenograft has been identified, a general protocol using a cell line like LNCaP (androgen-sensitive) or 22Rv1 (castration-resistant) can be proposed.
Cell Lines and Animal Models
-
Cell Lines: LNCaP, 22Rv1.
-
Animal Models: Male immunodeficient mice (e.g., nude or NOD/SCID). For androgen-sensitive models like LNCaP, castration of the host mice may be required to assess efficacy in a castration-resistant setting.
Dosing and Administration
-
The dosage and administration schedule from the A549 model (20-40 mg/kg, i.p., 5 times a week) can be used as a starting point. However, dose-ranging and maximum tolerated dose (MTD) studies are highly recommended.
The experimental workflow would be similar to the one described for the A549 model, with adjustments for the specific growth characteristics of the chosen prostate cancer cell line.
Summary of In Vivo Dosage and Administration
| Parameter | A549 Lung Cancer Xenograft |
| Animal Model | Mice |
| Cell Line | A549 |
| Dosage | 20 mg/kg, 40 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Dosing Schedule | 5 times per week for 27 days |
| Reported Effects | Dose-dependent tumor growth inhibition, increased TRAIL and DR5 expression |
| Reference | [1] |
Conclusion
This compound is a promising KDM4A/B inhibitor with demonstrated in vitro activity against prostate cancer cells and in vivo efficacy in a lung cancer xenograft model. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound. It is strongly advised to conduct preliminary studies to determine the optimal cell numbers, vehicle, and dosing regimen for any new xenograft study. Further research is warranted to establish a detailed protocol and efficacy data for this compound in prostate cancer xenograft models.
References
- 1. KDM4/JMJD2 histone demethylase inhibitors block prostate tumor growth by suppressing the expression of AR and BMYB-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. openworks.mdanderson.org [openworks.mdanderson.org]
- 5. KDM4/JMJD2 Histone Demethylase Inhibitors Block Prostate Tumor Growth by Suppressing the Expression of AR and BMYB-Regulated Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. KDM4A coactivates E2F1 to regulate PDK-dependent metabolic switch between mitochondrial oxidation and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by NSC636819
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC636819 is a selective inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B, which are frequently overexpressed in various cancers, including prostate cancer.[1] Inhibition of these enzymes by this compound leads to an increase in histone methylation, particularly H3K9me3, which is associated with transcriptional repression.[2] This epigenetic modification ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis, or programmed cell death.[2] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a robust and widely used method for the quantitative analysis of apoptosis.[3][4] This document provides detailed application notes and protocols for the analysis of apoptosis in cancer cells treated with this compound.
Principle of Annexin V and PI Staining for Apoptosis Detection
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry.[5] This allows for the identification of early apoptotic cells.
Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells.[5] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.[5]
By using a combination of Annexin V-FITC and PI, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Data Presentation
The following table summarizes the quantitative data from a study analyzing apoptosis in LNCaP prostate cancer cells treated with this compound.
| Treatment Group | Percentage of Apoptotic Cells (Annexin V positive) | Fold Increase vs. Control |
| Mock-Treated (Control) | 11.9% | - |
| This compound Treated | 39.5% | ~3.3 |
Data adapted from a study on LNCaP cells treated with this compound, as determined by flow cytometry.[6]
Experimental Protocols
Materials and Reagents
-
This compound (Soluble in DMSO)
-
Cancer cell line (e.g., LNCaP prostate cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Detailed Protocol
-
Cell Seeding: Seed cancer cells (e.g., LNCaP) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: After 24 hours of incubation, treat the cells with the desired concentrations of this compound. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours) to allow for the induction of apoptosis.
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected culture medium.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the flow cytometer.
-
Acquire data and perform quadrant analysis to determine the percentage of viable, early apoptotic, late apoptotic/necrotic, and necrotic cells.
-
Signaling Pathway
The inhibition of KDM4A/KDM4B by this compound can trigger apoptosis through multiple downstream pathways. The following diagram illustrates a potential signaling cascade leading to apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
Inhibition of KDM4A/KDM4B by this compound leads to increased H3K9me3, resulting in the transcriptional repression of anti-apoptotic genes like Bcl-2 and HAX1.[1][2] This shifts the balance towards pro-apoptotic proteins such as Bax and Bim, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[5][7] Additionally, KDM4 inhibition may induce the unfolded protein response (UPR), further contributing to apoptosis.[7]
Conclusion
The use of this compound presents a promising strategy for inducing apoptosis in cancer cells. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize flow cytometry with Annexin V and PI staining to quantify and study the apoptotic effects of this compound. Accurate and reproducible data from these experiments are crucial for advancing our understanding of this compound's therapeutic potential.
References
- 1. KDM4B plays an important role in mitochondrial apoptosis by upregulating HAX1 expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 3. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM4B Histone Demethylase Inhibition Attenuates Tumorigenicity of Malignant Melanoma Cells by Overriding the p53-Mediated Tumor Suppressor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of histone demethylase KDM4 by ML324 induces apoptosis through the unfolded protein response and Bim upregulation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing H3K9me3 Level Changes Following NSC636819 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC636819 is a potent and selective cell-permeable inhibitor of the lysine-specific demethylases KDM4A and KDM4B.[1][2][3][4] These enzymes are responsible for the removal of the trimethyl mark from lysine (B10760008) 9 on histone H3 (H3K9me3), a key epigenetic modification associated with transcriptional repression and heterochromatin formation.[2][5] Dysregulation of KDM4A and KDM4B has been implicated in the progression of various cancers, including prostate cancer, making them attractive therapeutic targets.[1][6] By inhibiting KDM4A and KDM4B, this compound leads to an increase in global and locus-specific H3K9me3 levels, which can induce apoptosis and inhibit cancer cell growth.[1][2]
These application notes provide detailed protocols for assessing the cellular effects of this compound on H3K9me3 levels. The methodologies described include Western Blotting for analyzing global changes in H3K9me3, Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) for examining locus-specific alterations, and Immunofluorescence for visualizing changes in H3K9me3 within intact cells.
Mechanism of Action
This compound acts as a competitive inhibitor at the active site of KDM4A and KDM4B, preventing the demethylation of their primary substrate, H3K9me3.[1][6] This inhibition leads to an accumulation of this repressive histone mark, which can alter gene expression patterns and induce cellular responses such as apoptosis.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM4B: A promising oncology therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 5. academic.oup.com [academic.oup.com]
- 6. origene.com [origene.com]
Application Notes and Protocols: NSC636819 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the KDM4A/KDM4B inhibitor, NSC636819, and its application in combination with other cancer therapies. The information is intended to guide preclinical research and development of novel cancer treatment strategies.
Introduction to this compound
This compound is a selective, competitive inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B.[1][2] These enzymes are epigenetic modifiers that play a crucial role in the regulation of gene expression by removing methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3).[2] Overexpression of KDM4A and KDM4B has been implicated in the progression of various cancers, including prostate cancer, making them attractive therapeutic targets.[1][2] this compound has been shown to inhibit the demethylase activity of KDM4A and KDM4B, leading to an increase in H3K9me3 levels, induction of apoptosis in cancer cells, and suppression of tumor growth in preclinical models.[1][2]
Rationale for Combination Therapies
The complexity and heterogeneity of cancer often necessitate treatment strategies that target multiple cellular pathways simultaneously. Combining this compound with other anticancer agents offers the potential for synergistic effects, overcoming drug resistance, and reducing toxicities associated with single-agent therapies. The rationale for combining this compound with other therapies is based on its ability to modulate the epigenetic landscape of cancer cells, potentially sensitizing them to the cytotoxic effects of other drugs.
This compound in Combination with Targeted Therapy: TRAIL-Inducing Agents
A promising combination strategy involves the use of this compound with the TNF-related apoptosis-inducing ligand (TRAIL)-inducing agent, ONC201. This compound has been shown to upregulate the expression of TRAIL and its receptor, DR5, in cancer cells.[1] This upregulation sensitizes the cancer cells to the pro-apoptotic effects of ONC201.
Quantitative Data Summary
| Cell Line | Combination Agent | This compound Concentration | Combination Agent Concentration | Effect | Reference |
| A549 (Lung Carcinoma) | ONC201 | 20-40 mg/kg (in vivo) | 25 mg/kg (in vivo) | Strong suppression of tumor growth and sensitization to ONC201 | [1] |
Signaling Pathway
The combination of this compound and a TRAIL-inducing agent like ONC201 leverages two distinct but complementary pathways to induce apoptosis in cancer cells.
Proposed Combination Strategies with Other Cancer Therapies
While robust preclinical data for this compound in combination with other classes of anticancer drugs are currently limited in publicly available literature, the mechanism of action of KDM4 inhibitors suggests potential for synergistic effects with chemotherapy, other targeted therapies, and immunotherapy.
Combination with Chemotherapy
Rationale: Epigenetic modifications can influence the sensitivity of cancer cells to DNA-damaging agents. By altering the chromatin structure, this compound may enhance the access of chemotherapeutic drugs to DNA, thereby increasing their efficacy.
Proposed Chemotherapeutic Agents:
-
Platinum-based agents (e.g., Cisplatin, Carboplatin): These drugs induce DNA crosslinks, leading to apoptosis.
-
Taxanes (e.g., Paclitaxel, Docetaxel): These agents interfere with microtubule function, causing cell cycle arrest and apoptosis.
Combination with Other Targeted Therapies
Rationale: KDM4 inhibitors can modulate the expression of genes involved in various signaling pathways that are often dysregulated in cancer.
Proposed Targeted Therapies:
-
PARP inhibitors (e.g., Olaparib, Talazoparib): In cancers with deficiencies in DNA repair pathways (e.g., BRCA mutations), PARP inhibitors induce synthetic lethality. KDM4 inhibitors may further sensitize these cells by modulating the expression of DNA repair genes.
-
PI3K/AKT/mTOR inhibitors: This pathway is frequently activated in cancer. Combining this compound with inhibitors of this pathway could lead to a more potent anti-proliferative effect.
Combination with Immunotherapy
Rationale: Emerging evidence suggests that epigenetic modifiers can enhance the immunogenicity of tumors and modulate the tumor microenvironment. KDM4 inhibition has been linked to the induction of a type I interferon response, which can promote an anti-tumor immune response.
Proposed Immunotherapies:
-
Immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4): By increasing the expression of immune-stimulatory genes and potentially enhancing antigen presentation, this compound may improve the efficacy of immune checkpoint blockade.
Experimental Protocols
In Vitro Synergy Assessment
This protocol outlines a general workflow for assessing the synergistic effects of this compound in combination with another anticancer agent in vitro.
Protocol:
-
Cell Seeding: Seed cancer cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in cell culture medium.
-
Treatment: Treat the cells with this compound alone, the combination agent alone, and the combination of both at various concentration ratios. Include a vehicle-treated control.
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (typically 72 hours).
-
Viability Assay: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
In Vivo Combination Efficacy Study
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in combination with another anticancer agent using a tumor xenograft model.
Protocol:
-
Animal Model: Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
Combination agent alone
-
This compound + combination agent
-
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route of administration (e.g., intraperitoneal injection for this compound).
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Endpoint: Euthanize the mice when tumors reach a predetermined endpoint size or at the end of the study period.
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
Conclusion and Future Directions
This compound, as a selective KDM4A/KDM4B inhibitor, holds promise as a component of combination therapies for cancer. The synergistic interaction with the TRAIL-inducer ONC201 provides a strong rationale for exploring its potential with other anticancer agents. Further preclinical studies are warranted to investigate the efficacy of this compound in combination with chemotherapy, other targeted therapies, and immunotherapies. Such studies will be crucial in identifying the most effective combination strategies and the cancer types most likely to benefit from these novel therapeutic approaches. The protocols and data presented in these application notes provide a framework for researchers to design and execute these important investigations.
References
Application Notes and Protocols for NSC636819 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC636819 is a cell-permeable small molecule that functions as a competitive inhibitor of the Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylases KDM4A and KDM4B.[1][2] These enzymes are responsible for removing methyl groups from tri- and di-methylated lysine 9 on histone H3 (H3K9me3/me2), a mark associated with transcriptional repression. Overexpression of KDM4A and KDM4B has been implicated in the progression of various cancers, including prostate and breast cancer, often through their interaction with nuclear hormone receptors like the Androgen Receptor (AR) and Estrogen Receptor (ER).[1][3][4] By inhibiting KDM4A/B, this compound increases global H3K9me3 levels, leading to the silencing of target oncogenes, inhibition of cell proliferation, and induction of apoptosis.[2] These notes provide a comprehensive guide for designing and executing experiments with this compound in a cell culture setting, with a focus on appropriate experimental controls and detailed protocols.
Mechanism of Action
This compound competitively binds to the active site of KDM4A and KDM4B, preventing the demethylation of H3K9me3.[1][3] This leads to an accumulation of this repressive histone mark, subsequent chromatin condensation, and transcriptional repression of KDM4A/B target genes. In prostate cancer cells, for instance, this inhibition significantly downregulates the AR transcriptional network, contributing to reduced cell viability.[1]
Data Presentation: Quantitative Summary
The following tables provide a summary of key quantitative data for using this compound in cell culture experiments.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
|---|---|---|
| Target(s) | KDM4A, KDM4B | [2] |
| Ki (KDM4A) | 5.5 µM | [2] |
| Ki (KDM4B) | 3.0 µM | [2] |
| IC50 (LNCaP cells) | 16.5 µM (after 3 days) | [2] |
| Solubility | Soluble to 10 mM in DMSO |
| Storage | Store stock solutions at -20°C | |
Table 2: Recommended Experimental Controls
| Control Type | Description | Purpose | Expected Outcome |
|---|---|---|---|
| Negative | Untreated Cells | Baseline for all measurements. | Normal cell growth and basal protein/methylation levels. |
| Vehicle | Cells treated with the same concentration of DMSO used for this compound. | Accounts for any effects of the solvent. | No significant difference from untreated cells. |
| Positive (Functional) | Cells treated with a known apoptosis inducer (e.g., Staurosporine). | Confirms the validity of the functional assay (e.g., apoptosis). | Strong induction of apoptosis. |
| Specificity (Genetic) | Cells with siRNA/shRNA-mediated knockdown of KDM4A and/or KDM4B. | To confirm that the observed phenotype is due to KDM4A/B inhibition. | Should phenocopy the effects of this compound treatment (e.g., increased H3K9me3, reduced viability).[1][5] |
Experimental Workflow
A typical experimental workflow for evaluating the effects of this compound involves cell culture, treatment with the inhibitor and controls, followed by downstream analysis to assess target engagement and cellular phenotype.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding : Culture cells in the appropriate medium and conditions. Seed cells into multi-well plates (e.g., 96-well for viability, 6-well for protein analysis) at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Stock Solution : Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot into single-use tubes and store at -20°C to avoid freeze-thaw cycles.
-
Treatment : The next day, replace the medium with fresh medium containing this compound at the desired final concentrations (e.g., a dose-response from 1 µM to 50 µM).[6] Prepare a vehicle control with the highest equivalent concentration of DMSO.
-
Incubation : Incubate cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate and treat as described above.
-
At the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the results to the vehicle-treated control cells to determine the percentage of viability.
Western Blot for Histone Methylation
This protocol is specifically adapted for the analysis of histones.
-
Histone Extraction : After treatment, harvest cells and wash with ice-cold PBS. Use an acid extraction protocol or a commercial kit to isolate histones, which enriches for these low molecular weight, basic proteins.
-
Protein Quantification : Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis : Load 5-15 µg of histone extract per lane onto a 15% or 4-20% gradient SDS-PAGE gel to resolve the small histone proteins.[7]
-
Protein Transfer : Transfer proteins to a PVDF membrane. A wet transfer at 4°C is often recommended for small proteins.[8]
-
Blocking : Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can interfere with the detection of some post-translational modifications.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Key antibodies include:
-
Anti-H3K9me3 (to detect the direct effect of the inhibitor).
-
Anti-Total Histone H3 (as a loading control).
-
Anti-Cleaved PARP (as a marker for apoptosis).
-
-
Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again three times with TBST. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.[9][10]
-
Cell Harvesting : After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing : Wash the cells twice with ice-cold PBS.
-
Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining : Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Signaling Pathway Context: KDM4B and Androgen Receptor
In prostate cancer, KDM4B acts as a coactivator for the Androgen Receptor (AR). It demethylates H3K9me3 at AR target gene promoters, facilitating their transcription and promoting tumor growth. This compound can disrupt this process.[1][4]
References
- 1. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role for the Histone Demethylase KDM4B in Rhabdomyosarcoma via CDK6 and CCNA2: Compensation by KDM4A and Apoptotic Response of Targeting Both KDM4B and KDM4A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 凋亡分析检测 [sigmaaldrich.com]
- 10. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for NSC636819
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC636819 is a potent and selective cell-permeable inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B.[1] It competitively inhibits the demethylation of H3K9me3, leading to the induction of apoptosis in cancer cells, such as LNCaP prostate cancer cells.[2] this compound also negatively regulates androgen-responsive genes, highlighting its therapeutic potential in prostate and other hormone-dependent cancers.[3] Given its promising biological activity, understanding the long-term stability of this compound in solution is critical for ensuring the reliability and reproducibility of experimental results, as well as for its potential development as a therapeutic agent.
These application notes provide a comprehensive overview of the known stability of this compound in solution, based on currently available data. Furthermore, detailed protocols for proposed long-term and forced degradation stability studies are presented to enable researchers to generate robust and reliable stability data for their specific applications. A validated stability-indicating analytical method is essential for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₂Cl₄N₂O₄ | |
| Molecular Weight | 510.15 g/mol | |
| CAS Number | 1618672-71-1 | |
| Appearance | Solid powder | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 10 mM in DMSO |
Known Stability and Storage Conditions
Based on manufacturer recommendations and available data, the following storage conditions are advised for this compound and its solutions.
| Form | Solvent | Storage Temperature | Reported Stability |
| Solid Powder | - | +4°C | Long-term |
| Stock Solution | DMSO | -20°C | Up to 3 months |
| Stock Solution | DMSO | -80°C | Up to 6 months |
Note: For optimal stability, it is recommended to prepare fresh solutions for use in cell-based assays and other sensitive experiments. Avoid repeated freeze-thaw cycles of stock solutions.
Proposed Long-Term and Accelerated Stability Study
To rigorously assess the long-term stability of this compound in solution, a comprehensive stability study is recommended. The following table outlines the proposed conditions for both long-term and accelerated stability testing, based on ICH guidelines.[5][6]
| Study Type | Storage Condition | Time Points (Months) |
| Long-Term | 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24 |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade or higher
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, amber glass vials to minimize exposure to light and air.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Proposed Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.[7][8]
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV-Vis spectroscopy) and at a lower wavelength (e.g., 210 nm) to detect potential degradation products that may not absorb at the λmax.
-
Injection Volume: 10 µL.
-
-
Sample Preparation for Analysis:
-
At each time point of the stability study, retrieve a vial of this compound solution from the respective storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Dilute the sample to a suitable concentration within the linear range of the HPLC method using the mobile phase as the diluent.
-
Inject the diluted sample into the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of this compound and any degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
Assess for the appearance of new peaks, which may indicate degradation products.
-
Protocol 3: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.[9][10][11] The goal is to achieve 5-20% degradation of the drug substance.
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a mixture of DMSO and 0.1 M HCl.
-
Incubate the solution at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in a mixture of DMSO and 0.1 M NaOH.
-
Incubate the solution at 60°C and collect samples at various time points.
-
Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a mixture of DMSO and 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and collect samples at various time points.
-
Analyze the samples directly by HPLC.
-
-
Thermal Degradation:
-
Store a solution of this compound in DMSO at an elevated temperature (e.g., 70°C).
-
Collect samples at various time points for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in DMSO to a light source with a specific wavelength (e.g., UV-A at 365 nm and cool white fluorescent lamp) in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Collect samples at various time points for HPLC analysis.
-
Visualizations
Signaling Pathway of KDM4A/B Inhibition by this compound
Caption: KDM4A/B Signaling Pathway and this compound Inhibition.
Experimental Workflow for Stability Testing
Caption: Workflow for this compound Stability Assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. www3.paho.org [www3.paho.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
NSC636819 solubility issues and solutions in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC636819. The information provided is intended to address common challenges, particularly those related to the compound's solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, competitive inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B.[1][2] It functions by binding to the active site of these enzymes, preventing the demethylation of histone H3 at lysine 9 trimethylation (H3K9me3).[1][2] This inhibition leads to an increase in H3K9me3 levels, which is a marker for heterochromatin and gene silencing. In the context of prostate cancer, KDM4A and KDM4B are associated with the androgen receptor (AR) signaling pathway and are often overexpressed.[3][4][5] By inhibiting these enzymes, this compound can suppress the growth of cancer cells and induce apoptosis.[1]
Q2: What are the basic chemical properties of this compound?
A2: The key chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₂Cl₄N₂O₄ | |
| Molecular Weight | 510.15 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% (HPLC) | |
| CAS Number | 1618672-71-1 |
Q3: What is the known solubility of this compound?
Troubleshooting Guide: this compound Solubility Issues
Issue 1: Precipitation of this compound upon dilution of DMSO stock solution in aqueous media.
Cause: This is a common issue for hydrophobic compounds. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may precipitate out of solution as the solvent environment changes from organic to aqueous.
Solutions:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Use a co-solvent: Incorporating a water-miscible organic co-solvent can help maintain the solubility of this compound. However, the choice and concentration of the co-solvent must be carefully validated to ensure it does not affect the biological system being studied.
-
Recommended Co-solvents: Ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).
-
-
Utilize solubilizing agents:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7]
-
Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used at low concentrations to aid in solubilization. It is crucial to test for cellular toxicity of the surfactant at the intended concentration.
-
Experimental Protocol: Preparing this compound with a Co-solvent
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
For your working solution, first mix the required volume of the DMSO stock with the co-solvent (e.g., ethanol).
-
Slowly add this mixture to your aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider increasing the co-solvent percentage or decreasing the final this compound concentration.
Issue 2: Inconsistent results in cell-based assays.
Cause: Poor solubility and precipitation of this compound can lead to inconsistent compound concentrations in the assay wells, resulting in variable biological effects.
Solutions:
-
Pre-solubilize in serum: For cell culture experiments, pre-incubating the this compound solution in a small volume of fetal bovine serum (FBS) before adding it to the complete medium can sometimes improve solubility and stability due to the presence of proteins and lipids.
-
Sonication: Briefly sonicating the final aqueous solution can help to break down small aggregates and improve dispersion.
-
Filtration: After preparing the final aqueous solution, filtering it through a 0.22 µm filter can remove any undissolved particles or precipitates, ensuring a homogenous solution is added to the cells.
Experimental Protocol: Preparing this compound for Cell-Based Assays
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Dilute the stock solution to an intermediate concentration in sterile cell culture medium containing serum.
-
Vortex the intermediate dilution gently.
-
Further dilute to the final desired concentration in the complete cell culture medium.
-
Visually inspect for any precipitation before adding to the cells.
Issue 3: Difficulty in preparing this compound for in vivo studies.
Cause: Formulating a poorly soluble compound for in vivo administration requires careful selection of vehicles to ensure bioavailability and minimize toxicity. A study has reported intraperitoneal (i.p.) administration of this compound in mice, but the specific vehicle was not detailed.[2]
Solutions:
-
Co-solvent systems: A common approach is to use a mixture of solvents. A typical formulation could be:
-
5-10% DMSO
-
10-20% Solutol® HS 15 or Cremophor® EL
-
70-85% Saline or Phosphate Buffered Saline (PBS)
-
-
Suspension: If a solution cannot be achieved, a micronized suspension can be prepared. This involves reducing the particle size of the solid compound to improve its dissolution rate. The suspension is typically prepared in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween® 80).
Experimental Protocol: General Method for Determining Aqueous Solubility (Thermodynamic Solubility)
This protocol provides a general guideline for determining the equilibrium solubility of a compound in an aqueous buffer.
-
Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After the incubation period, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The measured concentration represents the thermodynamic solubility of this compound in that specific buffer and temperature.
Visualizations
KDM4A/KDM4B Signaling Pathway in Prostate Cancer
Caption: this compound inhibits KDM4A/B, leading to increased H3K9me3 and reduced cancer cell growth.
Experimental Workflow: Addressing this compound Solubility Issues
Caption: A logical workflow for troubleshooting the aqueous solubility of this compound.
References
- 1. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The lysine demethylase, KDM4B, is a key molecule in androgen receptor signalling and turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pubs.acs.org [pubs.acs.org]
potential off-target effects of NSC636819 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NSC636819, a selective inhibitor of the histone demethylases KDM4A and KDM4B. This guide is intended for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges, including those arising from possible off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM4A and KDM4B.[1][2][3] It functions by binding to the active site of these enzymes, thereby preventing the demethylation of histone H3 lysine (B10760008) 9 trimethylation (H3K9me3).[1][2][3] This inhibition leads to an increase in global H3K9me3 levels, a histone mark associated with transcriptional repression.
Q2: What are the reported potencies of this compound for its primary targets?
The inhibitory activity of this compound against KDM4A and KDM4B has been characterized by both IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
| Target | IC50 (µM) | Ki (µM) |
| KDM4A | 6.4 | 5.5 |
| KDM4B | 9.3 | 3.0 |
Data compiled from multiple sources.[1][2][3][4]
Q3: Is this compound selective for KDM4A/B?
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Higher than expected cytotoxicity or unexpected phenotypic effects.
Possible Cause:
High concentrations of this compound may lead to off-target effects or general cellular toxicity unrelated to KDM4A/B inhibition. The dinitrobenzene scaffold present in this compound can be associated with cellular toxicity.
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment to determine the minimal effective concentration that elicits the desired on-target effect (e.g., increased H3K9me3) without causing excessive cell death. The reported IC50 for cytotoxicity in LNCaP cells is 16.5 µM after 3 days of culture.[1][2]
-
Use of a Negative Control: If available, use a structurally similar but inactive analog of this compound. This can help differentiate between on-target and off-target-driven phenotypes.
-
Rescue Experiments: To confirm that the observed phenotype is due to KDM4A/B inhibition, consider performing a rescue experiment by overexpressing KDM4A or KDM4B in your cells and assessing if this mitigates the effects of this compound.
-
Orthogonal Approaches: Use an alternative method to inhibit KDM4A/B, such as siRNA or shRNA-mediated knockdown, to see if it phenocopies the effects of this compound.
Issue 2: Inconsistent or no effect on H3K9me3 levels.
Possible Cause:
-
Compound Instability or Degradation: this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles.
-
Cellular Permeability: While reported to be cell-permeable, its uptake and efflux can vary between different cell lines.
-
Experimental Conditions: The duration of treatment and the timing of analysis are critical for observing changes in histone methylation.
Troubleshooting Steps:
-
Proper Compound Handling: Prepare fresh stock solutions in DMSO and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal treatment duration for observing an increase in H3K9me3 levels. A significant increase has been reported after 24 hours of treatment.
-
Western Blot Optimization: Ensure that your western blot protocol for H3K9me3 detection is optimized and that you are using a validated antibody. Include appropriate positive and negative controls.
Issue 3: Discrepancy between the effects of this compound and KDM4A/B knockdown.
Possible Cause:
-
Off-Target Effects of this compound: The compound may be interacting with other cellular targets that are not affected by KDM4A/B knockdown.
-
Incomplete Knockdown: The siRNA or shRNA may not be efficiently knocking down KDM4A and KDM4B.
-
Functional Compensation: Other histone demethylases may be compensating for the loss of KDM4A/B in the knockdown experiments, an effect that might not occur with acute chemical inhibition.
Troubleshooting Steps:
-
Verify Knockdown Efficiency: Confirm the degree of KDM4A and KDM4B knockdown at the protein level by western blot.
-
Use Multiple siRNAs/shRNAs: To rule out off-target effects of the RNAi itself, use at least two different siRNAs or shRNAs targeting different regions of the KDM4A and KDM4B transcripts.
-
Consider Broader Off-Target Profiling: If resources permit, consider performing a broad in vitro screen (e.g., kinome scan) to identify potential off-target interactions of this compound.
Experimental Protocols
1. Western Blot for H3K9me3 Levels
-
Cell Lysis: After treating cells with this compound or vehicle control, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 15% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K9me3 overnight at 4°C. A total histone H3 antibody should be used as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound or a vehicle control for the desired time. Harvest the cells by trypsinization and wash with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSC 636819 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 4. HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: NSC636819 Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of NSC636819 for maximum experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-permeable, competitive inhibitor of the histone demethylases KDM4A and KDM4B.[1][2][3] By inhibiting these enzymes, it prevents the demethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), leading to an increase in this repressive mark.[1][4] This epigenetic modification results in the altered expression of genes involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.[2][4]
Q2: What is a typical starting concentration and duration for in vitro experiments?
A2: Based on published studies, a common concentration range for in vitro cell-based assays is 5-20 µM.[1] A treatment duration of 2 to 3 days is frequently used to observe significant effects on cell viability and apoptosis.[1][4] For example, the IC50 for cytotoxicity in LNCaP prostate cancer cells was determined to be 16.5 µM after a 3-day culture.[1][2][4]
Q3: How does this compound affect gene expression?
A3: By increasing H3K9me3 levels, this compound can down-regulate the expression of oncogenes such as IGF1R, FGFR3, CCNE2, AURKA, and AURKB.[2] Conversely, it can up-regulate the expression of tumor suppressor genes like RB1 and CDH1.[2] It has also been shown to induce the expression of TRAIL and its receptor DR5.[1]
Q4: Is this compound selective?
A4: this compound is a selective inhibitor of KDM4A and KDM4B, with much lower activity against other KDM4 subfamily members like KDM4D and KDM4E.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Minimal or no observed cytotoxicity or apoptosis. | Insufficient Treatment Duration: The treatment time may be too short for the apoptotic cascade to be fully initiated and executed. | Extend Treatment Duration: Increase the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72, 96 hours) is recommended to determine the optimal duration for your specific cell line and experimental conditions. |
| Suboptimal Concentration: The concentration of this compound may be too low to achieve sufficient inhibition of KDM4A/B. | Increase Concentration: Perform a dose-response experiment to identify the optimal concentration. Refer to the IC50 values in the literature as a starting point (see table below). | |
| High variability between experimental replicates. | Cell Culture Inconsistency: Variations in cell density, passage number, or growth phase can affect the cellular response to treatment. | Standardize Cell Culture: Ensure consistent cell seeding density and use cells within a narrow passage number range. Synchronizing the cell cycle prior to treatment can also reduce variability.[5] |
| Compound Instability: this compound may degrade over long incubation periods. | Replenish Compound: For longer-term experiments (> 72 hours), consider replacing the media with freshly prepared this compound solution every 48-72 hours. | |
| Unexpected off-target effects or cytotoxicity in control cells. | Excessively Long Treatment Duration: Prolonged exposure to any compound can lead to non-specific effects. | Reduce Treatment Duration: Determine the minimum time required to achieve the desired effect through a time-course experiment. |
| High Concentration: The concentration used may be too high, leading to non-specific toxicity. | Lower Concentration: Re-evaluate the optimal concentration using a dose-response curve and select a concentration that provides a balance between efficacy and specificity. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| KDM4A Ki | 5.5 µM | In vitro enzyme assay | [1][2] |
| KDM4B Ki | 3.0 µM | In vitro enzyme assay | [1][2] |
| KDM4A IC50 | ~6.4 µM | In vitro enzyme assay | [3] |
| KDM4B IC50 | ~9.3 µM | In vitro enzyme assay | [3] |
| Cytotoxicity IC50 | 16.5 µM | LNCaP cells (3-day treatment) | [1][2][4] |
| Effective In Vitro Concentration | 5-20 µM | Various cancer cell lines | [1] |
| Effective In Vivo Dosage | 20-40 mg/kg | A549 tumor mouse model | [1] |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration via Time-Course MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., the IC50 value). Include a vehicle-treated control group.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, 72, 96 hours).
-
MTT Assay: At each time point, add MTT reagent to the wells and incubate according to the manufacturer's protocol.
-
Data Acquisition: Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control for each time point. The optimal duration is the shortest time that produces the maximal desired effect.
Protocol 2: Assessing Apoptosis by Annexin V/Propidium Iodide Staining
-
Cell Treatment: Plate cells in 6-well plates. Once attached, treat with this compound at the desired concentration and for the optimized duration determined in Protocol 1.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Analysis: Quantify the percentage of apoptotic cells in the treated versus control groups.
Protocol 3: Western Blot for H3K9me3 Levels
-
Cell Lysis: After treatment with this compound for various durations (e.g., 6, 12, 24, 48 hours), lyse the cells with a suitable buffer containing protease inhibitors.[4]
-
Histone Extraction: Isolate histones using an acid extraction protocol or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for H3K9me3. Also, probe for total Histone H3 as a loading control.[4]
-
Detection: Use a suitable secondary antibody and chemiluminescent substrate to visualize the bands.
-
Analysis: Quantify the band intensities to determine the relative change in H3K9me3 levels over time. A significant increase in H3K9me3 indicates effective target engagement.
Visualizations
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KDM4A/KDM4B Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
addressing NSC636819 batch-to-batch variability in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability and other common issues encountered during experiments with NSC636819.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cancer cell line. What could be the cause?
A1: Inconsistent IC50 values can stem from several factors. Firstly, consider the possibility of batch-to-batch variation in the compound's purity or solid-state properties. It is crucial to obtain the certificate of analysis (CoA) for each new batch to confirm its purity. Secondly, the molecular weight of this compound can be batch-specific due to variable water content, which will affect the molarity of your stock solutions. Always use the batch-specific molecular weight provided on the vial or CoA for accurate calculations. Lastly, variations in experimental conditions such as cell passage number, seeding density, and incubation time can significantly impact IC50 values.
Q2: Our recent batch of this compound shows lower than expected inhibition of H3K9me3 levels. How can we troubleshoot this?
A2: A reduction in the inhibitory effect on H3K9me3 levels could be due to issues with the compound's integrity or the experimental setup. Ensure that your this compound stock solutions have been stored correctly at -20°C for no longer than 3 months or at -80°C for up to 6 months to prevent degradation.[1] We recommend preparing fresh dilutions from a new aliquot of the stock solution for each experiment. It is also advisable to perform a dose-response experiment with each new batch to confirm its potency. Additionally, verify the specificity and sensitivity of your antibody for H3K9me3 and ensure consistent loading in your western blot analysis.
Q3: Can the solubility of this compound affect my experimental results?
A3: Yes, the solubility of this compound is critical for its bioactivity. It is soluble in DMSO up to 10 mM.[2] If you are observing precipitation in your stock solution or culture medium, it is likely that the compound is not fully dissolved, leading to a lower effective concentration and variable results. Ensure your stock solution is fully dissolved before further dilution. When preparing working concentrations, avoid crash precipitation by diluting the DMSO stock in aqueous buffer or media with vigorous vortexing.
Q4: We are seeing unexpected off-target effects with a new batch of this compound. What should we do?
A4: While this compound is a selective inhibitor of KDM4A and KDM4B, off-target effects can occur, and their profile might vary between batches due to differences in impurity profiles. If you suspect off-target effects, it is important to include appropriate controls in your experiments. This includes a vehicle control (DMSO) and potentially a structurally related but inactive compound. You may also consider using a secondary inhibitor with a different chemical scaffold that targets the same pathway to confirm that the observed phenotype is due to the inhibition of KDM4A/B.
Troubleshooting Guides
Guide 1: Addressing Inconsistent Cellular Potency (e.g., IC50 values)
This guide will help you troubleshoot variability in the cellular potency of this compound.
| Step | Action | Rationale |
| 1 | Verify Compound Information | Check the Certificate of Analysis (CoA) for the specific batch of this compound. Note the purity and batch-specific molecular weight. |
| 2 | Recalculate Stock Solution | Use the batch-specific molecular weight to calculate the exact concentration of your stock solution. |
| 3 | Assess Stock Solution Integrity | Prepare fresh dilutions from a new, un-thawed aliquot of your stock solution. Avoid multiple freeze-thaw cycles. |
| 4 | Standardize Cell Culture Conditions | Ensure consistency in cell line source, passage number, seeding density, and growth phase across experiments. |
| 5 | Perform a Dose-Response Curve | With each new batch, run a full dose-response curve to determine the IC50 and compare it to previous batches. |
| 6 | Include Positive and Negative Controls | Use a known inhibitor of a different target as a negative control and a previously validated batch of this compound as a positive control, if available. |
Guide 2: Troubleshooting Reduced Target Inhibition (e.g., H3K9me3 levels)
Use this guide if you observe a decrease in the expected inhibition of KDM4A/B activity.
| Step | Action | Rationale |
| 1 | Confirm Compound Handling | Ensure proper storage of this compound at -20°C or -80°C and that stock solutions are not expired.[1] |
| 2 | Validate Reagents | Test the performance of your primary and secondary antibodies for western blotting. Ensure your histone extraction protocol is consistent. |
| 3 | Optimize Treatment Conditions | Verify that the concentration and incubation time of this compound are appropriate for achieving target inhibition. A time-course and dose-response experiment may be necessary. |
| 4 | Assess Cell Health | Ensure that the cells are healthy and not overly confluent at the time of treatment, as this can affect drug uptake and response. |
| 5 | Run a Comparator Compound | If possible, use another known KDM4 inhibitor to confirm that the downstream signaling pathway is responsive in your system. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1618672-71-1 | [1][2] |
| Molecular Formula | C₂₂H₁₂Cl₄N₂O₄ | |
| Molecular Weight | 510.15 g/mol (may be batch-specific) | [2] |
| Purity | ≥97% (HPLC) | [2] |
| Appearance | Solid powder, brown | [2] |
| Solubility | Soluble to 10 mM in DMSO | [2] |
| Storage (Solid) | 2-8°C | |
| Storage (Stock Solution) | -20°C for up to 3 months; -80°C for up to 6 months | [1] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Ki | Reference |
| KDM4A | Enzymatic Assay | IC50 = 6.4 µM, Ki = 5.5 µM | |
| KDM4B | Enzymatic Assay | IC50 = 9.3 µM, Ki = 3.0 µM | |
| LNCaP cells | Cytotoxicity Assay (3 days) | IC50 = 16.5 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine Molarity: Use the batch-specific molecular weight from the Certificate of Analysis to calculate the mass of this compound required for your desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the appropriate volume of DMSO to the vial of this compound.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Western Blot for H3K9me3 Levels
-
Cell Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 24-48 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of histone extracts onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for H3K9me3. Use an antibody for total Histone H3 as a loading control.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate and an imaging system.
-
Quantification: Densitometrically quantify the H3K9me3 bands and normalize them to the total Histone H3 bands.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound variability.
References
minimizing cytotoxicity of NSC636819 in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the cytotoxicity of NSC636819 in non-cancerous cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, competitive inhibitor of the histone demethylases KDM4A and KDM4B.[1][2] By inhibiting these enzymes, this compound prevents the demethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a repressive epigenetic mark.[1][2] This leads to an increase in global H3K9me3 levels, which in turn can induce apoptosis (programmed cell death) in cancer cells, particularly those dependent on KDM4A/B activity, such as LNCaP prostate cancer cells.[1][2]
Q2: Does this compound exhibit cytotoxicity towards non-cancerous cell lines?
This compound has demonstrated a significant degree of selectivity for cancer cells over non-cancerous cells in preclinical studies. Research has shown that this compound has minimal effect on the viability of the non-cancerous prostate epithelial cell line PNT2 at concentrations up to 20 µM over a six-day period. A slight reduction in growth was observed in another non-cancerous prostate cell line, RWPE1, at a concentration of 20 µM.
Q3: What is the IC50 of this compound in cancerous versus non-cancerous cell lines?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound, the IC50 for cytotoxicity in the LNCaP human prostate cancer cell line is approximately 16.5 µM after a 3-day exposure.[2] In contrast, the IC50 for non-cancerous prostate cell lines like PNT2 is significantly higher, indicating lower toxicity.
Troubleshooting Guide: Unexpected Cytotoxicity in Non-Cancerous Cells
If you observe higher-than-expected cytotoxicity in your non-cancerous control cell lines when using this compound, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| High Cytotoxicity at Low Concentrations | Compound Purity | Verify the purity of your this compound stock. Contaminants can induce non-specific toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your specific cell line. Run a vehicle-only control. | |
| Cell Line Health | Confirm the health and viability of your non-cancerous cell lines. Stressed or unhealthy cells can be more susceptible to drug-induced toxicity. | |
| Inconsistent Results | Cell Density | Optimize the seeding density of your cells. Over-confluent or sparsely populated cultures can respond differently to treatment. |
| Assay Interference | Some assay reagents can interact with the compound. Consider using an alternative cytotoxicity assay (e.g., LDH assay if using MTT). | |
| Difficulty Reproducing Published Data | Experimental Conditions | Ensure your experimental parameters (e.g., incubation time, media formulation, serum concentration) match those of the cited literature as closely as possible. |
Quantitative Data Summary
The following table summarizes the known cytotoxic activity of this compound in a cancerous and non-cancerous prostate cell line.
| Cell Line | Cell Type | Organism | IC50 (µM) | Exposure Time | Assay Method |
| LNCaP | Prostate Carcinoma | Human | 16.5 | 3 days | MTT Assay[2] |
| PNT2 | Normal Prostate Epithelial | Human | >20 | 6 days | Not specified |
| RWPE1 | Normal Prostate Epithelial | Human | >20 (slight growth reduction at 20 µM) | 6 days | Not specified |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Adherent cell line of interest (e.g., non-cancerous control)
-
96-well plates
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Assessing Membrane Integrity with LDH Cytotoxicity Assay
This protocol provides an alternative method to assess cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Adherent or suspension cell line of interest
-
96-well plates
-
Complete culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
Include the following controls as recommended by the kit manufacturer:
-
Untreated cells (spontaneous LDH release)
-
Maximum LDH release (cells treated with a lysis solution provided in the kit)
-
Culture medium background
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
-
LDH Assay:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the specific instructions of the LDH assay kit to mix the supernatant with the provided assay reagents in a separate 96-well plate.
-
Incubate the reaction mixture at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental wells relative to the controls, as described in the kit's manual.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits KDM4A/B, leading to increased H3K9me3 and altered gene expression, ultimately inducing apoptosis.
Experimental Workflow for IC50 Determination
Caption: A stepwise workflow for determining the IC50 value of this compound using a cell-based assay.
Logical Relationship for Troubleshooting Unexpected Cytotoxicity
Caption: A decision tree for troubleshooting unexpected cytotoxicity of this compound in non-cancerous cell lines.
References
troubleshooting inconsistent results with NSC636819
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges and ensuring consistency in experiments involving NSC636819.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, competitive, and selective inhibitor of the histone demethylases KDM4A and KDM4B.[1] Its primary mechanism of action is to block the demethylation of histone H3 at lysine (B10760008) 9 trimethylation (H3K9me3).[1][2] This inhibition leads to an increase in H3K9me3 levels, which in turn can induce apoptosis in certain cancer cell lines, such as LNCaP prostate cancer cells, and negatively regulate androgen-responsive genes.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO, with a solubility of up to 10 mM.[2][3] For long-term storage, it is recommended to store the compound at +4°C in its solid form.[2] After reconstitution in DMSO, it is advised to aliquot the solution and store it at -20°C.[4] Stock solutions are reported to be stable for up to 3 months at -20°C.[4]
Q3: What are the known inhibitory concentrations (IC50) and binding affinities (Ki) for this compound?
The inhibitory activity of this compound varies between its primary targets. The known values are summarized in the table below.
| Target | IC50 | Ki | Cell Line (for cytotoxicity) | Cytotoxicity IC50 |
| KDM4A | ~6.4 µM[3][5] | 5.5 µM[1][4] | LNCaP | 16.5 µM (after 3 days)[1][4] |
| KDM4B | ~9.3 µM[3][5] | 3.0 µM[1][4] |
Q4: Are there any known off-target effects of this compound?
While this compound is selective for KDM4A and KDM4B, it exhibits reduced activity against other KDM4 subfamily members like KDM4D and KDM4E.[4] As with many small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[6] It is crucial to include appropriate controls in experiments to validate that the observed effects are due to the inhibition of KDM4A/B.
Troubleshooting Inconsistent Results
Q5: I am observing high variability in my cell-based assay results with this compound. What could be the cause?
Inconsistent results in cell-based assays can stem from several factors.[7][8] Here are some potential causes and troubleshooting steps:
-
Compound Solubility and Stability:
-
Problem: this compound may precipitate out of solution, especially in aqueous media, if the final DMSO concentration is too low.
-
Solution: Ensure the final DMSO concentration in your cell culture media is consistent across experiments and does not exceed a level that is toxic to your cells (typically <0.5%). When diluting your stock, perform serial dilutions in media and mix thoroughly. Visually inspect for any signs of precipitation.
-
-
Cell Health and Density:
-
Problem: Variations in cell health, passage number, and seeding density can significantly impact the cellular response to treatment.[7]
-
Solution: Use cells within a consistent and low passage number range. Ensure uniform cell seeding and confluence across all wells and experiments. Regularly monitor cell morphology and viability.
-
-
Inconsistent Incubation Times:
-
Problem: The effects of this compound are time-dependent.
-
Solution: Adhere to a strict and consistent incubation schedule for all experimental replicates and batches.
-
Q6: My in vitro demethylase assay is showing no or weak inhibition with this compound. What should I check?
-
Problem: The enzymatic activity might be too high, or the inhibitor concentration may be insufficient.
-
Solution:
-
Optimize Enzyme Concentration: Titrate your KDM4A/B enzyme to determine the optimal concentration that yields a robust signal within the linear range of the assay.
-
Verify Inhibitor Concentration: Double-check your dilution calculations and ensure the final concentration of this compound is appropriate to observe inhibition (refer to the IC50 values in the table above).
-
Positive Control: Include a known, potent inhibitor of KDM4A/B as a positive control to validate your assay setup.
-
Q7: I am not observing the expected downstream effects (e.g., apoptosis, changes in gene expression) in my cell line after treatment with this compound. Why might this be?
-
Problem: The cellular context, including the expression levels of KDM4A/B and the status of downstream signaling pathways, can influence the response to this compound.
-
Solution:
-
Target Expression: Verify the expression of KDM4A and KDM4B in your specific cell line at the protein level (e.g., via Western blot). Cell lines with low or no expression of the target proteins are unlikely to respond.
-
Time Course Experiment: The downstream effects of histone demethylase inhibition can take time to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing the desired phenotype.
-
Concentration-Response Curve: Generate a dose-response curve to determine the optimal concentration of this compound for your cell line and assay. The effective concentration can vary between cell types.
-
Experimental Protocols & Signaling Pathways
General Protocol for Cellular Treatment with this compound
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Seeding: Plate cells at the desired density in a suitable multi-well plate and allow them to adhere overnight.
-
Treatment Preparation: On the day of treatment, prepare serial dilutions of this compound from the stock solution in your complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) under standard cell culture conditions.
-
Downstream Analysis: Following incubation, proceed with your planned downstream analysis, such as viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., caspase activity, Annexin V staining), or molecular analyses (e.g., Western blot for H3K9me3, qPCR for target gene expression).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. xcessbio.com [xcessbio.com]
- 4. KDM4A/KDM4B Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
impact of serum concentration on NSC636819 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the activity of NSC636819, a potent inhibitor of KDM4A and KDM4B histone demethylases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule that acts as a competitive inhibitor of the histone demethylases KDM4A and KDM4B.[1][2][3] By inhibiting these enzymes, this compound prevents the demethylation of histone H3 at lysine (B10760008) 9 (H3K9me3). This leads to an increase in H3K9me3 levels, which is a marker for transcriptionally silenced chromatin. In prostate cancer cells, this results in the upregulation of tumor suppressor genes and the downregulation of oncogenes, ultimately inducing apoptosis (programmed cell death).[2][4]
Q2: How does the concentration of serum in cell culture media affect the apparent activity of this compound?
A2: Serum contains a high concentration of proteins, most notably albumin. Small molecule inhibitors like this compound can bind to these serum proteins. This protein binding reduces the concentration of free, unbound this compound that is available to enter the cells and interact with its intracellular targets, KDM4A and KDM4B. Consequently, a higher total concentration of this compound may be required to achieve the desired biological effect in the presence of high serum concentrations (e.g., 10% Fetal Bovine Serum - FBS) compared to low-serum or serum-free conditions. This can lead to an apparent increase in the IC50 value of this compound in cell-based assays.
Q3: I am observing a higher than expected IC50 value for this compound in my cell viability assay. Could serum be the cause?
A3: Yes, this is a common reason for observing a rightward shift in the dose-response curve (i.e., a higher IC50 value). If you are using a high-serum medium (e.g., 10% FBS), a significant fraction of this compound may be bound to serum proteins, reducing its effective concentration. Consider the troubleshooting guide below for strategies to address this issue.
Q4: What is the recommended starting concentration range for this compound in cell-based assays?
A4: The optimal concentration of this compound is highly dependent on the cell line, serum concentration, and the specific assay being performed. Based on published data, this compound has an in vitro IC50 of 16.5 µM in LNCaP prostate cancer cells after a 3-day culture.[2][4] Therefore, a reasonable starting point for a dose-response experiment would be a concentration range that brackets this value, for example, from 1 µM to 50 µM.
Q5: Is this compound cytotoxic to all cell types?
A5: this compound has been shown to be effective in inducing apoptosis in LNCaP prostate cancer cells.[1][2][3] However, it was reported to have minimal effect on normal PNT2 cells at concentrations up to 20 µM over a 6-day period.[2][4] The selectivity of this compound for cancer cells over normal cells is an area of ongoing research.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Higher than expected IC50 value for this compound. | High Serum Concentration: Serum proteins, particularly albumin, can bind to this compound, reducing its free and active concentration. | 1. Reduce Serum Concentration: If your cell line can be maintained in a lower serum concentration (e.g., 2-5% FBS) or in serum-free media for the duration of the drug treatment, this will likely increase the apparent potency of this compound. 2. Increase this compound Concentration: Perform a dose-response curve extending to higher concentrations to overcome the effects of protein binding. 3. Use Serum-Free Media for Drug Incubation: If possible, pre-incubate cells with this compound in serum-free media for a short period (e.g., 2-4 hours) before adding serum-containing media. |
| High variability in IC50 values between experiments. | Inconsistent Serum Lots: Different lots of FBS can have varying protein compositions, leading to inconsistent drug binding and variable results. | 1. Qualify New Serum Lots: Before starting a new series of experiments, test the new lot of FBS against a previously validated lot to ensure consistent cell growth and drug response. 2. Purchase in Bulk: Whenever possible, purchase a single large lot of FBS to be used for a complete series of related experiments. |
| Inconsistent Cell Seeding Density: The number of cells seeded per well can influence the drug-to-cell ratio and affect the measured IC50 value. | Standardize Seeding Density: Determine the optimal seeding density for your cell line that ensures logarithmic growth throughout the assay period and use this density consistently for all experiments. | |
| No observable effect of this compound at tested concentrations. | Concentration is too low: The concentrations tested may not be sufficient to overcome the effects of serum protein binding. | Test a higher concentration range: Extend your dose-response curve to higher concentrations (e.g., up to 100 µM). |
| Compound Instability: this compound may have degraded due to improper storage or handling. | Ensure Proper Storage: Store the this compound stock solution at +4°C as recommended.[1] Prepare fresh dilutions from the stock for each experiment. |
Quantitative Data Summary
| Parameter | Value | Target/Cell Line | Reference |
| Ki (KDM4A) | 5.5 µM | KDM4A | [2] |
| Ki (KDM4B) | 3.0 µM | KDM4B | [2] |
| IC50 (KDM4A) | 6.4 µM | KDM4A | [2] |
| IC50 (KDM4B) | 9.3 µM | KDM4B | [2] |
| Cytotoxicity IC50 | 16.5 µM | LNCaP cells (3-day culture) | [2][4] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTS Assay
This protocol provides a step-by-step guide to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free cell culture medium
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 100 µM to 0.05 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Signaling pathway of this compound in prostate cancer cells.
Caption: Experimental workflow for IC50 determination of this compound.
References
compensating for potential NSC636819 off-target kinase inhibition
Important Note for Researchers: Initial inquiries regarding NSC636819 have mentioned off-target kinase inhibition. It is critical to clarify that This compound is not a kinase inhibitor . Its primary targets are the KDM4A and KDM4B histone demethylases [1][2][3]. This guide has been developed to address the core issue of ensuring experimental specificity and compensating for potential off-target effects, which are valid concerns for any potent, cell-permeable inhibitor. The principles and protocols described here are broadly applicable for validating the biological effects of this compound.
Frequently Asked Questions (FAQs)
Q1: My experimental phenotype does not align with published effects of KDM4A/B inhibition. Could this be due to an off-target effect?
A1: This is a possibility. While this compound is reported to be selective for KDM4A and KDM4B, observing an unexpected phenotype is a key indicator that further validation is necessary[4]. Off-target effects can arise from the inhibition of other proteins. It is also crucial to consider the cellular context, as the downstream effects of KDM4A/B inhibition can vary between cell lines and tissues. We recommend performing several validation experiments, as outlined in our Troubleshooting Guide, to confirm that your observed phenotype is a direct result of KDM4A/B inhibition.
Q2: What are the known off-targets for this compound?
A2: this compound has been shown to be a selective inhibitor of KDM4A and KDM4B. It reportedly exhibits significantly reduced activity against other KDM4 subfamily members, specifically KDM4D and KDM4E. However, a comprehensive profile against the entire demethylase family or other enzyme classes like kinases is not extensively published. Therefore, it is essential to empirically validate the on-target effects in your specific experimental system.
Q3: At what concentration should I use this compound to minimize off-target effects?
A3: It is crucial to perform a dose-response experiment in your cell line of interest. The reported IC50 values for KDM4A and KDM4B are in the mid-micromolar range (see data table below)[3]. We recommend using the lowest concentration of this compound that produces the desired on-target effect (e.g., an increase in H3K9me3 levels) to minimize the risk of engaging off-targets. Exceeding the IC50 value significantly increases the likelihood of off-target inhibition. For example, in LNCaP cells, cytotoxicity is observed with an IC50 of 16.5 µM after three days of treatment[1].
Q4: How can I be certain that the effects I'm seeing are due to this compound inhibiting KDM4A/B and not another protein?
A4: The most rigorous approach is to pair your inhibitor studies with genetic validation methods. This involves using techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out KDM4A and/or KDM4B. If the phenotype observed with genetic knockdown recapitulates the phenotype observed with this compound treatment, it provides strong evidence for on-target activity[4]. Another strategy is to use a structurally unrelated inhibitor of KDM4A/B and check if it produces the same biological effect.
Quantitative Data Summary: this compound Inhibitory Activity
The following table summarizes the reported in vitro inhibitory concentrations for this compound against its primary targets.
| Target | Assay Type | Value | Reference(s) |
| KDM4A | IC50 | ~6.4 µM | [3] |
| Ki | 5.5 ± 1.6 µM | [4] | |
| KDM4B | IC50 | ~9.3 µM | [3] |
| Ki | 3.0 ± 1.1 µM | [4] | |
| KDM4D | Activity | Much Reduced | |
| KDM4E | Activity | Much Reduced |
Troubleshooting Guide: Validating Off-Target Effects
If you suspect off-target effects are influencing your results, follow these experimental protocols to validate the specificity of this compound.
Protocol 1: Confirming On-Target Engagement in Cells
This protocol uses Western Blotting to verify that this compound is inhibiting its target in your cellular model by measuring the downstream substrate's methylation status.
Objective: To determine the effective concentration of this compound for inhibiting KDM4A/B activity, as measured by an increase in the H3K9me3 mark.
Methodology:
-
Cell Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with a range of this compound concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM, 20 µM) and a vehicle control (DMSO) for 24-48 hours.
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol.
-
Quantification: Determine the protein concentration of your histone extracts.
-
Western Blot:
-
Separate equal amounts of histone proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with a primary antibody specific for H3K9me3.
-
Crucially, also probe a separate blot or strip and re-probe the same blot with an antibody for total Histone H3 as a loading control.
-
-
Analysis: Visualize and quantify the band intensities. Normalize the H3K9me3 signal to the total Histone H3 signal. A dose-dependent increase in the normalized H3K9me3 signal confirms on-target engagement.
Protocol 2: Genetic Knockdown for Phenotypic Validation
This protocol compares the phenotype induced by this compound to that induced by genetically silencing the target, providing strong evidence for on-target specificity.
Objective: To determine if the biological phenotype observed with this compound treatment is the same as that from KDM4A and/or KDM4B knockdown.
Methodology:
-
Reagent Design: Design and validate siRNA or shRNA constructs that specifically target KDM4A and KDM4B. A non-targeting scrambled control is essential.
-
Transfection/Transduction: Introduce the knockdown constructs into your cells.
-
Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm successful knockdown of KDM4A and KDM4B protein levels via Western Blot or mRNA levels via qRT-PCR.
-
Phenotypic Assay:
-
In parallel, treat a separate group of cells with this compound at the effective concentration determined in Protocol 1.
-
Perform your primary phenotypic assay (e.g., cell viability, apoptosis, gene expression analysis) on all groups:
-
Non-targeting control
-
KDM4A knockdown
-
KDM4B knockdown
-
KDM4A/B double knockdown
-
Vehicle control
-
This compound-treated
-
-
-
Analysis: Compare the results from the phenotypic assay. If the phenotype of the KDM4A/B knockdown cells closely matches that of the this compound-treated cells (relative to their respective controls), this strongly supports that the inhibitor's effect is on-target.
Visualizations
KDM4A Signaling Pathway
Caption: Simplified pathway of KDM4A-mediated gene regulation and its inhibition by this compound.
Experimental Workflow for Validating Specificity
Caption: Troubleshooting workflow to distinguish on-target from off-target effects of this compound.
References
Technical Support Center: Determining the Optimal IC50 of NSC636819 in New Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of NSC636819 in novel cell lines. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable small molecule that functions as a competitive inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B.[1][2] By inhibiting these enzymes, this compound prevents the demethylation of histone H3 at lysine 9 trimethylation (H3K9me3), a key epigenetic mark. This leads to the induction of apoptosis (programmed cell death) in cancer cells.[1] It has also been shown to negatively regulate androgen-responsive genes.
Q2: What is the IC50 value?
A2: The IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required to inhibit a specific biological process by 50%. In the context of cancer research, it is the concentration of a compound that reduces the viability of a cancer cell population by 50% after a specific exposure time.
Q3: Are there any known IC50 values for this compound in specific cell lines?
A3: Yes, the IC50 of this compound has been determined in the LNCaP human prostate cancer cell line.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| LNCaP | Prostate Cancer | 16.5 | [1] |
While specific IC50 values are not provided for other cell lines, this compound has been shown to induce the expression of TRAIL and its receptor DR5 in both TRAIL-sensitive (Calu-6, MDA-MB231) and TRAIL-resistant (A549, H1299) cancer cells.[1] It did not show significant effects on normal PNT2 cells.
Q4: What are the key physicochemical properties of this compound?
A4: Understanding the properties of this compound is crucial for proper handling and experimentation.
| Property | Value | Citation |
| Molecular Weight | 510.15 g/mol | |
| Formula | C₂₂H₁₂Cl₄N₂O₄ | |
| Solubility | Soluble up to 10 mM in DMSO | |
| Storage | Store at +4°C. Stock solutions can be stored at -20°C for up to 3 months. |
Experimental Protocols
Determining the IC50 of this compound in a new cell line requires a systematic approach involving a cell viability assay. The following is a detailed protocol for the commonly used MTT assay.
Protocol: IC50 Determination using MTT Assay
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
The new cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Workflow Diagram:
Workflow for IC50 determination using the MTT assay.
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). It is advisable to perform a wide range of concentrations in the initial experiment.
-
Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells for the vehicle control and untreated cells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value. Software such as GraphPad Prism is commonly used for this analysis.
-
Troubleshooting Guide
Problem: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. |
| Pipetting errors | Calibrate pipettes regularly. Use fresh pipette tips for each dilution and transfer. |
Problem: The dose-response curve is not sigmoidal.
| Possible Cause | Suggested Solution |
| Inappropriate concentration range | Test a wider range of concentrations, including lower and higher doses, to capture the full curve. |
| Compound precipitation at high concentrations | Visually inspect the wells for any precipitate. If observed, consider using a lower stock concentration or a different solvent system if compatible. |
| Cell confluence | Ensure that the cells in the control wells are not over 100% confluent at the end of the experiment, as this can affect the assay results. |
Problem: IC50 values are not reproducible between experiments.
| Possible Cause | Suggested Solution |
| Variation in cell passage number | Use cells within a consistent and low passage number range, as their characteristics can change over time. |
| Inconsistent incubation times | Strictly adhere to the same incubation times for cell treatment and the MTT assay in all experiments. |
| Different batches of reagents | Use the same lot of media, FBS, and assay reagents for a set of experiments to minimize variability. |
Problem: Low signal or no response to the compound.
| Possible Cause | Suggested Solution |
| The cell line is resistant to this compound | Confirm the expression of KDM4A/KDM4B in the cell line. Consider testing higher concentrations of the compound. |
| Inactive compound | Ensure proper storage of this compound and prepare fresh dilutions for each experiment. |
| Incorrect assay procedure | Double-check all steps of the protocol, including incubation times and reagent concentrations. |
Signaling Pathway Diagram
This compound inhibits KDM4A/B, leading to an increase in H3K9me3 levels, which in turn can affect gene expression and induce apoptosis.
Simplified signaling pathway of this compound action.
References
degradation pathways of NSC636819 under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the KDM4A/KDM4B inhibitor, NSC636819. The information provided addresses common questions and troubleshooting scenarios related to the handling and stability of this compound under experimental conditions.
General Handling and Stability
Proper handling and storage are critical to ensure the integrity and activity of this compound. Based on available product information, the following recommendations should be followed.
Summary of Stability and Storage Conditions
| Parameter | Recommendation | Source |
| Physical Form | Solid | [1][2] |
| Storage Temperature (Solid) | 2-8°C, protect from light. | [1][3] |
| Reconstitution Solvent | DMSO (up to 10 mg/mL or 10 mM) | [1][2][3] |
| Stock Solution Storage | Aliquot and freeze at -20°C. | [1] |
| Stock Solution Stability | Stable for up to 3 months at -20°C. | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
-
Compound Information:
-
Materials:
-
This compound solid
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
To prepare a 10 mM stock solution, dissolve 5.1 mg of this compound in 1 mL of anhydrous DMSO. Adjust the mass of this compound based on the batch-specific molecular weight if it differs significantly.
-
Vortex briefly until the compound is fully dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Action |
| Precipitation in stock solution | Improper storage (e.g., repeated freeze-thaw cycles, storage at 4°C). | Discard the solution and prepare a fresh stock from solid. Ensure proper aliquoting and storage at -20°C. |
| Contamination with water. | Use anhydrous DMSO for reconstitution. | |
| Precipitation in cell culture media | Poor aqueous solubility of this compound. | Ensure the final concentration of DMSO in the cell culture media is low (typically <0.5%) and compatible with your cell line. Perform serial dilutions of the stock solution in your experimental buffer or media immediately before use. |
| Inconsistent experimental results | Degradation of stock solution. | Stock solutions are stable for up to 3 months at -20°C. If the stock is older, prepare a fresh solution. Avoid repeated freeze-thaw cycles. |
| Inaccurate concentration due to batch-specific molecular weight. | Always use the batch-specific molecular weight provided on the Certificate of Analysis to calculate concentrations.[2][4] | |
| Low or no compound activity | Improper storage leading to degradation. | Confirm that both the solid compound and stock solutions have been stored according to the recommendations (2-8°C for solid, -20°C for aliquoted stock). |
| Incorrect preparation of the solution. | Verify calculations and ensure the compound was fully dissolved in the appropriate solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: The solid compound should be stored at 2-8°C and protected from light.[1][3]
Q2: How should I prepare and store solutions of this compound?
A2: this compound is soluble in DMSO.[1][2] It is recommended to prepare a concentrated stock solution in DMSO, aliquot it into single-use volumes, and store at -20°C for up to 3 months.[1]
Q3: Can I store my this compound stock solution at 4°C?
A3: It is not recommended to store DMSO stock solutions at 4°C for extended periods as this can lead to precipitation and degradation. The recommended storage temperature for stock solutions is -20°C.[1]
Q4: Is this compound stable in aqueous solutions or cell culture media?
A4: Like many small molecule inhibitors, this compound has limited solubility in aqueous solutions. It is recommended to dilute the DMSO stock solution into your aqueous buffer or cell culture media immediately before use to minimize the risk of precipitation and degradation.
Q5: Are there any known degradation pathways for this compound?
A5: Currently, there is no publicly available information detailing specific degradation pathways of this compound under experimental conditions. To ensure the integrity of the compound, it is crucial to follow the recommended storage and handling procedures.
Visualizing Experimental Logic
The following diagram outlines a logical workflow for troubleshooting experiments where the degradation of this compound is suspected.
Caption: Workflow for Investigating Suspected this compound Degradation.
References
ensuring complete dissolution of NSC636819 for accurate dosing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the complete dissolution of NSC636819 to ensure accurate dosing in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is soluble in DMSO up to 10 mM or 10 mg/mL.[1] For optimal results, it is advisable to use a fresh, unopened bottle of anhydrous (hygroscopic) DMSO, as absorbed water can negatively impact solubility.[2]
Q2: My this compound is not fully dissolving in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, gentle warming of the solution to 37°C and brief sonication can aid in complete dissolution.[2] Ensure the vial is securely capped during these procedures to prevent contamination and solvent evaporation.
Q3: Can I dissolve this compound directly in cell culture media or aqueous buffers?
A3: No, it is not recommended to dissolve this compound directly in aqueous solutions like cell culture media or phosphate-buffered saline (PBS). The compound is hydrophobic and will likely precipitate. Always prepare a concentrated stock solution in DMSO first.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3] However, the tolerance to DMSO can vary between cell lines. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to assess the impact on your specific cells. For sensitive primary cells, the final DMSO concentration should not exceed 0.1%.[3]
Q5: How should I store this compound powder and stock solutions?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C (stable for up to 3 months) or -80°C (stable for up to 6 months).[1][2]
Troubleshooting Guide
This guide provides a step-by-step approach to diagnose and resolve common issues encountered during the dissolution and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon addition to cell culture media | The aqueous solubility of this compound is low, and the direct addition of a concentrated DMSO stock can cause it to crash out of solution. | 1. Pre-warm the media: Ensure your cell culture media is at 37°C before adding the this compound/DMSO stock. 2. Add dropwise while swirling: Add the stock solution slowly to the media while gently swirling to facilitate rapid mixing and dispersion. 3. Intermediate dilution: Consider making an intermediate dilution of the DMSO stock in a small volume of pre-warmed media before adding it to the final culture volume. |
| Cloudiness or precipitate in the final culture plate | The final concentration of this compound exceeds its solubility limit in the cell culture medium. | 1. Lower the final concentration: If possible, reduce the final working concentration of this compound in your experiment. 2. Increase the serum concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the media can sometimes help to keep hydrophobic compounds in solution. |
| Inconsistent experimental results | Incomplete dissolution of the compound leading to inaccurate dosing. | 1. Visually inspect the stock solution: Before each use, ensure your DMSO stock solution is clear and free of any visible precipitate. If precipitate is observed, warm and sonicate the solution until it is clear. 2. Prepare fresh dilutions: Prepare working dilutions from the stock solution fresh for each experiment. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Reference |
| Molecular Weight | 510.15 g/mol | [1] |
| Solubility in DMSO | Up to 10 mM (or 10 mg/mL) | [1] |
| In Vitro IC50 (LNCaP cells) | 16.5 µM (after 3 days) | [2] |
| In Vitro Ki (KDM4A) | 5.5 µM | [2] |
| In Vitro Ki (KDM4B) | 3.0 µM | [2] |
| In Vivo Dosage (mouse model) | 20 or 40 mg/kg (intraperitoneal injection) | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.10 mg of this compound (Molecular Weight = 510.15 g/mol ).
-
Dissolve: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex: Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved, resulting in a clear solution.
-
Gentle Warming/Sonication (if necessary): If the compound does not fully dissolve, gently warm the solution to 37°C in a water bath or briefly sonicate the tube until the solution is clear.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound DMSO stock solution
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of media with a final concentration of 10 µM, you will need to add 1 µL of the 10 mM stock solution.
-
Dilute into Media: Add the calculated volume of the DMSO stock solution to the pre-warmed cell culture medium. It is crucial to add the DMSO stock directly to the media and not the other way around. Add the stock solution dropwise while gently swirling the media to ensure rapid and even dispersion.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level (ideally ≤ 0.1% and not exceeding 0.5%).
-
Add to Cells: Immediately add the prepared working solution to your cells.
Visualizations
Caption: Workflow for the dissolution of this compound.
Caption: Simplified signaling pathway of this compound.
References
managing NSC636819 precipitation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing NSC636819 precipitation in stock solutions.
Troubleshooting Guide: this compound Precipitation
This guide addresses common issues related to the precipitation of this compound in stock solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon initial dissolution | The concentration of this compound exceeds its solubility limit in DMSO. | Do not exceed the maximum recommended concentration of 10 mM. For a 10 mM stock, dissolve 5.1 mg of this compound in 1 mL of DMSO. Use of ultrasonic and warming may be necessary to facilitate dissolution.[1] |
| The DMSO used is of poor quality or contains water. | Use high-purity, anhydrous, or newly opened DMSO, as hygroscopic DMSO can negatively impact solubility.[1] | |
| Precipitation after freeze-thaw cycles | Repeated changes in temperature can cause the compound to come out of solution. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1] |
| Precipitation during storage | The stock solution was stored at an incorrect temperature or for an extended period. | For long-term storage (up to 6 months), store aliquots at -80°C.[1] For short-term storage (up to 1 month), -20°C is acceptable.[1] |
| Precipitation when diluting in aqueous media | This compound is poorly soluble in aqueous solutions, and adding the DMSO stock directly to an aqueous buffer can cause it to crash out. | To dilute the DMSO stock solution, add it dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent is high-purity DMSO.[2]
Q2: What is the maximum soluble concentration of this compound in DMSO?
A2: this compound is soluble in DMSO up to 10 mM or 10 mg/mL.[2]
Q3: How should I store the solid this compound powder?
A3: The solid powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1]
Q4: How should I store my this compound stock solution?
A4: Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advised to avoid repeated freeze-thaw cycles.[1]
Q5: My this compound has precipitated out of my stock solution. Can I redissolve it?
A5: Gentle warming and sonication may help to redissolve the precipitate.[1] However, if the precipitate does not readily go back into solution, it is recommended to prepare a fresh stock solution to ensure accurate concentration.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 510.15 g/mol )[2]
-
High-purity, anhydrous DMSO[1]
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 5.1 mg of this compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 510.15 g/mol * 1000 mg/g = 5.1015 mg/mL
-
-
Weigh the this compound powder: Carefully weigh out 5.1 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of high-purity, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator or gently warm the solution in a water bath to aid dissolution.[1]
-
Aliquot for storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.[1]
-
Store the stock solution: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
References
Technical Support Center: Interpreting Unexpected Phenotypic Effects of NSC636819
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NSC636819. The information presented here will aid in understanding and interpreting both the intended and unexpected phenotypic effects observed during experimentation.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.
Q1: We are observing significant apoptosis in our prostate cancer cell line (LNCaP) as expected, but we are also seeing apoptosis in a non-prostate cancer cell line that is known to be resistant to many standard chemotherapeutics. What could be the underlying mechanism?
A1: This is a documented and significant "unexpected" phenotype of this compound. The compound is a known inhibitor of the histone demethylases KDM4A and KDM4B.[1][2] KDM4A acts as an epigenetic silencer of the genes encoding for TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor 5 (DR5).[1] By inhibiting KDM4A, this compound treatment leads to the transcriptional activation and increased expression of both TRAIL and DR5.[1] This effect has been observed in various cancer cell lines, including those that are TRAIL-resistant.[1] The induced expression of both the ligand and its receptor can trigger apoptosis through the extrinsic pathway, providing a plausible explanation for the observed cell death in otherwise resistant cell lines.
Q2: We are treating our cells with this compound and are not seeing the expected increase in global H3K9me3 levels via Western blot. What could be the issue?
A2: There are several potential reasons for this observation:
-
Antibody Quality: Ensure you are using a high-quality, validated antibody specific for H3K9me3.
-
Treatment Conditions: The effect of this compound on H3K9me3 levels is dose and time-dependent. In LNCaP cells, a significant increase is observed after 24 hours of treatment with concentrations as low as 5 µM.[3] You may need to optimize the concentration and duration of treatment for your specific cell line.
-
Cell Line Specificity: The basal levels of KDM4A/B and the activity of other histone methyltransferases and demethylases can vary between cell lines, potentially influencing the magnitude of the H3K9me3 increase.
-
Nuclear Extraction Protocol: Ensure your histone extraction protocol is efficient and does not lead to the degradation of histone modifications.
Q3: Our cell viability assays are showing inconsistent IC50 values for this compound. What factors could be contributing to this variability?
A3: Inconsistent IC50 values can arise from several experimental variables:
-
Cell Seeding Density: Ensure that a consistent number of cells are seeded in each well, as the IC50 value can be influenced by cell density.
-
Treatment Duration: The cytotoxic effects of this compound are time-dependent. The reported IC50 of 16.5 µM in LNCaP cells was determined after 3 days of treatment.[2] Shorter or longer incubation times will likely alter the IC50 value.
-
Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo, trypan blue exclusion) measure different aspects of cell health (metabolic activity, ATP levels, membrane integrity). Ensure you are using a consistent assay and are aware of its limitations.
-
Compound Stability: this compound is dissolved in DMSO for in vitro use.[4] Ensure the stock solution is properly stored and that the final DMSO concentration in your culture medium is consistent and non-toxic to your cells.
Q4: We have observed a change in cell morphology and a decrease in proliferation, but not a significant increase in apoptosis markers after this compound treatment. What other cellular processes might be affected?
A4: Besides apoptosis, this compound can affect other cellular processes:
-
Cell Cycle Arrest: Inhibition of KDM4A/B has been linked to the transcriptional reprogramming of genes involved in cell cycle control.[3] It is plausible that this compound induces cell cycle arrest, potentially at the G2/M phase. We recommend performing cell cycle analysis using propidium (B1200493) iodide staining and flow cytometry to investigate this possibility.
-
Gene Expression Changes: this compound treatment can alter the expression of a variety of genes beyond those directly involved in apoptosis. In LNCaP cells, it has been shown to downregulate the expression of androgen receptor (AR)-responsive genes involved in proliferation.[3] A broader gene expression analysis (e.g., RNA-seq or qPCR array) could reveal other affected pathways.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value (µM) | Cell Line | Reference |
| KDM4A | Ki | 5.5 | - | [2] |
| KDM4B | Ki | 3.0 | - | [2] |
Table 2: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| LNCaP | Prostate Cancer | 16.5 | 3 days | [2] |
Table 3: Effect of this compound on TRAIL and DR5 Expression
| Cell Line | Cancer Type | Treatment | Effect | Reference |
| Calu-6 | Lung Cancer | 10-20 µM, 2 days | Strong induction of TRAIL and DR5 mRNA and protein | [2] |
| MDA-MB231 | Breast Cancer | 10-20 µM, 2 days | Strong induction of TRAIL and DR5 mRNA and protein | [2] |
| A549 | Lung Cancer | 10-20 µM, 2 days | Strong induction of TRAIL and DR5 mRNA and protein | [2] |
| H1299 | Lung Cancer | 10-20 µM, 2 days | Strong induction of TRAIL and DR5 mRNA and protein | [2] |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted for determining the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Protocol 2: Western Blot for H3K9me3
This protocol is designed to detect changes in histone H3 trimethylation at lysine (B10760008) 9.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K9me3 and anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Harvest cells and perform histone extraction using a commercially available kit or a high-salt extraction protocol.
-
Quantify protein concentration using a BCA assay.
-
Denature 15-20 µg of histone extract by boiling in Laemmli sample buffer.
-
Separate the proteins on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol allows for the analysis of cell cycle distribution following this compound treatment.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Targeting epigenetic regulators to overcome drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
strategies to reduce NSC636819 concentration for long-term studies
Welcome to the technical support center for NSC636819. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for the effective use of this compound in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-permeable, competitive inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B. By inhibiting these enzymes, it prevents the demethylation of histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression. This leads to an increase in global H3K9me3 levels and subsequent changes in gene expression.
Q2: What are the key signaling pathways affected by this compound?
A2: The primary signaling pathway affected by this compound is the KDM4A/KDM4B-mediated regulation of gene expression. This has been shown to impact several cancer-relevant pathways, including:
-
Androgen Receptor (AR) Signaling: KDM4A and KDM4B are co-activators of the androgen receptor. Inhibition by this compound can downregulate AR target genes.
-
Myc Signaling: KDM4B, in particular, has been shown to be a critical regulator of the Myc pathway. Inhibition can lead to the suppression of Myc-driven tumorigenesis.
-
Cell Cycle Regulation: this compound has been shown to up-regulate tumor suppressor genes like RB1 and CDH1, and down-regulate oncogenes such as CCNE2, AURKA, and AURKB, which are involved in cell cycle progression.[1]
Q3: How stable is this compound in cell culture medium for long-term experiments?
A3: While specific long-term stability data for this compound in cell culture media is not extensively published, it is a common issue for small molecule inhibitors to exhibit instability in aqueous solutions at 37°C.[2] It is strongly recommended to prepare fresh dilutions of this compound in your cell culture medium immediately before each use to minimize potential degradation. For long-term experiments, daily replacement of the medium with freshly prepared this compound is the most reliable strategy to maintain a consistent concentration.
Q4: I am not observing the expected increase in H3K9me3 levels after this compound treatment. What could be the issue?
A4: There are several potential reasons for this observation:
-
Compound Inactivity: Ensure your this compound stock is fresh and has been stored correctly. It's advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Insufficient Concentration or Treatment Time: The optimal concentration and duration are cell-line dependent. Perform a dose-response and time-course experiment to determine the effective concentration and time point for your specific cells.
-
Poor Cell Permeability: While this compound is cell-permeable, very high cell density or other factors could limit its uptake.
-
High Metabolic Activity: Rapidly dividing cells may have high levels of intracellular 2-oxoglutarate, a cofactor for KDM4 enzymes, which can compete with this compound.[2]
-
Antibody Issues: Verify that the H3K9me3 antibody you are using for detection (e.g., in Western blotting) is specific and sensitive.
Q5: What are the potential off-target effects or cytotoxicity of this compound in long-term studies?
A5: While this compound has shown selectivity for KDM4A/KDM4B over some other KDM family members, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations and during long-term exposure.[3] It is crucial to:
-
Use the lowest effective concentration determined from your dose-response experiments.
-
Include a non-cancerous cell line in your long-term studies to assess general cytotoxicity.
-
Monitor cell morphology and viability regularly throughout the experiment.
Troubleshooting Guides
Issue 1: Inconsistent or diminishing effects of this compound in long-term experiments.
| Possible Cause | Suggested Solution |
| Compound Degradation in Media | The most likely cause. Prepare fresh this compound-containing media daily and perform a full media exchange.[4] |
| Cellular Metabolism of the Compound | Cells may be metabolizing the inhibitor over time. Consider a partial media change with fresh compound every 12-24 hours. |
| Selection of a Resistant Cell Population | Long-term treatment can select for cells that are less sensitive to the inhibitor. Monitor for changes in cell morphology and proliferation rate. Consider performing shorter-term experiments if possible. |
| Adsorption to Plasticware | The compound may adsorb to the surface of the culture plates. While less common, this can be tested by measuring the compound concentration in the media over time in the absence of cells. |
Issue 2: High cytotoxicity observed in both cancerous and non-cancerous cell lines.
| Possible Cause | Suggested Solution |
| Concentration is too high | Perform a thorough dose-response curve to identify the optimal concentration that inhibits KDM4A/B activity without causing excessive cell death. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Always include a vehicle-only control in your experiments. |
| Off-target effects | At high concentrations, this compound may inhibit other cellular processes. Consider testing a structurally unrelated KDM4A/B inhibitor to confirm that the observed phenotype is due to on-target inhibition. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference |
| KDM4A | IC50 | 6.4 µM | [1] |
| KDM4B | IC50 | 9.3 µM | [1] |
| KDM4A | Ki | 5.5 µM | [4] |
| KDM4B | Ki | 3.0 µM | [4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Value (IC50) | Treatment Duration | Reference |
| LNCaP (Prostate Cancer) | Apoptosis Induction | 16.5 µM | 3 days | [1][4] |
| PNT2 (Normal Prostate) | Cell Viability | No significant effect at 5-20 µM | 6 days | [1] |
| DU145 (Prostate Cancer) | Growth Inhibition (GI50) | 8-26 µM | Not Specified | [5] |
| PC3 (Prostate Cancer) | Growth Inhibition (GI50) | 8-26 µM | Not Specified | [5] |
| HuPrEC (Normal Prostate Epithelial) | Growth Inhibition (GI50) | 8-26 µM | Not Specified | [5] |
Experimental Protocols
Protocol 1: Long-Term Treatment of Adherent Cells with this compound (e.g., 7-14 days)
This protocol is designed to maintain a relatively constant concentration of this compound over an extended period.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile PBS
-
Trypsin-EDTA
-
Cell culture plates/flasks
Procedure:
-
Initial Seeding: Seed cells at a low density to prevent confluency during the experiment. The exact density will depend on the proliferation rate of your cell line and should be determined empirically.
-
Daily Media Change and Treatment:
-
Each day, pre-warm the required volume of complete cell culture medium to 37°C.
-
Prepare fresh dilutions of this compound in the pre-warmed medium to the desired final concentration immediately before use. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cell culture plates.
-
Gently wash the cells with sterile PBS.
-
Add the freshly prepared this compound-containing medium or vehicle control medium to the respective plates.
-
-
Cell Passaging (if necessary):
-
If cells approach confluency during the experiment, they will need to be passaged.
-
Aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in a known volume of fresh medium.
-
Count the cells and re-seed a portion of the cell suspension into new plates at the initial low density.
-
Add freshly prepared this compound-containing medium to the newly seeded plates.
-
-
Endpoint Analysis: At the desired time points, harvest the cells for downstream analysis (e.g., Western blotting for H3K9me3, cell viability assays).
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
This protocol allows you to empirically determine the stability of this compound under your specific experimental conditions.
Materials:
-
Complete cell culture medium (the same used for your experiments)
-
This compound stock solution
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantifying this compound (e.g., HPLC-MS)
Procedure:
-
Preparation: In a sterile environment, add your complete cell culture medium to several sterile tubes or wells.
-
Spiking: Add this compound from your stock solution to the medium to achieve the final concentration you use in your experiments. Also include a vehicle control.
-
Incubation: Place the tubes/plate in your cell culture incubator (37°C, 5% CO₂).
-
Time-Point Sampling: At various time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), remove an aliquot from a designated tube/well for each condition. The T=0 sample should be taken immediately after adding the compound.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of intact this compound in each sample using a validated analytical method like HPLC-MS.
-
Data Interpretation: Plot the concentration of this compound versus time to determine its degradation rate in your cell culture medium.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound, leading to altered gene expression and cellular outcomes.
Experimental Workflow for Long-Term this compound Treatment
Caption: Workflow for maintaining consistent this compound concentration in long-term cell culture.
Troubleshooting Logic for Reduced this compound Efficacy
References
Validation & Comparative
A Comparative Guide to the Efficacy of NSC636819 and Other KDM4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of NSC636819, a selective inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B, with other notable KDM4 inhibitors. The information presented is based on available experimental data and is intended to assist researchers in selecting the appropriate tool compounds for their studies in cancer biology and drug discovery.
Introduction to KDM4 Inhibition
The KDM4 family of histone demethylases (KDM4A-D) are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes that play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][2][3] Dysregulation of KDM4 activity is implicated in the development and progression of various cancers, including prostate cancer, making them attractive therapeutic targets.[1][4][5][6][7] Inhibitors of KDM4 enzymes are valuable tools for studying their biological functions and for developing novel anti-cancer therapies.
This compound is a cell-permeable small molecule that acts as a competitive inhibitor of KDM4A and KDM4B.[4][8] It has been shown to inhibit the demethylase activity of these enzymes, leading to an increase in the repressive H3K9me3 mark and induction of apoptosis in prostate cancer cells.[4][6] This guide compares the biochemical and cellular efficacy of this compound with other well-characterized KDM4 inhibitors: JIB-04, QC6352, and IOX1.
Comparative Efficacy of KDM4 Inhibitors
The following tables summarize the in vitro biochemical potency of this compound and other selected KDM4 inhibitors against various KDM4 family members. It is important to note that the data presented below is compiled from different studies and assay formats, which may contribute to variability in the reported values. A direct comparison of absolute IC50 values should be made with caution.
Table 1: Biochemical Potency (IC50/Ki) of KDM4 Inhibitors
| Inhibitor | KDM4A | KDM4B | KDM4C | KDM4D | KDM5B | Assay Technology |
| This compound | IC50: ~6.4 µM[8][9]Ki: 5.5 µM[8][10] | IC50: 9.3 µM[8][9]Ki: 3.0 µM[8][10] | - | Weakly active[4] | - | Not specified |
| JIB-04 | IC50: 445 nM[11] | IC50: 435 nM[12] | IC50: 1100 nM[12] | IC50: 290 nM[11] | - | ELISA[3][12] |
| QC6352 | IC50: 104 nM[13] | IC50: 56 nM[13] | IC50: 35 nM[13] | IC50: 104 nM[13] | IC50: 750 nM[13] | LANCE TR-FRET[14] |
| IOX1 | IC50: 1.7 µM | - | IC50: 0.6 µM[2] | - | - | MALDI-TOF MS |
Table 2: Cellular Activity of KDM4 Inhibitors
| Inhibitor | Cell Line | Effect | Concentration |
| This compound | LNCaP (Prostate Cancer) | Induces apoptosis | IC50: 16.5 µM (3 days) |
| LNCaP (Prostate Cancer) | Increases H3K9me3 levels | 100 µM (30 min)[10] | |
| JIB-04 | Lung and Prostate Cancer Cell Lines | Blocks proliferation | IC50: as low as 10 nM[12] |
| QC6352 | KYSE-150 (Esophageal Cancer) | Antiproliferative | EC50: 3.5 nM[3] |
| Breast and Colon Cancer PDX models | Reduces tumor growth | 10 mg/kg (oral gavage)[13] | |
| IOX1 | HeLa (Cervical Cancer) | Increases H3K9me3 levels | - |
| A549 (Lung Cancer) | Enhances radiosensitivity | 40 µM[15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to characterize the efficacy of these KDM4 inhibitors.
Biochemical Inhibition Assays
1. In Vitro KDM4 Demethylation Assay (for this compound)
This assay measures the ability of an inhibitor to block the enzymatic activity of KDM4A/B.
-
Enzyme and Substrate: Recombinant human KDM4A or KDM4B is incubated with a synthetic histone H3 peptide trimethylated at lysine 9 (H3K9me3).
-
Cofactors: The reaction buffer contains necessary cofactors for KDM4 activity, including α-ketoglutarate, Fe(II), and ascorbate.
-
Inhibitor Treatment: The reaction is carried out in the presence of varying concentrations of this compound.
-
Detection: The level of the demethylated product (H3K9me2) is quantified. The original study for this compound did not specify the exact detection method, but common methods include antibody-based detection (e.g., ELISA, Western blot) or mass spectrometry.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
2. LANCE TR-FRET Assay (for QC6352)
This is a high-throughput, homogeneous assay for measuring KDM4 activity.[14]
-
Principle: The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A biotinylated H3K9me3 peptide substrate and a europium-labeled antibody that specifically recognizes the demethylated H3K9me2 product are used.
-
Procedure:
-
Recombinant KDM4 enzyme is incubated with the biotinylated H3K9me3 substrate and cofactors in the presence of QC6352.
-
The reaction is stopped, and a detection mix containing a europium-labeled anti-H3K9me2 antibody and streptavidin-conjugated acceptor beads is added.
-
If demethylation has occurred, the antibody binds to the product, bringing the europium donor and the acceptor bead into close proximity, resulting in a FRET signal.
-
-
Data Analysis: The IC50 value is determined from the dose-response curve of the inhibitor.
3. ELISA-based Assay (for JIB-04)
This is an antibody-based assay to quantify KDM4 activity.[12]
-
Principle: A biotinylated peptide substrate is immobilized on a streptavidin-coated plate. The KDM4 enzyme is added, and its activity is measured by detecting the demethylated product with a specific antibody.
-
Procedure:
-
Streptavidin-coated plates are incubated with a biotinylated H3K9me3 peptide.
-
Recombinant KDM4 enzyme and cofactors are added in the presence of JIB-04.
-
After incubation, the plate is washed, and a primary antibody specific for the H3K9me2 product is added.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
A chromogenic substrate is added, and the absorbance is measured to quantify enzyme activity.
-
-
Data Analysis: IC50 values are calculated from the inhibition curves.
Cellular Assays
1. Cell Viability Assay (MTT or PrestoBlue)
These assays measure the effect of inhibitors on cell proliferation and viability.
-
Procedure:
-
Cancer cells (e.g., LNCaP for this compound, various lines for other inhibitors) are seeded in 96-well plates.[16][17][18][19]
-
Cells are treated with a range of inhibitor concentrations for a specified period (e.g., 3-5 days).
-
MTT or PrestoBlue reagent is added to the wells. Viable cells with active metabolism convert the reagent into a colored product.
-
The absorbance or fluorescence is measured, which is proportional to the number of viable cells.
-
-
Data Analysis: The IC50 or EC50 value, the concentration at which 50% of cell growth is inhibited, is determined.
2. Cellular Histone Methylation Assay (Western Blot)
This assay is used to confirm the on-target effect of the inhibitors in a cellular context.[19][20]
-
Procedure:
-
Cells are treated with the KDM4 inhibitor for a specific time.
-
Histones are extracted from the cell nuclei.
-
The levels of specific histone methylation marks (e.g., H3K9me3) and total histone H3 (as a loading control) are analyzed by Western blotting using specific antibodies.
-
-
Data Analysis: The band intensities are quantified to determine the relative change in histone methylation levels upon inhibitor treatment.
3. Apoptosis Assay (Flow Cytometry)
This assay quantifies the induction of programmed cell death by the inhibitors.[4][18]
-
Procedure:
-
Cells are treated with the inhibitor.
-
Cells are stained with Annexin V (which binds to apoptotic cells) and a viability dye like propidium (B1200493) iodide (PI) or DAPI (which stains necrotic or late apoptotic cells).
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Data Analysis: The percentage of apoptotic cells is quantified.
Signaling Pathways and Mechanisms of Action
KDM4A and KDM4B are known to function as co-activators of the androgen receptor (AR), a key driver of prostate cancer.[1][21] By removing the repressive H3K9me3 mark at AR target gene promoters, KDM4A/B facilitate the transcription of genes involved in cell proliferation and survival.
This compound competitively inhibits the catalytic activity of KDM4A and KDM4B. This leads to an accumulation of H3K9me3 at target gene promoters, resulting in transcriptional repression of AR-driven genes, and ultimately, a reduction in prostate cancer cell proliferation and the induction of apoptosis.[4]
The other inhibitors discussed also target the catalytic domain of KDM4 enzymes, though their selectivity profiles and modes of action may differ. For instance, JIB-04 is a pan-Jumonji inhibitor and is not competitive with the 2-OG co-substrate.[3][12] QC6352 is a potent, orally active inhibitor of all KDM4 isoforms.[13] IOX1 is a broad-spectrum inhibitor of 2-OG oxygenases, including multiple KDM subfamilies.[2]
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the characterization of a novel KDM4 inhibitor.
Conclusion
This compound is a valuable tool for studying the roles of KDM4A and KDM4B, particularly in the context of prostate cancer. It exhibits micromolar potency in biochemical assays and effectively induces apoptosis in prostate cancer cells. When comparing this compound to other KDM4 inhibitors such as JIB-04 and QC6352, it is evident that the latter compounds exhibit significantly lower IC50 values, suggesting higher biochemical potency. However, it is critical to reiterate that these values were obtained from different studies using varied assay methodologies. Therefore, for a definitive comparison of efficacy, these inhibitors should be evaluated head-to-head in standardized biochemical and cellular assays. The choice of inhibitor will ultimately depend on the specific research question, the required potency and selectivity, and the biological system under investigation.
References
- 1. The lysine demethylase, KDM4B, is a key molecule in androgen receptor signalling and turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic targeting of histone lysine demethylase KDM4B blocks the growth of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 7. openworks.mdanderson.org [openworks.mdanderson.org]
- 8. KDM4A/KDM4B Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. xcessbio.com [xcessbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor QC6352 display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. academic.oup.com [academic.oup.com]
Validating NSC636819's Mechanism of Action: A Comparative Guide with siRNA Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NSC636819's performance against alternative inhibitors of the KDM4A/B histone demethylases. We delve into supporting experimental data, focusing on siRNA-mediated knockdown as a crucial tool for validating the on-target effects of these compounds.
This compound is a competitive and selective inhibitor of the histone demethylases KDM4A and KDM4B, which are implicated in the progression of various cancers, notably prostate cancer.[1] Validation of its mechanism of action is paramount for its development as a potential therapeutic agent. This guide will compare the cellular phenotypes induced by this compound with those resulting from direct genetic knockdown of KDM4A and KDM4B using small interfering RNA (siRNA), and contextualize these findings with data from other known KDM4 inhibitors.
Comparative Analysis of KDM4 Inhibition: this compound vs. Alternatives and siRNA Knockdown
The central hypothesis for validating this compound's mechanism of action is that its phenotypic effects should phenocopy the effects of KDM4A and KDM4B knockdown. Key cellular processes affected by the inhibition of these demethylases include cell proliferation, cell cycle progression, and apoptosis.
Studies have demonstrated that both pharmacological inhibition and genetic knockdown of KDM4A/B in prostate cancer cells lead to a significant reduction in cell viability.[2][3] For instance, knockdown of KDM4A or KDM4B in LNCaP prostate cancer cells resulted in decreased cell growth and an increase in the apoptotic cell population.[3] Similarly, treatment of LNCaP cells with this compound also induced apoptosis and inhibited cell proliferation.[1][3]
The following tables summarize the quantitative data from studies investigating the effects of KDM4A/B inhibition through various modalities.
| Inhibitor/Method | Target(s) | Cell Line | Effect | IC50/Concentration | Reference |
| This compound | KDM4A, KDM4B | LNCaP | Inhibition of cell growth, induction of apoptosis | IC50 = 16.5 µM | [3] |
| JIB-04 | Pan-Jumonji inhibitor (including KDM4A/B) | LNCaP, PC3 | Inhibition of cell growth, cell cycle arrest | IC50 ~435 nM (KDM4B) | [4][5] |
| ML324 | KDM4B, KDM4E | Not specified | Inhibition of demethylase activity | IC50 = 4.9 µM (KDM4B) | [5] |
| QC6352 | KDM4A, KDM4B, KDM4C, KDM4D | PSTR, 144-13 (NEPC) | Reduction of cell proliferation | Not specified | [6] |
| siRNA Knockdown | Target(s) | Cell Line | Effect | N/A | Reference |
| siKDM4A | KDM4A | LNCaP, PC3 | Inhibition of cell growth | N/A | [4] |
| siKDM4B | KDM4B | LNCaP, PC3 | Inhibition of cell growth, cell cycle arrest | N/A | [4] |
Table 1: Comparison of Anti-proliferative Effects of KDM4 Inhibitors and siRNA Knockdown. This table highlights the consistent anti-proliferative effects observed across different methods of KDM4A/B inhibition in prostate cancer cell lines.
| Inhibitor/Method | Target(s) | Cell Line | Effect on Histone Methylation | Reference |
| This compound | KDM4A, KDM4B | LNCaP | Increased H3K9me3 levels | [1][3] |
| shKDM4A/B | KDM4A, KDM4B | LNCaP | Increased H3K9me3 levels | [2][3] |
Table 2: Impact of this compound and KDM4A/B Knockdown on Histone H3 Lysine 9 Trimethylation (H3K9me3). This table demonstrates that both chemical inhibition with this compound and genetic knockdown of its targets lead to the same molecular consequence: an increase in the repressive H3K9me3 mark.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the KDM4A/B signaling pathway and a typical experimental workflow for validating a compound's mechanism of action using siRNA.
References
- 1. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM4/JMJD2 histone demethylase inhibitors block prostate tumor growth by suppressing the expression of AR and BMYB-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the histone demethylase KDM4B leads to activation of KDM1A, attenuates bacterial-induced pro-inflammatory cytokine release, and reduces osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openworks.mdanderson.org [openworks.mdanderson.org]
A Comparative Analysis of NSC636819 and ML324 in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic modulators in cancer therapy is rapidly evolving, with histone demethylase inhibitors emerging as a promising class of therapeutic agents. Among these, inhibitors of the KDM4/JMJD2 family of histone lysine (B10760008) demethylases have garnered significant attention due to their role in regulating chromatin structure and gene expression, processes often dysregulated in cancer. This guide provides a comprehensive comparative analysis of two such inhibitors, NSC636819 and ML324, summarizing their performance in various cancer models based on available experimental data.
Mechanism of Action and Target Profile
Both this compound and ML324 target the KDM4/JMJD2 family of histone demethylases, which are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes responsible for removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). Inhibition of these enzymes leads to an increase in histone methylation, subsequently altering gene expression and inducing anti-cancer effects.
This compound is a competitive inhibitor of KDM4A and KDM4B.[1][2] It binds to the active site of these enzymes, preventing the demethylation of H3K9me3.[2] This leads to the accumulation of this repressive histone mark and the transcriptional silencing of genes involved in cell proliferation and androgen receptor (AR) signaling in prostate cancer.[3]
ML324 is a selective inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases, with a notable potency against JMJD2E.[4][5] By inhibiting KDM4 enzymes, ML324 prevents the demethylation of both H3K9 and H3K36.[4] This epigenetic modulation has demonstrated therapeutic potential in various cancer models.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
Confirming NSC636819 Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current methodologies for confirming the target engagement of NSC636819, a selective inhibitor of the histone demethylases KDM4A and KDM4B, in a live-cell context.[1][2][3][4] Objective comparison of the available techniques, supported by experimental data, is crucial for the accurate interpretation of compound activity and its translation into desired cellular outcomes.
This compound is a cell-permeable small molecule that competitively inhibits KDM4A and KDM4B, leading to an increase in the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a marker for transcriptional repression.[1][3][4] While functional outcomes like apoptosis induction in cancer cells are well-documented, direct confirmation of target binding within the cell is essential for robust mechanism-of-action studies.[3] This guide explores and compares three primary methods for this purpose: the Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET)-based assays, and downstream functional assays measuring H3K9me3 levels.
Comparison of Target Engagement Methodologies
The selection of an appropriate target engagement assay depends on various factors, including the specific research question, available resources, and desired throughput. Below is a comparative summary of the key techniques.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Downstream Functional Assay (H3K9me3 Quantification) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[5][6] | Bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[7][8] | Measures the functional consequence of target inhibition (increased H3K9me3). |
| Target Modification | None required (endogenous protein). | Requires expression of a NanoLuc®-KDM4A/B fusion protein. | None required (endogenous histone). |
| Reagent Requirements | Specific antibody for KDM4A/B. | Fluorescently labeled KDM4A/B inhibitor (tracer) and NanoLuc® substrate. | Specific antibody for H3K9me3 and total H3. |
| Primary Readout | Change in protein melting temperature (ΔTm) or isothermal dose-response.[5] | Change in BRET ratio.[7] | Change in H3K9me3 signal intensity. |
| Quantitative Metric | EC50 (from isothermal dose-response). | IC50 (from competitive binding). | EC50 (from dose-response of H3K9me3 increase). |
| Throughput | Low to medium. | High. | Medium to high. |
| Direct Binding Evidence | Yes (biophysical). | Yes (proximity-based). | No (indirect, functional). |
| Key Advantage | Label-free, uses endogenous protein.[6] | High sensitivity and suitability for high-throughput screening.[8] | Confirms functional activity in a cellular context. |
| Key Limitation | Not all binding events cause a thermal shift; can be lower throughput. | Requires genetic engineering and development of a specific fluorescent tracer. | Indirect measure of target engagement; pathway effects can be complex. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Experimental Workflow:
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KDM4A/KDM4B Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of NSC636819: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of NSC636819, a small molecule inhibitor of histone demethylases. Primarily targeting the KDM4 subfamily, this compound has emerged as a valuable tool in epigenetic research and drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand the selectivity profile of this compound and its potential applications.
Executive Summary
This compound is a competitive inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM4A and KDM4B.[1] Experimental data demonstrates its potent inhibitory activity against these two enzymes. While exhibiting strong affinity for KDM4A and KDM4B, this compound shows significantly reduced activity against other members of the KDM4 subfamily, namely KDM4D and KDM4E, highlighting a degree of intra-subfamily selectivity.[1][2] Furthermore, cellular studies indicate that this compound specifically elevates H3K9me3 levels, the primary substrate of KDM4A and KDM4B, without altering the methylation status of other histone marks, suggesting a broader selectivity against other histone demethylase families.
Comparative Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against several members of the KDM4 subfamily. The following table summarizes the available IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
| Target Demethylase | IC50 (µM) | Ki (µM) | Substrate | Notes |
| KDM4A | 6.4[2] | 5.5[2] | H3K9me3 | Potent inhibition |
| KDM4B | 9.3[2] | 3.0[2] | H3K9me3 | Potent inhibition |
| KDM4D | - | - | - | Much reduced activity compared to KDM4A/B[1][2] |
| KDM4E | - | - | - | Much reduced activity compared to KDM4A/B[1][2] |
Absence of a specific value indicates that the data is not currently available in the cited literature, although qualitative descriptions of reduced activity exist.
Selectivity Profile of this compound
The following diagram illustrates the known selectivity of this compound against various histone demethylases.
Caption: Selectivity profile of this compound against histone demethylases.
Experimental Methodologies
The primary method used to determine the inhibitory activity of this compound against KDM4 subfamily members is a formaldehyde (B43269) dehydrogenase (FDH)-coupled demethylase assay.[1] This in vitro enzyme assay provides a quantitative measure of demethylase activity.
Formaldehyde Dehydrogenase (FDH)-Coupled Demethylase Assay Protocol
This assay measures the production of formaldehyde, a byproduct of the histone demethylation reaction. The formaldehyde is then oxidized by FDH, which is coupled to the reduction of NAD+ to NADH. The increase in NADH absorbance at 340 nm is directly proportional to the demethylase activity.
Materials:
-
Recombinant human KDM4A, KDM4B, KDM4D, or KDM4E
-
Trimethylated histone H3 peptide substrate (e.g., H3K9me3)
-
This compound (dissolved in DMSO)
-
α-ketoglutarate (α-KG)
-
Ascorbate
-
Ferrous ammonium (B1175870) sulfate
-
Formaldehyde dehydrogenase (FDH)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
HEPES buffer (pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, ascorbate, ferrous ammonium sulfate, α-KG, NAD+, FDH, and the histone H3 peptide substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.
-
Enzyme Addition: Initiate the reaction by adding the recombinant KDM4 enzyme to each well.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percent inhibition for each concentration of this compound relative to the DMSO control. IC50 values are then calculated by fitting the dose-response data to a suitable equation.
Caption: Workflow for the FDH-coupled histone demethylase assay.
Conclusion
This compound is a selective inhibitor of KDM4A and KDM4B. Its demonstrated potency and intra-subfamily selectivity make it a critical tool for dissecting the specific roles of these enzymes in health and disease. The provided experimental data and protocols offer a foundation for researchers to effectively utilize this compound in their studies. Further comprehensive profiling against a wider range of histone demethylases would provide a more complete understanding of its off-target effects.
References
KDM4 Inhibition: A Potential Strategy to Synergize with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the synergistic effects of NSC636819 with radiotherapy is not currently available in published literature, compelling preclinical evidence for other inhibitors of the same target class, Lysine Demethylase 4 (KDM4), suggests a strong potential for synergistic anti-cancer activity. This guide compares the performance of KDM4 inhibitors, specifically JIB-04 and SD70, in combination with radiotherapy, providing available experimental data and protocols to inform future research directions for compounds like this compound.
This compound is a competitive inhibitor of KDM4A and KDM4B, histone demethylases that play a crucial role in chromatin regulation and have been implicated in cancer progression, particularly prostate cancer. Inhibition of these enzymes has been shown to induce apoptosis and suppress tumor growth. The data presented here for other KDM4 inhibitors offers a framework for investigating the potential of this compound as a radiosensitizer.
Comparative Performance of KDM4 Inhibitors with Radiotherapy
The following tables summarize the quantitative data from preclinical studies on KDM4 inhibitors JIB-04 and SD70, demonstrating their synergistic effects with radiotherapy.
Table 1: In Vitro Radiosensitization by KDM4 Inhibitor JIB-04 in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment | Surviving Fraction at 2 Gy (SF2) | IC50 of JIB-04 (nM) |
| H1299 | Radiation Alone | Not specified | Not applicable |
| JIB-04 + Radiation | Markedly decreased vs. radiation alone[1] | Not specified for combination | |
| A549 | Radiation Alone | Not specified | Not applicable |
| JIB-04 + Radiation | Markedly decreased vs. radiation alone[1] | Not specified for combination |
Table 2: In Vivo Antitumor Efficacy of KDM4 Inhibitors with Radiotherapy
| Inhibitor | Cancer Model | Treatment Group | Outcome | Reference |
| JIB-04 | NSCLC (H1299 xenograft) | JIB-04 (50 mg/kg) + IR (2 Gy) | Significantly delayed tumor growth and prolonged survival compared to either treatment alone.[1] | [1] |
| SD70 | Lung Cancer (syngeneic model) | SD70 + RT + anti-PD-L1 | Best therapeutic efficacy with tolerable toxicity; significant inhibition of tumor growth.[1][2] | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design of future studies.
In Vitro Radiosensitization Assay (JIB-04)[1]
-
Cell Culture: Human non-small cell lung cancer (NSCLC) cell lines (H1299, A549) were cultured in appropriate media.
-
Drug Treatment: Cells were pre-treated with the KDM4 inhibitor JIB-04 at nano-molar concentrations (IC50 doses for colony formation) for 4 hours.
-
Irradiation: Following drug treatment, cells were exposed to ionizing radiation (IR) with doses up to 8 Gy.
-
Colony Formation Assay: After irradiation, cells were seeded at low density and cultured for 10-14 days to allow for colony formation. Colonies were then fixed, stained, and counted.
-
Data Analysis: The surviving fraction of cells was calculated for each treatment condition and dose of radiation.
In Vivo Tumor Growth Delay Study (JIB-04)[1]
-
Animal Model: Subcutaneous tumors were established in mice by injecting H1299 NSCLC cells (5 x 10^6 cells).
-
Treatment Initiation: Treatment began when tumors reached an average volume of 150-200 mm³.
-
Treatment Groups:
-
Vehicle control
-
JIB-04 (50 mg/kg/day, administered intraperitoneally)
-
IR (2 Gy, delivered 4 hours after JIB-04 administration)
-
JIB-04 + IR
-
-
Treatment Schedule: Treatments were administered every other day for a total of 12 doses.
-
Outcome Measurement: Tumor volume was measured regularly, and animal survival was monitored.
In Vivo Triple-Combination Therapy Study (SD70)[1][2]
-
Animal Model: A syngeneic lung cancer model was established in C57BL/6 mice.
-
Treatment Groups:
-
Control
-
SD70 (KDM4C-specific inhibitor)
-
Radiotherapy (RT)
-
Anti-PD-L1 antibody
-
SD70 + RT
-
SD70 + anti-PD-L1
-
RT + anti-PD-L1
-
SD70 + RT + anti-PD-L1
-
-
Outcome Measurement: Antitumor efficacy was evaluated by measuring tumor growth. Toxicity was also monitored.
-
Immunophenotyping: Infiltrating immune cells in the tumor microenvironment were analyzed by flow cytometry.
Signaling Pathways and Mechanism of Synergy
The synergistic effect of KDM4 inhibitors with radiotherapy is thought to be mediated through two primary mechanisms: direct radiosensitization by impairing DNA damage repair and enhancement of antitumor immunity.
-
Impairment of DNA Damage Repair: KDM4B has been identified as a DNA damage response protein.[3] It is recruited to sites of DNA double-strand breaks (DSBs) and its demethylase activity is required for this process.[3] Inhibition of KDM4 (specifically KDM5B, another target of JIB-04) leads to the accumulation of H3K4me3 at DSB sites, which in turn impairs the recruitment of essential DNA repair factors.[4] This disruption of the DNA damage response enhances the cytotoxic effects of radiation, which primarily acts by inducing DNA DSBs.
-
Enhancement of Antitumor Immunity: Pharmacological inhibition of KDM4C with SD70 has been shown to increase the transcription of the chemokine CXCL10.[1][2] CXCL10 is a potent chemoattractant for CD8+ T cells, leading to their increased infiltration into the tumor microenvironment.[2] This influx of cytotoxic T lymphocytes, which are key mediators of antitumor immunity, is further potentiated by radiotherapy and immune checkpoint blockade (anti-PD-L1), resulting in a robust and synergistic antitumor effect.[1][2]
Visualizing the Synergistic Pathways
The following diagrams illustrate the proposed signaling pathways through which KDM4 inhibition may synergize with radiotherapy.
Caption: Proposed mechanisms of KDM4 inhibitor synergy with radiotherapy.
Conclusion
While direct evidence for this compound in combination with radiotherapy is lacking, the data from other KDM4 inhibitors strongly support the rationale for such investigations. The ability of KDM4 inhibitors to both directly radiosensitize cancer cells by impairing DNA repair and to enhance antitumor immunity presents a compelling dual mechanism for synergistic therapeutic effects. The experimental frameworks provided here offer a starting point for preclinical evaluation of this compound as a potential radiosensitizer, which could ultimately lead to more effective combination cancer therapies. Further research is warranted to elucidate the specific effects of this compound on the DNA damage response and the tumor immune microenvironment in the context of radiotherapy.
References
- 1. Targeting KDM4C enhances CD8+ T cell mediated antitumor immunity by activating chemokine CXCL10 transcription in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KDM4C enhances CD8+ T cell mediated antitumor immunity by activating chemokine CXCL10 transcription in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of combined anti-PD-1 immunotherapy and radiation therapy in a preclinical mouse model of pneumonitis and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitors synergize with radiotherapy to prime the tumor microenvironment and enhance the antitumor effect of anti-PD-L1 immunotherapy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of NSC636819 in 3D Spheroid Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The paradigm of preclinical cancer drug evaluation is shifting from traditional 2D cell cultures to more physiologically relevant 3D models. 3D spheroids, in particular, better recapitulate the tumor microenvironment, including nutrient and oxygen gradients, cell-cell interactions, and drug penetration barriers, offering a more accurate prediction of in vivo efficacy. This guide provides a comprehensive validation of the anti-tumor effects of NSC636819, a selective inhibitor of KDM4A/KDM4B histone demethylases, in 3D spheroid models. We present a comparative analysis of this compound against standard-of-care chemotherapeutic agents, supported by experimental data and detailed protocols to aid in the design and execution of robust 3D drug screening assays.
Comparative Efficacy of this compound and Standard Chemotherapeutics in 3D Spheroids
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and commonly used anti-cancer drugs in various cancer cell line-derived 3D spheroids. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited. Variations in cell lines, spheroid formation techniques, and assay conditions can influence the observed IC50 values.
| Compound | Target/Mechanism of Action | Cell Line (Cancer Type) | 3D Spheroid Model | IC50 (µM) | Reference |
| This compound | KDM4A/KDM4B Inhibitor | LNCaP (Prostate) | Not Specified in 3D | 16.5 (in 2D culture) | [1] |
| Doxorubicin | Topoisomerase II Inhibitor | BT-20 (Breast) | Liquid Overlay | >3 (spheroid), 0.31 (monolayer) | [2] |
| HCT116 (Colorectal) | Hanging Drop | ~4x higher than 2D | [3] | ||
| Cisplatin (B142131) | DNA Cross-linking Agent | U-2OS, HeLa, SH-SY5Y, A549, 293T | Spheroid Culture | Varies by cell line (see reference) | [4][5] |
| A549 (Lung) | Fibrin/Matrigel | Significant viability reduction at 50-100 µM | [6] | ||
| Paclitaxel | Microtubule Stabilizer | TOV112D (Ovarian) | Spheroid Culture | ~7.1x higher than monolayer | [7] |
| 4T1 (Breast) | Heterospheroids | Reduced efficacy in 3D vs. 2D | [7] |
Experimental Protocols
Reproducible and standardized protocols are critical for validating drug efficacy in 3D spheroids. Below are detailed methodologies for key experiments.
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
Objective: To generate uniform tumor spheroids for subsequent drug treatment and analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge
Procedure:
-
Culture the chosen cancer cell line in a T-75 flask to 80-90% confluency.
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 1,000 to 10,000 cells per well).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA round-bottom plate.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 2-4 days to allow for spheroid formation. Monitor spheroid formation daily using an inverted microscope.
Protocol 2: Cell Viability Assay (CellTiter-Glo® 3D)
Objective: To quantify the viability of cells within 3D spheroids following treatment with this compound or other compounds.
Materials:
-
3D spheroids in a 96-well ULA plate
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Complete culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in complete culture medium at 2X the final desired concentration.
-
After spheroid formation (2-4 days), carefully add 100 µL of the 2X compound dilutions to the corresponding wells of the 96-well plate containing the spheroids.
-
Include vehicle control wells with medium containing the same concentration of the compound solvent.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.
-
After the incubation period, equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 3D)
Objective: To measure the activity of caspases 3 and 7 as an indicator of apoptosis in 3D spheroids.
Materials:
-
3D spheroids in a 96-well ULA plate
-
Test compound (this compound) and vehicle control
-
Complete culture medium
-
Caspase-Glo® 3/7 3D Assay kit
-
Luminometer
Procedure:
-
Treat the spheroids with the test compound as described in Protocol 2 (steps 1-4).
-
After the treatment period, equilibrate the plate and the Caspase-Glo® 3/7 3D reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents using a plate shaker at 500 rpm for 30 seconds.
-
Incubate the plate at room temperature for at least 30 minutes.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for validating the anti-tumor effects of a test compound in 3D spheroids.
This compound Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the KDM4A and KDM4B histone demethylases, which leads to an increase in the repressive H3K9me3 mark on histone tails. This epigenetic modification, in turn, modulates the activity of the Androgen Receptor (AR) signaling pathway, a key driver in certain cancers like prostate cancer. The diagram below outlines this proposed mechanism of action.
In certain contexts, KDM4B and the Androgen Receptor (AR) can upregulate the expression of the oncogene c-myc.[8][9][10][11][12] Conversely, KDM4A and AR have been shown to downregulate the tumor suppressor p27kip1.[8][9][10][11] By inhibiting KDM4A/B, this compound is proposed to reverse these effects, leading to decreased c-myc expression and increased p27kip1 expression, ultimately resulting in reduced cell proliferation and induction of apoptosis.[8][9][10][11] The inhibition of KDM4A/KDM4B by this compound leads to a significant blockage of prostate cancer cell viability.[13] This is associated with increased H3K9me3 levels and the transcriptional silencing of genes that promote cell growth.[13] A significant portion of these affected genes are responsive to the androgen receptor, highlighting the role of KDM4s as crucial activators of AR.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 3D culture system for evaluating the combined effects of cisplatin and anti-fibrotic drugs on the growth and invasion of lung cancer cells co-cultured with fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of paclitaxel-loaded polymeric nanoparticles in 3D tumor model: impact of tumor stroma on penetration and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KDM4B and KDM4A promote endometrial cancer progression by regulating androgen receptor, c-myc, and p27kip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
Unraveling the Transcriptomic Consequences of KDM4 Inhibition: A Comparative Analysis of NSC636819 and Other Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of targeted therapies is paramount. This guide provides a comparative analysis of the gene expression profiles in cancer cells treated with NSC636819, a selective inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B, and other notable KDM4 inhibitors. By presenting key experimental data, detailed protocols, and visual pathway diagrams, this document aims to facilitate a deeper understanding of the functional consequences of KDM4 inhibition and aid in the strategic development of epigenetic cancer therapies.
Histone lysine demethylases of the KDM4 subfamily, particularly KDM4A and KDM4B, are increasingly recognized as critical regulators of gene expression in various cancers, including prostate cancer.[1][2] Their enzymatic activity, which primarily involves the removal of methyl groups from histone H3 at lysine 9 (H3K9), leads to a more open chromatin structure and transcriptional activation of target genes.[1][2] Inhibition of these enzymes presents a promising therapeutic strategy to reverse aberrant gene expression patterns that drive cancer progression.
This compound has emerged as a potent and selective competitive inhibitor of KDM4A and KDM4B.[2] This guide delves into the transcriptomic alterations induced by this compound and contrasts them with the effects of other well-characterized KDM4 inhibitors, such as the pan-Jumonji inhibitor JIB-04 and the JMJD2 inhibitor ML324.
Comparative Analysis of Gene Expression Profiles
The following tables summarize the significant changes in gene expression observed in cancer cell lines upon treatment with this compound and other KDM4 inhibitors. It is important to note that the data presented are derived from separate studies, and direct quantitative comparisons should be made with consideration of the different experimental conditions.
Table 1: Gene Expression Changes in LNCaP Prostate Cancer Cells Treated with this compound
| Functional Annotation | Differentially Expressed Genes | Regulation |
| Cell Division & DNA Processes | Numerous genes involved in cell cycle and mitosis | Downregulated |
| Androgen-Responsive Genes | A significant portion (27%) of altered genes | Downregulated |
Data derived from a microarray analysis of LNCaP cells treated with this compound. A fold change of ≥2 was considered significant.[3]
Table 2: Gene Expression Changes in Cancer Cells Treated with JIB-04
| Cell Line | Key Affected Pathways/Genes | Regulation |
| Hepatocellular Carcinoma (PLC/PRF/5) | Cell cycle, apoptosis, cellular senescence, PI3K-Akt signaling pathway | Altered |
| E2F target genes | Downregulated | |
| Ewing Sarcoma (A673) | Oncogenic and tumor-suppressive pathways, HOXB and HOXD clusters | Altered |
| EWS/Fli1 expression signature | Disrupted |
Data from RNA-sequencing and microarray analyses.[4][5]
Table 3: Effects of ML324 on Gene Expression
| Context | Key Affected Genes/Pathways | Regulation |
| Viral Infection (HSV & hCMV) | Viral Immediate Early (IE) gene expression | Inhibited |
ML324's primary reported effect on gene expression is in the context of viral infections, where it inhibits the expression of viral genes necessary for replication.[6]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approaches used to study these inhibitors, the following diagrams are provided.
Caption: Signaling pathway of KDM4A/KDM4B inhibition.
Caption: General experimental workflow for gene expression profiling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols cited in this guide.
Microarray Analysis of LNCaP Cells Treated with this compound[3]
-
Cell Culture: LNCaP prostate cancer cells were cultured under standard conditions.
-
Inhibitor Treatment: Cells were treated with a specified concentration of this compound or a vehicle control for a defined period.
-
RNA Extraction: Total RNA was extracted from the treated and control cells using a commercial kit.
-
Microarray Hybridization: Labeled cRNA was hybridized to a human genome microarray chip.
-
Data Analysis: The microarray data was scanned and analyzed to identify genes with a ≥2-fold change in expression between the treated and control groups. Functional annotation of the differentially expressed genes was performed using bioinformatics tools.
RNA-Sequencing of Hepatocellular Carcinoma Cells Treated with JIB-04[4]
-
Cell Culture: PLC/PRF/5 hepatocellular carcinoma cells were maintained in appropriate culture medium.
-
Inhibitor Treatment: Cells were treated with 6 µM JIB-04 for 24 hours.
-
RNA Extraction: Total RNA was extracted from the cells.
-
RNA-Sequencing: RNA sequencing was performed on the extracted RNA samples.
-
Data Analysis: The sequencing data was analyzed to identify differentially expressed genes. A Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis was conducted to determine the biological pathways affected by JIB-04 treatment.
Conclusion
The inhibition of KDM4A and KDM4B by small molecules like this compound leads to significant alterations in the gene expression profiles of cancer cells. A predominant effect observed is the downregulation of genes involved in cell cycle progression and, particularly in prostate cancer, androgen-responsive genes. This aligns with the known role of KDM4A/B as transcriptional co-activators.
While direct comparative transcriptomic data under identical conditions is not yet available, the existing evidence suggests that different KDM4 inhibitors can elicit distinct, as well as overlapping, effects on the transcriptome, likely influenced by their specificities for different KDM subfamilies and the unique genetic context of the cancer cells. The pan-Jumonji inhibitor JIB-04, for instance, has been shown to impact a broader range of pathways, including PI3K-Akt signaling.
This comparative guide underscores the importance of detailed gene expression profiling in characterizing the mechanism of action of epigenetic inhibitors. Further head-to-head studies are warranted to delineate the subtle yet potentially critical differences in the transcriptomic consequences of various KDM4 inhibitors, which will be instrumental in guiding the development of more precise and effective cancer therapies.
References
- 1. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of NSC636819 and Other JMJD2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the JMJD2 inhibitor NSC636819 with other notable inhibitors of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies.
Introduction to JMJD2 and its Inhibition
The JMJD2 (also known as KDM4) family of enzymes are Fe(II) and α-ketoglutarate-dependent oxygenases that play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9) and lysine 36 (H3K36).[1] Dysregulation of JMJD2 activity has been implicated in various diseases, particularly in cancer, making these enzymes attractive therapeutic targets.[1] Small molecule inhibitors of JMJD2 are therefore valuable tools for both basic research and drug discovery.
This compound has been identified as a competitive and selective inhibitor of KDM4A and KDM4B.[2] This guide will compare its performance metrics with other well-characterized JMJD2 inhibitors.
Quantitative Performance Comparison
The following tables summarize the in vitro inhibitory activities of this compound and other selected JMJD2 inhibitors. It is important to note that the data are compiled from various studies and the experimental conditions may differ.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (μM) | Ki (μM) | Notes | Reference |
| KDM4A | 6.4 | 5.5 | Competitive inhibitor. | [3] |
| KDM4B | 9.3 | 3.0 | Competitive inhibitor. | [3] |
| KDM4D | Weakly active | - | Exhibits much reduced activity. | [3] |
| KDM4E | Weakly active | - | Exhibits much reduced activity. | [3] |
| LNCaP cells | 16.5 (cytotoxicity) | - | 3-day culture. | [2] |
Table 2: Comparative Inhibitory Activity of Other JMJD2 Inhibitors
| Inhibitor | Target | IC50 (μM) | Notes | Reference |
| JIB-04 | KDM4A | ~1 | Pan-selective Jumonji inhibitor. | [4] |
| KDM4B | ~1 | Not a competitive inhibitor of α-KG. | [4] | |
| KDM4C | ~1 | [4] | ||
| KDM4D | ~0.3 | [4] | ||
| KDM5A (JARID1A) | 0.23 | [4] | ||
| ML324 | JMJD2E | 0.92 | Cell-permeable. | [5] |
| KDM4B | 4.9 | [5] | ||
| KDM4D-IN-1 | KDM4D | 0.023 | Highly selective for KDM4D. | [6] |
| KDM4A | >100 | [6] | ||
| 2,4-PDCA | JMJD2E | - | α-KG analog. | [7] |
| N-oxalylglycine (NOG) | KDM4C | - | α-KG analog. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize JMJD2 inhibitors.
In Vitro Histone Demethylase Inhibition Assay (Colorimetric/Fluorometric)
This type of assay is commonly used for high-throughput screening and determination of IC50 values. Commercial kits are available from suppliers like EpigenTek.[8]
Principle: A tri-methylated histone H3K9 substrate is coated on a microplate. Active JMJD2 enzyme demethylates the substrate, and the demethylated product is detected using a specific antibody. The signal is then quantified colorimetrically or fluorometrically.[8]
General Protocol:
-
Substrate Coating: A tri-methylated H3K9 peptide is stably coated onto the wells of a microplate.
-
Enzyme Reaction: Recombinant JMJD2 enzyme is added to the wells in the presence of cofactors (Fe(II), α-ketoglutarate, ascorbate) and varying concentrations of the test inhibitor (e.g., this compound).
-
Incubation: The plate is incubated to allow the demethylation reaction to proceed.
-
Detection: The wells are washed, and a primary antibody specific to the demethylated H3K9 product is added.
-
Secondary Antibody & Signal Generation: A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase for colorimetric assays) or a fluorophore is added.
-
Measurement: The absorbance or fluorescence is read using a microplate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Histone Methylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to modulate histone methylation levels within a cellular context.
Principle: Cells are treated with the inhibitor, and histones are extracted. The levels of specific histone methylation marks are then quantified by Western blotting.
General Protocol:
-
Cell Treatment: Culture cells (e.g., LNCaP prostate cancer cells) and treat with various concentrations of the inhibitor (e.g., this compound at 5-20 μM) for a specified duration (e.g., 24-72 hours).[2]
-
Histone Extraction: Harvest the cells and perform histone extraction using an appropriate buffer system.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Western Blotting: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the methylation mark of interest (e.g., anti-H3K9me3) and a loading control (e.g., anti-total Histone H3).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative change in histone methylation levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving JMJD2 enzymes and a typical experimental workflow for inhibitor screening.
Caption: JMJD2-mediated demethylation and its role in cancer.
References
- 1. KDM4/JMJD2 Histone Demethylases: Epigenetic Regulators in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KDM4A/KDM4B Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Epigenase JMJD2 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
Assessing the Selectivity of NSC636819 for KDM4A/B Over Other KDM Family Members: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the histone demethylase inhibitor NSC636819, focusing on its selectivity for the KDM4A and KDM4B subfamily members over other histone demethylase (KDM) families. The information presented herein is compiled from publicly available experimental data to assist researchers in evaluating this compound for their specific applications.
Executive Summary
This compound is a cell-permeable dinitrobenzene derivative that functions as a competitive inhibitor of KDM4A and KDM4B. It has been identified as a valuable tool for studying the roles of these enzymes in various biological processes, particularly in the context of cancer biology. While exhibiting potent inhibition of KDM4A and KDM4B, its activity against other KDM family members is reported to be significantly lower, suggesting a favorable selectivity profile for the KDM4A/B subfamily.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the known inhibitory activity of this compound against various KDM family members. The data is primarily derived from in vitro biochemical assays.
| KDM Family Member | IC50 (µM) | Ki (µM) | Notes |
| KDM4A | 6.4 | 5.5 | Potent inhibition observed. |
| KDM4B | 9.3 | 3.0 | Potent inhibition observed. |
| KDM4D | - | - | "Much reduced activities" reported. |
| KDM4E | - | - | "Much reduced activities" reported. |
| Other KDMs | - | - | Comprehensive quantitative data not publicly available. |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Data for KDM families other than KDM4 is not widely reported in the public domain, highlighting a gap in the comprehensive selectivity profiling of this compound.
Experimental Protocols
The determination of the inhibitory activity and selectivity of this compound typically involves biochemical assays that measure the enzymatic activity of recombinant KDM proteins. A common method is a formaldehyde (B43269) dehydrogenase (FDH)-coupled assay.
Principle: JmjC domain-containing histone demethylases produce formaldehyde as a byproduct of the demethylation reaction. The FDH-coupled assay quantifies the amount of formaldehyde produced, which is directly proportional to the demethylase activity.
Detailed Methodology:
-
Reagents and Buffers:
-
Recombinant human KDM enzymes (e.g., KDM4A, KDM4B, etc.)
-
Histone H3 peptide substrate (e.g., H3K9me3)
-
Cofactors: α-ketoglutarate (α-KG), Ascorbate, Fe(II) (e.g., (NH4)2Fe(SO4)2)
-
Assay Buffer: Typically HEPES-based buffer (e.g., 50 mM HEPES, pH 7.5)
-
FDH enzyme and NAD+
-
This compound dissolved in DMSO
-
-
Assay Procedure:
-
The demethylase reaction is initiated by incubating the recombinant KDM enzyme with the histone peptide substrate and cofactors in the assay buffer.
-
This compound, at various concentrations, is added to the reaction mixture to determine its inhibitory effect. A DMSO control (vehicle) is run in parallel.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The FDH enzyme and NAD+ are then added to the reaction. The FDH catalyzes the oxidation of formaldehyde to formic acid, with the concomitant reduction of NAD+ to NADH.
-
The increase in absorbance at 340 nm, corresponding to the formation of NADH, is measured using a plate reader.
-
-
Data Analysis:
-
The rate of NADH production is proportional to the KDM enzyme activity.
-
The percentage of inhibition at each concentration of this compound is calculated relative to the DMSO control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the mode of inhibition (e.g., competitive), kinetic studies are performed by measuring enzyme activity at various substrate concentrations in the presence of different inhibitor concentrations.
-
Mandatory Visualizations
To further elucidate the experimental and biological context of this compound, the following diagrams are provided.
Validating the Downstream Targets of NSC636819: A Proteomics-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the downstream targets of NSC636819, a selective inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B. While direct proteomic studies on this compound are not yet prevalent in public literature, this document synthesizes available data on its known mechanisms and compares them with proteomic analyses of KDM4A/B inhibition by other means, such as alternative inhibitors and genetic knockdowns. This guide offers a framework for designing experiments to validate the downstream proteomic consequences of this compound treatment.
Introduction to this compound
This compound is a cell-permeable small molecule that competitively inhibits KDM4A and KDM4B, enzymes that play a crucial role in gene regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3).[1][2] Dysregulation of KDM4A and KDM4B has been implicated in various cancers, particularly prostate cancer, making them attractive therapeutic targets.[3][4] this compound has been shown to increase global H3K9me3 levels, induce apoptosis in cancer cells, and negatively regulate androgen-responsive genes.[1][3]
Comparative Analysis of Downstream Target Validation
Validating the downstream targets of a small molecule inhibitor like this compound is crucial for understanding its mechanism of action and potential off-target effects. Quantitative proteomics offers a powerful, unbiased approach to identify and quantify changes in the proteome following drug treatment.
Table 1: Comparison of this compound and Alternative KDM4 Inhibition Strategies
| Feature | This compound | KDM4A siRNA Depletion | JIB-04 (Pan-KDM Inhibitor) |
| Primary Targets | KDM4A, KDM4B[1][3] | KDM4A[5][6] | Pan-Jumonji KDM inhibitor (including KDM4, KDM5, KDM6 families)[7][8] |
| Reported Cellular Effects | Increased H3K9me3, apoptosis in LNCaP cells, suppression of androgen-responsive genes.[1][3] | Reduced protein synthesis, interaction with translation initiation factors.[5][6][9] | Increased H3K9me2/3 and H3K27me3, cell cycle arrest, apoptosis, inhibition of cancer stem-like properties.[8][10] |
| Proteomic Data Availability | No comprehensive proteomic studies publicly available. | Quantitative mass spectrometry data available, showing minimal changes in the levels of translation-related factors but impacting their distribution.[5][6] | Quantitative proteomics identified 904 differentially expressed proteins, affecting pathways related to DNA damage response, cell cycle, and apoptosis.[10] |
| Selectivity | Selective for KDM4A/B over KDM4D/E.[1] | Highly specific to KDM4A. | Broad-spectrum inhibitor of Jumonji domain-containing KDMs.[7][8] |
Experimental Protocols for Target Validation
Here are detailed protocols for key experiments to validate the downstream effects of this compound.
Quantitative Proteomic Analysis (SILAC)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a robust method for quantitative proteomics.[11][12]
a. Cell Culture and Labeling:
-
Culture two populations of the desired cancer cell line (e.g., LNCaP for prostate cancer studies).
-
One population is grown in "light" medium containing normal lysine and arginine.
-
The other population is grown in "heavy" medium containing stable isotope-labeled lysine (e.g., 13C6-Lysine) and arginine (e.g., 13C6, 15N4-Arginine) for at least five cell divisions to ensure full incorporation.[12][13]
b. This compound Treatment:
-
Treat the "heavy" labeled cells with this compound at a predetermined effective concentration (e.g., 10-20 µM).
-
Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
-
Incubate for a specified time (e.g., 24-48 hours).
c. Sample Preparation and Mass Spectrometry:
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Digest the combined protein mixture into peptides using trypsin.
-
Analyze the peptide mixture using high-resolution LC-MS/MS.[11]
d. Data Analysis:
-
Identify and quantify the relative abundance of peptides (and thus proteins) by comparing the signal intensities of the "light" and "heavy" isotopic pairs.
-
Proteins with significantly altered abundance in the this compound-treated sample are considered potential downstream targets.
Western Blotting for Histone Methylation
This protocol is to verify the effect of this compound on its direct downstream epigenetic mark, H3K9me3.
a. Sample Preparation:
-
Treat cells with this compound (e.g., 5-20 µM for 24 hours) and a vehicle control.
-
Harvest cells and perform histone extraction using an acid extraction method.[14]
-
Quantify the protein concentration of the histone extracts using a Bradford assay.
b. SDS-PAGE and Transfer:
-
Separate 10-20 µg of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K9me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Use an antibody for total Histone H3 as a loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
Apoptosis Assay (Propidium Iodide and Annexin V Staining)
This flow cytometry-based assay quantifies apoptosis induced by this compound.[15][16]
a. Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound (e.g., 10-50 µM) and a vehicle control for 48-72 hours.
b. Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
c. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in different populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Workflows and Pathways
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Quantitative Proteomics Experimental Workflow
Caption: Experimental workflow for SILAC-based quantitative proteomics.
Apoptosis Assay Workflow
Caption: Workflow for apoptosis detection by flow cytometry.
Conclusion
While direct proteomic validation of this compound's downstream targets remains an area for future research, this guide provides a solid foundation for such investigations. By leveraging the detailed protocols and comparative data presented, researchers can effectively design and execute experiments to elucidate the comprehensive cellular impact of this promising KDM4A/B inhibitor. The provided workflows and pathway diagrams serve as a visual aid to conceptualize the experimental design and the compound's mechanism of action.
References
- 1. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Lysine Demethylase KDM4A Associates with Translation Machinery and Regulates Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysine demethylase KDM4A associates with translation machinery and regulates protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Integrative Proteomics and Histone PTMomics Study on Anti-TNBC Effect of JIB-04 - Journal of the American Society for Mass Spectrometry - Figshare [figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 13. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. media.tghn.org [media.tghn.org]
Confirming the On-Target Effects of NSC636819 Through Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NSC636819, a selective inhibitor of KDM4A and KDM4B histone demethylases, with alternative compounds. It outlines the critical role of rescue experiments in validating the on-target effects of this compound and presents supporting experimental data and protocols to aid in the design and interpretation of related studies.
Introduction to this compound and On-Target Validation
This compound is a cell-permeable small molecule that competitively inhibits the Jumonji C (JmjC) domain-containing histone demethylases KDM4A and KDM4B.[1][2][3] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3), a mark associated with transcriptional repression.[2] By inhibiting KDM4A and KDM4B, this compound leads to an increase in global H3K9me3 levels, resulting in the transcriptional silencing of growth-promoting genes and the induction of apoptosis in cancer cells, particularly in prostate cancer.[2][4]
Confirming that the observed cellular effects of a small molecule inhibitor are indeed due to its interaction with the intended target is a critical step in drug development. Rescue experiments are a powerful tool for this purpose. In the context of this compound, a rescue experiment would typically involve demonstrating that the phenotypic effects of the inhibitor can be reversed by introducing a form of the target protein (KDM4A or KDM4B) that is resistant to inhibition by this compound.
Core Principle of a Rescue Experiment
A rescue experiment is designed to distinguish between on-target and off-target effects of a compound. The fundamental logic is that if the compound's effect is mediated through its intended target, then restoring the function of that target in a way that is insensitive to the compound should "rescue" the cells from the compound's effects.
Experimental Data: this compound and Alternatives
The following tables summarize the key performance indicators of this compound and provide a comparison with other known KDM4 inhibitors.
Table 1: In Vitro Activity of KDM4 Inhibitors
| Compound | Target(s) | IC50 / Ki | Assay Type | Cell Line Example | Cellular Effect |
| This compound | KDM4A, KDM4B | Ki: 5.5 µM (KDM4A), 3.0 µM (KDM4B) | Enzymatic | LNCaP | Increases H3K9me3, induces apoptosis [1][3] |
| TACH101 | Pan-KDM4 | Not specified | Not specified | Colorectal, esophageal, breast cancer cell lines | Reduces tumor growth, targets cancer stem cells[1] |
| JIB-04 | Pan-JmjC | IC50: ~230 nM (KDM4C) | Enzymatic | Ewing Sarcoma | Deregulates oncogenic programs, increases DNA damage |
| QC6352 | KDM4 | EC50: 1.3 nM (cellular) | Cellular | KYSE-150 | Upregulates H3K36me3, diminishes tumor growth |
| 8-hydroxyquinolines (e.g., IOX1) | Broad-spectrum 2-OG oxygenase inhibitors | IC50: 0.2 µM (KDM4E) | Enzymatic | HeLa | Increases H3K9me3 |
| Benzimidazoles | KDM4 | IC50: 4-8 µM (KDM4A-E) | Enzymatic | LNCaP, DU145 | Cytotoxic to prostate cancer cells |
Table 2: Selectivity Profile of KDM4 Inhibitors
| Compound | Primary Target(s) | Known Off-Targets / Cross-Reactivity |
| This compound | KDM4A, KDM4B | Weakly inhibits KDM4D and KDM4E [2] |
| TACH101 | KDM4A, B, C, D | No effect on other KDM families[5] |
| JIB-04 | Pan-JmjC histone demethylases | Broad activity against JmjC domain-containing enzymes |
| QC6352 | KDM4 | Not specified |
| 8-hydroxyquinolines (e.g., IOX1) | KDM4 family | Other 2-oxoglutarate-dependent dioxygenases[6] |
| Benzimidazoles | KDM4 family | Not specified |
Experimental Protocols
General Protocol for a KDM4A/B Rescue Experiment
This protocol outlines a representative workflow for a rescue experiment to validate the on-target effects of this compound.
References
- 1. tachyontx.com [tachyontx.com]
- 2. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting histone lysine demethylases — Progress, challenges, and the future - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NSC636819: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of NSC636819, a competitive and selective inhibitor of KDM4A/KDM4B. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals involved in handling this compound.
This compound is a cell-permeable dinitrobenzene derivative and a halogenated organic compound. Due to its chemical nature and its use in cancer research, all waste materials contaminated with this compound, including the pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste. Disposal procedures must comply with all applicable national and local regulations.
Summary of Waste Characteristics and Handling
The following table summarizes key information for the handling and disposal of this compound waste.
| Characteristic | Guideline | Citation |
| Waste Category | Hazardous Chemical Waste; Halogenated Organic Compound; Potentially Cytotoxic Waste | [1][2][3] |
| Primary Disposal Method | High-temperature incineration in a licensed hazardous waste facility | [4] |
| pH Range for Aqueous Solutions | Adjust to a neutral pH range (e.g., 5.5 - 9.5) before collection, if applicable and safe to do so. | [5][6] |
| Container Type | Clearly labeled, leak-proof, and chemically compatible container (e.g., polyethylene) for halogenated waste. | [2][7] |
| Labeling Requirements | "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents with approximate percentages. May require a "Cytotoxic" label. | [2][3][8] |
| Segregation | Must be segregated from non-halogenated, radioactive, and other incompatible waste streams. | [1][2][5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation and handling to ensure safety and regulatory compliance. The following protocol outlines the necessary steps for disposing of waste containing this compound.
Waste Segregation and Collection
-
Designate a specific waste container: Use a container specifically designated for halogenated organic waste. This container should be made of a chemically resistant material, such as polyethylene, and have a secure, tight-fitting lid.[2][7]
-
Segregate waste streams: It is crucial to keep halogenated waste separate from non-halogenated organic waste, as the disposal costs and methods differ significantly.[3][5] Never mix this compound waste with acids, bases, or other reactive chemicals in the same container.[2]
-
Collect all contaminated materials: This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound (e.g., in DMSO).
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.[8]
-
Contaminated labware, including pipette tips, tubes, vials, and flasks.
-
Materials used for cleaning spills, such as absorbent pads.[8]
-
Labeling and Storage
-
Label the container immediately: As soon as the first item of waste is placed in the container, affix a "Hazardous Waste" label.[2]
-
Complete the waste label: Clearly write the full chemical name, "this compound," and list all other components in the container with their approximate percentages. Indicate that it is a "Halogenated Organic Waste."[3] Your institution may also require a "Cytotoxic" or "Toxic" hazard label.[8]
-
Store the container safely: Keep the waste container closed at all times, except when adding waste.[2] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials and in secondary containment to prevent spills.[2][7]
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department: Do not dispose of this compound down the drain or in regular trash.[7] Your EHS department will provide specific instructions for waste pickup and disposal according to your institution's policies and local regulations.
-
Schedule a waste pickup: Once the container is nearly full (approximately three-quarters full) or has been in storage for a set period as per institutional guidelines, arrange for a pickup by the EHS office or a licensed hazardous waste contractor.[2]
Handling of Empty Containers
-
Triple rinse empty stock containers: The original container of this compound must be triple-rinsed with a suitable solvent (such as the one used to dissolve the compound, e.g., DMSO, followed by another appropriate solvent like ethanol (B145695) or acetone) before it can be disposed of as non-hazardous waste.[9]
-
Collect the rinsate: The first rinse, and potentially subsequent rinses depending on local regulations for highly toxic materials, must be collected and disposed of as hazardous chemical waste.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling NSC636819
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the KDM4A/KDM4B Inhibitor, NSC636819.
This document provides crucial safety protocols and logistical plans for the laboratory use of this compound. Adherence to these guidelines is essential to ensure personal safety and maintain a secure research environment. The following procedures offer step-by-step guidance for the handling of this potent compound.
Compound Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is the first step in safe handling. This data, summarized from supplier safety information, provides a snapshot of the compound's characteristics.
| Property | Value | Source |
| CAS Number | 1618672-71-1 | [1][2] |
| Molecular Formula | C₂₂H₁₂Cl₄N₂O₄ | [1][3] |
| Molecular Weight | 510.15 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Color | Brown | [1] |
| Solubility | Soluble in DMSO (10 mg/mL) | [1] |
| Storage Temperature | 2-8°C | [1] |
| Purity | ≥97% (HPLC) | [1] |
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is critical to minimize exposure risk when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Recommended PPE |
| Weighing and Handling of Solid Compound | - Chemical-resistant gloves (Nitrile, double-gloved) - Full-coverage lab coat - Safety goggles with side shields or a face shield - Respiratory protection (N95 or higher-rated respirator) is required when handling the powder outside of a certified chemical fume hood or ventilated balance safety enclosure. |
| Preparation of Solutions | - Chemical-resistant gloves (Nitrile) - Full-coverage lab coat - Safety goggles |
| General Laboratory Use of Solutions | - Chemical-resistant gloves (Nitrile) - Lab coat - Safety glasses |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following step-by-step procedure provides a clear operational plan for laboratory personnel.
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the product name and CAS number on the label match the order.
-
Storage: Store the compound in its original, tightly sealed container in a designated, well-ventilated area at 2-8°C.[1] Protect from light.
-
Preparation for Use:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Perform all weighing and initial dilutions of the solid compound within a certified chemical fume hood or a ventilated balance safety enclosure to prevent inhalation of airborne particles.
-
-
Solution Preparation:
-
Experimental Use:
-
Clearly label all solutions containing this compound.
-
Handle all solutions with care to avoid splashes and aerosol generation.
-
Work in a well-ventilated area.
-
-
Decontamination:
-
Wipe down all work surfaces with an appropriate deactivating solution (e.g., a mild bleach solution followed by a water rinse, or as determined by your institution's safety protocols) after each use.
-
Decontaminate all equipment that has come into contact with this compound.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all unused solid this compound and any materials heavily contaminated with the solid (e.g., weigh boats, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Contaminated Materials: Dispose of lightly contaminated materials, such as gloves, bench paper, and pipette tips, in a designated hazardous waste stream according to your institution's guidelines.
-
Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
Visualizing Safe Handling and PPE Selection
To further clarify the operational workflow and decision-making process for safety, the following diagrams have been generated.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
